Protein kinase inhibitor H-7
Beschreibung
A specific protein kinase C inhibitor, which inhibits superoxide release from human neutrophils (PMN) stimulated with phorbol myristate acetate or synthetic diacylglycerol.
Eigenschaften
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFVCGFMNCYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004756 | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-87-2 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487H9Q0F9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of H-7: A Technical Guide to a Seminal Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase inhibitor H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, represents a landmark discovery in the field of signal transduction research. First described by Hiroyoshi Hidaka and colleagues in 1984, H-7 was one of the first synthetic, potent, and relatively broad-spectrum inhibitors of protein kinases to be developed.[1][2][3] Its introduction provided researchers with a critical chemical tool to begin dissecting the complex roles of protein phosphorylation in cellular processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical characterization of H-7, including detailed experimental protocols and a summary of its inhibitory activity.
Discovery and Significance
H-7 emerged from the pioneering work of Hidaka's group on isoquinolinesulfonamide (B3044496) derivatives as inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[1][2] At a time when the significance of protein kinases in signal transduction was becoming increasingly apparent, H-7 provided a much-needed pharmacological agent to probe the functions of these enzymes. Its ability to inhibit PKC, a key component of the phosphoinositide signaling pathway, was particularly noteworthy.[4] Although now understood to be a broad-spectrum inhibitor, the initial characterization of H-7's greater potency against PKC compared to other available compounds made it instrumental in early studies implicating PKC in a wide array of cellular functions, from proliferation and differentiation to apoptosis.[4][5]
Synthesis of H-7 Dihydrochloride (B599025)
The synthesis of H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) is achieved through a two-step process involving the preparation of the key intermediate, isoquinoline-5-sulfonyl chloride, followed by its reaction with 2-methylpiperazine (B152721). The dihydrochloride salt is then typically prepared for improved solubility and stability.
Experimental Protocol: Synthesis of H-7 Dihydrochloride
Step 1: Synthesis of Isoquinoline-5-sulfonyl Chloride
This procedure is adapted from established methods for the sulfonation and chlorination of isoquinoline (B145761).
-
Materials: Isoquinoline, Fuming Sulfuric Acid (or Sulfur Trioxide), Thionyl Chloride, Ice, Methylene (B1212753) Chloride, Sodium Bicarbonate, Brine, Sodium Sulfate, 4N HCl in Ethyl Acetate (B1210297).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, carefully add isoquinoline to an excess of fuming sulfuric acid (or a solution of sulfur trioxide in a suitable solvent) at a controlled temperature (typically 0-10 °C).
-
Allow the reaction to stir at room temperature for several hours to ensure complete sulfonation at the 5-position.
-
Slowly and carefully add thionyl chloride to the reaction mixture, maintaining a controlled temperature.
-
Heat the mixture to reflux for several hours to convert the sulfonic acid to the sulfonyl chloride.
-
After cooling, cautiously pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with methylene chloride.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoquinoline-5-sulfonyl chloride.
-
Step 2: Synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)
-
Materials: Isoquinoline-5-sulfonyl chloride, 2-Methylpiperazine, Triethylamine (B128534) (or other suitable base), Dichloromethane (or other suitable solvent).
-
Procedure:
-
Dissolve isoquinoline-5-sulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve an excess of 2-methylpiperazine and triethylamine in dichloromethane.
-
Slowly add the isoquinoline-5-sulfonyl chloride solution to the 2-methylpiperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure H-7.
-
Step 3: Preparation of H-7 Dihydrochloride
-
Materials: H-7 (free base), 4N HCl in Ethyl Acetate, Diethyl Ether.
-
Procedure:
-
Dissolve the purified H-7 free base in a minimal amount of ethyl acetate.
-
Slowly add a stoichiometric amount of 4N HCl in ethyl acetate with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Quantitative Inhibitory Activity
H-7 exhibits inhibitory activity against a range of protein kinases, with a notable preference for cyclic nucleotide-dependent kinases and Protein Kinase C. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for understanding its potency and selectivity.
| Kinase | Ki (μM) | IC50 (μM) |
| Protein Kinase A (PKA) | 1.2 | 3.0 |
| cGMP-dependent Protein Kinase (PKG) | 0.48 | 5.8 |
| Protein Kinase C (PKC) | 6.0 | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 1.3 | 97.0 |
Data compiled from multiple sources. Values can vary depending on assay conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of H-7 against a target protein kinase using a radiometric assay.
-
Materials:
-
Purified active protein kinase
-
Specific peptide or protein substrate for the kinase
-
H-7 dihydrochloride stock solution (in DMSO or water)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10% Trichloroacetic acid (TCA) or Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of H-7 in the kinase reaction buffer.
-
In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the desired concentration of H-7.
-
Add the purified kinase to the mixture and pre-incubate for 5-10 minutes at 30 °C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration typically near the Km for ATP of the specific kinase).
-
Incubate the reaction at 30 °C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or by adding cold 10% TCA.
-
If using phosphocellulose paper, wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each H-7 concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the H-7 concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathways
H-7 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling events.
The primary and most studied target of H-7 is Protein Kinase C (PKC). The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG, in conjunction with calcium released from intracellular stores by IP₃, activates PKC. Activated PKC then phosphorylates a multitude of downstream effector proteins, leading to various cellular responses. H-7 inhibits this cascade by directly blocking the catalytic activity of PKC.
Conclusion
H-7 remains a significant molecule in the history of kinase inhibitor development. While its broad selectivity profile has been superseded by more specific inhibitors for many applications, its historical importance and continued use as a research tool cannot be overstated. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of H-7, offering valuable information for researchers in cell biology and drug discovery. The provided protocols serve as a foundation for the synthesis and evaluation of H-7 and similar compounds, underscoring the enduring legacy of this pioneering protein kinase inhibitor.
References
An In-depth Technical Guide to the Biochemical Properties of H-7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized research tool in cell biology and pharmacology. It is a cell-permeable isoquinolinesulfonamide (B3044496) derivative that functions as a broad-spectrum, ATP-competitive inhibitor of a variety of serine/threonine protein kinases. This technical guide provides a comprehensive overview of the core biochemical properties of the H-7 inhibitor, including its mechanism of action, target selectivity, and its effects on key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers employing H-7 in their experimental designs and for professionals in the field of drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₇N₃O₂S |
| Molecular Weight | 291.37 g/mol |
| CAS Number | 87344-06-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Mechanism of Action
H-7 exerts its inhibitory effects by competing with ATP for the binding site on the catalytic subunit of protein kinases. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking their phosphorylation and subsequent activation or inactivation. This mechanism of action is common to many kinase inhibitors and underlies its broad-spectrum activity.
Kinase Selectivity Profile
The inhibitory activity of H-7 has been characterized against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against specific kinases. The table below summarizes the reported IC50 values for H-7 against several key kinases. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration.
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0[1] |
| Protein Kinase G (PKG) | 5.8[1] |
| Protein Kinase C (PKC) | 6.0[1] |
| Myosin Light Chain Kinase (MLCK) | 97.0[1] |
| Rho-associated kinase (ROCK) | ~3.3 |
| cGMP-dependent protein kinase | 5.8 |
Effects on Cellular Signaling Pathways
H-7 has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, apoptosis, and motility. Its broad kinase inhibitory profile leads to complex downstream effects.
Protein Kinase C (PKC) Signaling
H-7 is widely recognized as an inhibitor of Protein Kinase C (PKC), a family of kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, H-7 can interfere with the downstream signaling cascades initiated by this kinase.
Mitogen-Activated Protein Kinase (MAPK) Pathway
H-7 has been observed to affect the MAPK/ERK pathway, which is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While H-7 does not directly inhibit MAPK, it can modulate its activity by acting on upstream kinases.
Rho-Kinase (ROCK) Signaling
The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction. H-7 has been shown to inhibit ROCK, leading to downstream effects on cytoskeletal dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of the H-7 inhibitor.
In Vitro Kinase Assay (Radiolabeled)
This assay measures the ability of H-7 to inhibit the activity of a specific kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
H-7 inhibitor (various concentrations)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of the H-7 inhibitor or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the stopping solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each H-7 concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT or WST-1)
This assay determines the effect of H-7 on cell proliferation and cytotoxicity by measuring the metabolic activity of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 inhibitor (various concentrations)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of H-7 or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each H-7 concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with H-7.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with H-7 as described for the cell viability assay.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total-ERK1/2) to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by H-7.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 inhibitor
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with H-7 for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The H-7 inhibitor remains a valuable pharmacological tool for the study of protein kinase-mediated signaling pathways. Its broad-spectrum inhibitory activity allows for the investigation of a wide range of cellular processes. However, researchers must be mindful of its lack of specificity when interpreting experimental results. This technical guide provides a foundational understanding of the biochemical properties of H-7, along with detailed experimental protocols to aid in its effective use in the laboratory. As with any pharmacological inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable data.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of H-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized isoquinoline (B145761) sulfonamide compound that functions as a broad-spectrum protein kinase inhibitor. While initially characterized as a potent inhibitor of Protein Kinase C (PKC), its mechanism of action extends to a range of serine/threonine kinases, influencing a multitude of cellular processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of H-7, detailing its target profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Kinase Inhibition
H-7 primarily exerts its inhibitory effects through competitive binding to the ATP-binding site of various protein kinases. This mode of action prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking their phosphorylation and subsequent activation or inactivation.
Target Profile and Selectivity
H-7 exhibits a broad inhibitory profile against several serine/threonine kinases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of its potency.
| Kinase Target | IC50 (μM) | Ki (μM) |
| Protein Kinase A (PKA) | 3.0 | - |
| Protein Kinase G (PKG) | 5.8 | - |
| Protein Kinase C (PKC) | 6.0 | 6[1] |
| Myosin Light Chain Kinase (MLCK) | 97.0 | - |
Note: IC50 and Ki values can vary depending on the specific in vitro assay conditions, including ATP concentration and the substrate used.
While often used as a PKC inhibitor, it is crucial to recognize its activity against other kinases, particularly PKA and PKG, at similar concentrations. This lack of high specificity necessitates careful interpretation of experimental results.[2]
Key Signaling Pathways Modulated by H-7
Inhibition of the Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, H-7 can significantly impact these pathways.
Regulation of Gene Expression via RNA Polymerase II Inhibition
A significant aspect of H-7's mechanism of action is its ability to inhibit transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[3] This effect appears to be downstream of the Mitogen-Activated Protein Kinase (MAPK) pathway, as H-7 does not directly inhibit MAPK itself.[3]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general workflow for determining the IC50 value of H-7 against a specific kinase using a radiometric assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of H-7 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of H-7 to obtain a range of concentrations for testing.
-
Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and different concentrations of H-7.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of each reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each H-7 concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the H-7 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol describes how to assess the effect of H-7 on the phosphorylation of the RNA Polymerase II CTD in cell culture.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of H-7 for a specified duration. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD (e.g., anti-phospho-Ser2, anti-phospho-Ser5, or anti-phospho-Ser7).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RNA Polymerase II or a housekeeping protein like GAPDH.
-
Conclusion
H-7 is a valuable research tool for studying cellular signaling pathways. Its ability to inhibit a range of protein kinases, including PKC, PKA, and those involved in RNA Polymerase II phosphorylation, provides a means to dissect complex biological processes. However, its broad selectivity profile necessitates careful experimental design and interpretation of results. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize H-7 in their in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of H-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized biochemical tool for studying cellular signaling pathways.[1][2][3][4] It functions as a potent, cell-permeable, but non-selective inhibitor of a range of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG).[5][6] Its broad-spectrum activity makes it a valuable reagent for dissecting the roles of these kinases in various cellular processes such as gene expression, proliferation, and apoptosis.[1][7][8] However, its lack of specificity necessitates careful interpretation of experimental results. This guide provides a comprehensive overview of the known cellular targets of H-7, quantitative inhibition data, detailed experimental protocols for target identification, and the signaling pathways involved.
Cellular Targets and Quantitative Inhibition Data
H-7 inhibits a variety of serine/threonine kinases by competing with ATP at the catalytic site. Its primary targets are members of the AGC kinase family (PKA, PKG, and PKC). The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) vary depending on the specific kinase and the experimental conditions.
| Target Kinase | Abbreviation | Ki (μM) | IC50 (μM) | Notes |
| Protein Kinase A | PKA | 3.0 | 3.9[9] | Also known as cAMP-dependent protein kinase. |
| Protein Kinase C | PKC | 6.0[5] | 25[10] | A family of phospholipid-dependent kinases. |
| Protein Kinase G | PKG | 5.8 | - | Also known as cGMP-dependent protein kinase. |
| Myosin Light Chain Kinase | MLCK | - | - | Inhibition of MLCK by H-7 has been shown to affect actomyosin (B1167339) contraction.[11] |
| RNA Polymerase II Phosphorylation | - | - | - | H-7 can block gene expression by inhibiting the phosphorylation of the carboxyl-terminal domain of RNA polymerase II.[8] |
Note: Ki and IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used). The values presented are representative.
Experimental Protocols for Target Identification
Identifying the cellular targets of a small molecule inhibitor like H-7 is a critical step in understanding its mechanism of action. The following are detailed methodologies for key experiments used in this process.
1. Kinase Inhibition Assay (Biochemical Assay)
This is the foundational experiment to determine the potency of an inhibitor against a purified kinase.
-
Objective: To measure the IC50 value of H-7 for a specific kinase.
-
Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.
-
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., PKA, PKC).
-
Specific peptide or protein substrate for the kinase.
-
H-7 (dissolved in a suitable solvent like DMSO).
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for fluorescence/luminescence-based assays).
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like Tris-HCl).
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibody for ELISA; luciferase/luciferin for luminescence-based assays).
-
-
Procedure (Example: Radiometric Assay):
-
Prepare a series of dilutions of H-7 in the kinase reaction buffer.
-
In a microplate, add the purified kinase, its substrate, and the H-7 dilution.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Plot the kinase activity (radioactivity counts) against the logarithm of the H-7 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2. Affinity Chromatography for Target Pull-Down
This method is used to isolate proteins from a cell lysate that physically bind to the inhibitor.
-
Objective: To identify proteins that directly interact with H-7.
-
Principle: H-7 is chemically immobilized onto a solid support (e.g., Sepharose beads). A cell lysate is passed over these beads, and proteins that bind to H-7 are retained. After washing away non-specific binders, the target proteins are eluted and identified.[12][13]
-
Methodology:
-
Preparation of H-7 Affinity Resin:
-
H-7 is chemically modified to introduce a reactive group for coupling to the chromatography matrix (e.g., NHS-activated Sepharose).
-
The modified H-7 is incubated with the activated beads to form a covalent bond.
-
The beads are washed to remove any unreacted H-7.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the H-7 affinity resin with the cell lysate to allow for binding.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Protein Identification:
-
The eluted proteins are separated by SDS-PAGE and visualized by staining (e.g., Coomassie Blue or silver stain).
-
Specific protein bands of interest are excised from the gel and identified by mass spectrometry.
-
-
3. Mass Spectrometry-Based Proteomics for Target Identification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying proteins in complex mixtures, making it ideal for target identification studies.[15]
-
Objective: To identify and quantify the proteins pulled down by affinity chromatography.
-
Principle: Proteins are enzymatically digested into smaller peptides. The resulting peptide mixture is analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides. This information is used to search protein sequence databases to identify the corresponding proteins.[15][16]
-
Methodology:
-
Sample Preparation:
-
The eluted proteins from the affinity pull-down are subjected to in-solution or in-gel digestion with an enzyme like trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer performs a first scan (MS1) to measure the mass-to-charge ratio of the intact peptides.
-
Selected peptides are then fragmented, and a second scan (MS2) measures the mass-to-charge ratio of the fragment ions.
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, SEQUEST).
-
The search engine matches the experimental spectra to theoretical spectra of peptides from the database to identify the proteins.
-
Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with affinity chromatography to distinguish specific targets from non-specific binders.[13][17]
-
-
Signaling Pathways and Visualizations
H-7's primary targets—PKA, PKC, and PKG—are crucial components of major signaling pathways that regulate a vast array of cellular functions.
1. Protein Kinase A (PKA) Signaling Pathway
The PKA pathway is activated by cyclic AMP (cAMP) and is involved in metabolism, gene expression, and memory formation.[18] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which produces cAMP.[19][20] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[19]
2. Protein Kinase C (PKC) Signaling Pathway
The PKC pathway is central to processes like cell proliferation, differentiation, and immune responses.[7][21] It is typically activated by diacylglycerol (DAG) and, for conventional isoforms, calcium ions (Ca2+).[22] These second messengers are produced following the activation of phospholipase C (PLC) by cell surface receptors.[7]
3. Protein Kinase G (PKG) Signaling Pathway
The PKG pathway is activated by cyclic GMP (cGMP) and plays a key role in smooth muscle relaxation, cardiovascular homeostasis, and anti-hypertrophy.[23] cGMP is produced by guanylate cyclases, which are activated by nitric oxide (NO) or natriuretic peptides.[24]
4. Experimental Workflow for Target Identification
The overall process of identifying cellular targets for an inhibitor like H-7 involves a combination of biochemical and proteomic approaches.
H-7 remains a valuable, albeit non-selective, tool for probing the roles of PKA, PKC, and other serine/threonine kinases in cellular signaling. Its broad target profile underscores the importance of employing rigorous target identification and validation methods, such as those outlined in this guide. By combining biochemical assays with advanced proteomic techniques, researchers can confidently identify the cellular targets of H-7 and other kinase inhibitors, leading to a deeper understanding of their mechanisms of action and potential therapeutic applications. The continued use of these methodologies will be essential for the development of more specific and effective kinase inhibitors for various diseases.
References
- 1. H-7 [myskinrecipes.com]
- 2. 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | C14H19Cl2N3O2S | CID 73332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of H-7, H-8 and polymyxin B on liver protein kinase C-induced phosphorylation of endogenous substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient, ultra-high-affinity chromatography in a one-step purification of complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
An In-depth Technical Guide to the H-7 Inhibitor: History, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The H-7 inhibitor, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a pioneering and widely utilized tool compound in cell biology and pharmacology. As a member of the isoquinolinesulfonamide (B3044496) family, H-7 was one of the first synthetic protein kinase inhibitors to be developed.[1] Its broad-spectrum inhibitory activity, with a notable preference for Protein Kinase C (PKC), has made it an invaluable probe for dissecting a multitude of cellular signaling pathways. This technical guide provides a comprehensive review of the history, mechanism of action, and key experimental applications of the H-7 inhibitor, complete with quantitative data, detailed experimental protocols, and visualizations of its impact on critical signaling cascades.
History and Discovery
The journey of the H-7 inhibitor began in the early 1980s with the work of Hiroyoshi Hidaka and his colleagues. Their research focused on developing specific inhibitors of protein kinases to understand their physiological roles. Building upon their previous work with naphthalenesulfonamides as calmodulin antagonists, they synthesized a series of isoquinolinesulfonamide derivatives.[2] This strategic modification, replacing the naphthalene (B1677914) ring with an isoquinoline (B145761) moiety, led to a class of compounds that no longer antagonized calmodulin but instead exhibited potent inhibitory effects on various protein kinases.[2]
In their seminal 1984 paper published in Biochemistry, Hidaka's team introduced a series of these novel inhibitors, including H-7.[2] They demonstrated that while compounds like H-8 were more potent against cyclic nucleotide-dependent protein kinases, H-7 displayed a greater inhibitory effect on the then newly discovered Ca2+/phospholipid-dependent protein kinase, now known as Protein Kinase C (PKC).[2] This discovery provided the scientific community with one of the first selective inhibitors for PKC, opening up new avenues for investigating the role of this crucial enzyme in cellular processes. The development of H-7 and its analogs marked a significant milestone, establishing the ATP-binding site of kinases as a druggable target and paving the way for the era of designed protein kinase inhibitor therapeutics.[1]
Mechanism of Action
H-7 functions as a broad-spectrum protein kinase inhibitor, exerting its effects by competitively binding to the ATP-binding site of the kinase catalytic domain.[3] This reversible inhibition prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. The isoquinoline ring of H-7 is a key pharmacophore that forms crucial interactions within the ATP-binding pocket of kinases.[4]
While H-7 inhibits a range of protein kinases, it is most frequently cited for its potent inhibition of Protein Kinase C (PKC).[5] However, it is important to note that H-7 is not exclusively selective for PKC and also inhibits other kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Myosin Light Chain Kinase (MLCK), albeit at different concentrations.[2] This broad-spectrum activity necessitates careful interpretation of experimental results and often involves the use of other, more selective inhibitors for comparison.
Quantitative Data: Inhibitory Potency of H-7
The inhibitory activity of H-7 against various protein kinases is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes the reported inhibitory constants for H-7 against several key kinases.
| Kinase | Inhibitor Constant (Ki) in µM |
| Protein Kinase C (PKC) | 6.0[2][5] |
| cGMP-dependent Protein Kinase (PKG) | 5.8 |
| cAMP-dependent Protein Kinase (PKA) | 3.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Data compiled from Hidaka et al., 1984.
Key Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of H-7 on a target kinase, such as Protein Kinase C. This protocol is based on a radiometric assay using [γ-³²P]ATP.
Objective: To determine the IC50 of H-7 for a specific protein kinase.
Materials:
-
Purified active protein kinase (e.g., PKC)
-
Specific substrate peptide for the kinase
-
H-7 inhibitor stock solution (e.g., in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
96-well reaction plates
Procedure:
-
Prepare H-7 Dilutions: Prepare a serial dilution of H-7 in the kinase assay buffer. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) without the inhibitor.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
H-7 dilution or vehicle
-
Substrate peptide
-
Purified kinase enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP to each well.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper sections into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each H-7 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the H-7 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
H-7 has been instrumental in elucidating the role of protein kinases in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by H-7.
Inhibition of Actomyosin (B1167339) Contraction
H-7 has been shown to suppress cellular contractility, leading to the disassembly of stress fibers.[6] This effect is primarily attributed to its inhibition of kinases involved in the regulation of the actomyosin cytoskeleton, such as Rho-associated kinase (ROCK) and Myosin Light Chain Kinase (MLCK).
Caption: H-7 inhibits ROCK and MLCK, preventing MLC phosphorylation and actomyosin contraction.
Regulation of Gene Expression via MAPK Pathway
Studies have demonstrated that H-7 can block the induction of immediate-early genes like c-fos and zif268.[7] Interestingly, H-7 does not inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) itself but acts at a downstream step, potentially by inhibiting the phosphorylation of RNA Polymerase II.[7]
Caption: H-7 blocks gene expression downstream of MAPK by inhibiting RNA Polymerase II phosphorylation.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, as described in the protocol section.
Caption: Workflow for an in vitro radiometric kinase inhibition assay to determine the IC50 of H-7.
Conclusion
The H-7 inhibitor, a pioneering discovery in the field of protein kinase research, remains a valuable tool for scientists and researchers. Its well-characterized, albeit broad, inhibitory profile has enabled the dissection of numerous cellular processes regulated by protein phosphorylation. While the development of more potent and selective kinase inhibitors has advanced the field, the historical significance and continued utility of H-7 in fundamental research are undeniable. This technical guide provides a comprehensive resource for understanding and effectively utilizing this important pharmacological agent.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Differential effects of isoquinolinesulfonamide protein kinase inhibitors on CA1 responses in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
H-7 Inhibitor: A Technical Profile on PKA and PKC Inhibition
This guide provides an in-depth technical overview of the inhibitor H-7, with a specific focus on its inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical properties and experimental evaluation of this compound.
Quantitative Analysis of H-7 Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported inhibitory values of H-7 against PKA and PKC. It is important to note the distinction between IC50 and the inhibition constant (Ki). While both are measures of potency, the IC50 value can be influenced by experimental conditions, such as substrate concentration, whereas Ki is an intrinsic measure of the inhibitor's affinity for the enzyme.
| Target Kinase | Reported Value (µM) | Value Type |
| PKA | 3.9 | IC50 |
| PKC | 6.0 | Ki |
Signaling Pathways
To understand the context of H-7 inhibition, it is crucial to visualize the signaling pathways in which PKA and PKC play key roles.
Protein Kinase A (PKA) Signaling Pathway
The PKA signaling pathway is a vital intracellular signal transduction pathway. It is typically initiated by the binding of extracellular ligands, such as hormones, to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][2] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate a multitude of downstream protein substrates, regulating a wide array of cellular processes including metabolism, gene expression, and cell growth.[3][4][5]
Protein Kinase C (PKC) Signaling Pathway
The PKC signaling pathway is another critical signal transduction cascade involved in regulating a diverse range of cellular functions, including cell proliferation, differentiation, and apoptosis.[6][7] Activation of this pathway often begins with the stimulation of cell surface receptors, which in turn activate phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from the endoplasmic reticulum, and both calcium and DAG are required for the activation of conventional PKC isoforms.[6] Activated PKC then phosphorylates its target proteins, leading to downstream cellular effects.
Experimental Protocols
Determining the IC50 value of an inhibitor is a fundamental procedure in drug discovery and biochemical research. Below is a generalized protocol for a fluorescence polarization (FP)-based kinase assay, a common method for measuring kinase inhibition.
Generalized Protocol: Fluorescence Polarization Kinase Assay
This protocol outlines the steps for determining the IC50 of an inhibitor in a competitive FP-based assay. In this format, a fluorescently labeled tracer (a known ligand) competes with the unlabeled test inhibitor for binding to the kinase. Inhibition is detected as a decrease in the fluorescence polarization signal.
I. Materials and Reagents:
-
Purified Protein Kinase (PKA or PKC)
-
Fluorescently Labeled Tracer (specific for the kinase)
-
Test Inhibitor (H-7), dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and a surfactant like Tween-20)
-
ATP (if assessing ATP-competitive binding)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
II. Assay Procedure:
-
Compound Preparation : Prepare a serial dilution of the H-7 inhibitor in DMSO. A typical starting concentration range for an initial screen might be from 100 µM down to 1 pM.
-
Reaction Setup :
-
Add the assay buffer to all wells of the 384-well plate.
-
Add the diluted H-7 or vehicle (DMSO) to the appropriate wells.
-
Add the kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Competition Reaction : Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubation : Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours). This incubation should be performed in the dark to prevent photobleaching of the fluorophore.
-
Measurement : Measure the fluorescence polarization of each well using a microplate reader.
III. Data Analysis:
-
Calculate Percent Inhibition : The percent inhibition for each inhibitor concentration is calculated relative to high (no inhibitor) and low (no kinase) controls.
-
Generate Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 : Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of H-7 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of H-7 dihydrochloride (B599025), a broad-spectrum protein kinase inhibitor. The information is intended to support researchers and professionals in the effective use and handling of this compound in a laboratory setting.
Physicochemical Properties
H-7 dihydrochloride, with the chemical name 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, is a widely used research compound for studying cellular signaling pathways.
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₂S·2HCl |
| Molecular Weight | 364.29 g/mol |
| CAS Number | 108930-17-2 |
Solubility Profile
The solubility of H-7 dihydrochloride has been determined in several common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.
| Solvent | Concentration (Molar) | Concentration (Mass) | Temperature |
| Water | 100 mM | 36.43 mg/mL | 25°C[1] |
| DMSO | 20 mM | 7.29 mg/mL | Not Specified |
Stability and Storage
Proper storage and handling are essential to maintain the integrity and activity of H-7 dihydrochloride.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Note: H-7 dihydrochloride is reported to be light-sensitive. Therefore, it is recommended to protect it from light during storage and handling.
Degradation
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical approach to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of H-7 dihydrochloride is added to a known volume of the aqueous solvent (e.g., water, buffer) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of H-7 dihydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of H-7 dihydrochloride under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of H-7 dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:
-
Acidic Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 1N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Acidic and basic samples are neutralized before analysis.
-
Analysis: All samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Mechanism of Action and Signaling Pathways
H-7 dihydrochloride is a broad-spectrum inhibitor of several protein kinases, with notable activity against Protein Kinase A (PKA) and Protein Kinase C (PKC). It competitively binds to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates.
Inhibition of Protein Kinase A (PKA) Signaling
The PKA signaling pathway is activated by cyclic AMP (cAMP). H-7 dihydrochloride inhibits the catalytic subunit of PKA, blocking its ability to phosphorylate target proteins involved in various cellular processes.
Inhibition of Protein Kinase C (PKC) Signaling
The PKC signaling pathway is typically activated by diacylglycerol (DAG) and intracellular calcium. H-7 dihydrochloride inhibits various isoforms of PKC, interfering with downstream signaling cascades that regulate cell growth, differentiation, and apoptosis.
This technical guide provides essential information on the solubility and stability of H-7 dihydrochloride for researchers and drug development professionals. Adherence to the outlined storage and handling procedures will ensure the compound's integrity for reliable experimental outcomes. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments involving this versatile protein kinase inhibitor.
References
The H-7 Inhibitor: An In-depth Technical Guide to its Effects on Cyclic Nucleotide-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolinesulfonamide (B3044496) derivative H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized cell-permeable protein kinase inhibitor.[1] It has been instrumental in dissecting the roles of various kinases in cellular signaling pathways. This technical guide provides a comprehensive overview of the effects of H-7 on cyclic nucleotide-dependent kinases, specifically focusing on Protein Kinase A (PKA) and Protein Kinase G (PKG). The document will detail its mechanism of action, provide quantitative inhibitory data, outline experimental protocols for its use, and visualize the relevant signaling pathways.
Mechanism of Action
H-7 functions as a broad-spectrum protein kinase inhibitor by acting as an ATP-competitive antagonist.[2] Its inhibitory activity stems from its ability to bind to the ATP-binding site on the catalytic subunit of various kinases, thereby preventing the transfer of the gamma-phosphate from ATP to the substrate protein. This competitive inhibition is a common mechanism for many small molecule kinase inhibitors. While H-7 is often categorized as a Protein Kinase C (PKC) inhibitor, it exhibits significant inhibitory activity against cyclic nucleotide-dependent kinases as well.[3]
Data Presentation: Inhibitory Activity of H-7
The following table summarizes the quantitative data on the inhibitory potency of H-7 against several key protein kinases, including the cyclic nucleotide-dependent kinases PKA and PKG. The data is presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, providing a clear comparison of its efficacy across different kinases.
| Kinase | IC50 (µM) | Ki (µM) |
| Protein Kinase A (PKA) | 3.0 | - |
| Protein Kinase G (PKG) | 5.8 | - |
| Protein Kinase C (PKC) | 6.0 | 6.0[3] |
| Myosin Light Chain Kinase (MLCK) | 97.0 | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro Kinase Assay for Determining H-7 IC50 Values for PKA and PKG
This protocol outlines a radiometric method for determining the IC50 value of H-7 for PKA and PKG. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.[4][5][6]
Materials:
-
Purified recombinant PKA and PKG enzymes
-
H-7 dihydrochloride[7]
-
[γ-³²P]ATP
-
Specific peptide substrates for PKA (e.g., Kemptide) and PKG (e.g., G-substrate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of H-7 in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of H-7 to be tested.
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and either PKA or PKG enzyme.
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the respective kinase.
-
-
Kinase Reaction:
-
In microcentrifuge tubes, add the kinase/substrate mixture.
-
Add the different concentrations of the H-7 inhibitor or vehicle control to the respective tubes.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of each reaction mixture onto a phosphocellulose paper square.
-
Immediately immerse the papers in the wash buffer to stop the reaction and remove unincorporated [γ-³²P]ATP.
-
Wash the papers several times with the wash buffer.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity detected is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each H-7 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the H-7 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of Protein Kinase A (PKA) and Protein Kinase G (PKG), indicating the point of inhibition by H-7.
Caption: PKA Signaling Pathway and H-7 Inhibition Point.
Caption: PKG Signaling Pathway and H-7 Inhibition Point.
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory effect of H-7 on a target kinase.
Caption: General workflow for in vitro kinase inhibition assay.
Conclusion
H-7 is a valuable pharmacological tool for studying the roles of cyclic nucleotide-dependent kinases in various cellular processes. Its ATP-competitive mechanism of action and its inhibitory effects on both PKA and PKG make it a useful, albeit not entirely specific, inhibitor for dissecting these signaling pathways. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of these kinases in health and disease. Careful consideration of its broad-spectrum activity is crucial when interpreting experimental results. Future research may focus on developing more selective inhibitors to further dissect the individual contributions of PKA and PKG in specific physiological and pathological contexts.
References
- 1. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-7 dihydrochloride, Thermo Scientific Chemicals 10 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
molecular weight and formula of H-7 inhibitor
An In-Depth Technical Guide to the H-7 Inhibitor
This technical guide provides a comprehensive overview of the H-7 inhibitor, a widely used research tool in cell biology and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details its core properties, mechanism of action, relevant signaling pathways, and exemplary experimental protocols.
Core Properties of H-7 Dihydrochloride (B599025)
The H-7 inhibitor, also known by its chemical name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride, is a broad-spectrum serine/threonine kinase inhibitor.[1] Below is a summary of its key quantitative data.
| Property | Value | References |
| Molecular Weight | 364.29 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₁₄H₁₇N₃O₂S·2HCl | [1][2][5] |
| CAS Number | 108930-17-2 | [1][2][4][5] |
| Purity | ≥98% | [1][2][5] |
| Solubility | Soluble to 100 mM in water and 20 mM in DMSO. | [2][5] |
Mechanism of Action and Biological Activity
H-7 is a cell-permeable isoquinolinesulfonamide (B3044496) derivative that acts as an ATP-competitive inhibitor of a range of protein kinases.[1] Its inhibitory effects are most pronounced on cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[2]
Inhibitory Concentrations (IC₅₀):
While often utilized as a PKC inhibitor, it is crucial to note its broad specificity.[3][6][7][8] Research has indicated that some of its biological effects may be independent of PKC inhibition. For instance, H-7 has been shown to block gene expression by inhibiting the phosphorylation of RNA polymerase II, a critical step in transcriptional elongation.[9] Furthermore, its effects on cell morphology and motility can be attributed to the inhibition of actomyosin (B1167339) contraction, mirroring the effects of more selective MLCK inhibitors.[10]
Affected Signaling Pathways
The inhibitory action of H-7 has implications for several critical signaling cascades. A primary pathway affected is the PKC/MEK/ERK signaling cascade . By inhibiting PKC, H-7 can suppress the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which in turn can modulate processes like tumor cell invasion and metastasis.[6] In neuroblastoma cells, H-7 has been demonstrated to prevent the serum-induced phosphorylation of both Raf and MAP kinase, suggesting its intervention point is upstream in this pathway.[8]
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 6. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H7, an inhibitor of protein kinase C, prevents serum-induced phosphorylation of Raf and MAP kinase in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
H-7: A Broad-Spectrum Serine/Threonine Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a potent, cell-permeable, and broad-spectrum inhibitor of serine/threonine kinases. Its ability to target multiple kinases has made it a valuable tool in dissecting a wide array of cellular signaling pathways. This technical guide provides an in-depth overview of H-7, including its inhibitory profile, detailed experimental protocols for its use, and visualizations of its effects on key signaling pathways. By competitively binding to the ATP-binding site of these enzymes, H-7 effectively blocks their catalytic activity, thereby modulating downstream cellular processes.
Core Data: Kinase Inhibition Profile of H-7
The inhibitory activity of H-7 has been characterized against a range of serine/threonine kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative overview of its potency and selectivity.
| Kinase Target | IC50 / Ki (µM) | Notes |
| Protein Kinase A (PKA) | 3.0 (Ki) | A primary target of H-7. |
| Protein Kinase C (PKC) | 6.0 (Ki) | Demonstrates significant inhibition. |
| cGMP-dependent Protein Kinase (PKG) | 5.8 (Ki) | Another key target in the cyclic nucleotide-dependent kinase family. |
| Myosin Light Chain Kinase (MLCK) | 97.0 (Ki) | Shows weaker inhibition compared to PKA, PKC, and PKG. |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used.
Key Signaling Pathways Modulated by H-7
H-7's broad-spectrum activity allows it to influence multiple critical signaling cascades within the cell. Below are diagrams illustrating its impact on the Mitogen-Activated Protein Kinase (MAPK) and Apoptosis signaling pathways.
H-7's Effect on the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and stress responses. H-7 can indirectly influence this pathway through its inhibition of upstream kinases.
Caption: H-7 inhibits upstream kinases like PKC, which can modulate the MAPK cascade.
H-7's Role in the Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. H-7 can induce apoptosis in various cell types by inhibiting pro-survival kinases, thereby tipping the balance towards cell death.
Caption: H-7 promotes apoptosis by inhibiting pro-survival kinases.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving H-7.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of H-7 on a specific serine/threonine kinase.
Materials:
-
Purified recombinant serine/threonine kinase
-
Specific peptide substrate for the kinase
-
H-7 dihydrochloride
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare H-7 dilutions: Prepare a series of H-7 dilutions in the kinase reaction buffer to determine the IC50 value.
-
Set up the kinase reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the specific peptide substrate.
-
Pre-incubation with H-7: Add the various concentrations of H-7 to the reaction tubes and pre-incubate for 10-15 minutes at room temperature. Include a control with no inhibitor.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase if determining the Ki value.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each H-7 concentration relative to the control. Plot the percentage of inhibition against the logarithm of the H-7 concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay using H-7.
Cell-Based Assay: Western Blot Analysis of Phosphorylation
This protocol describes how to assess the effect of H-7 on the phosphorylation of a target protein within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 dihydrochloride
-
Stimulant (e.g., growth factor, phorbol (B1677699) ester, if required to activate the pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and grow to the desired confluency. Treat the cells with various concentrations of H-7 for a specific duration. If necessary, stimulate the cells with an appropriate agonist for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total target protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target protein in response to H-7 treatment.
Conclusion
H-7 remains a cornerstone tool for researchers investigating serine/threonine kinase-mediated signaling. Its broad-spectrum inhibitory profile, while a limitation for applications requiring high specificity, is a significant advantage for elucidating the roles of entire kinase families in complex cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of H-7 in the laboratory, enabling further discoveries in the intricate world of cell signaling. Researchers should, however, always consider the off-target effects of H-7 and employ appropriate controls to ensure the accurate interpretation of their results.
H-7 Inhibition of RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) is a critical regulatory mechanism governing the transcription of protein-coding genes. This dynamic process, orchestrated by a series of cyclin-dependent kinases (CDKs), facilitates the transition from transcription initiation to productive elongation. The isoquinoline (B145761) sulfonamide derivative, H-7, is a broad-spectrum serine/threonine kinase inhibitor that has been instrumental in elucidating the intricacies of this regulatory network. This technical guide provides an in-depth analysis of the mechanism by which H-7 inhibits RNAPII CTD phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to RNA Polymerase II CTD Phosphorylation
The CTD of the Rpb1 subunit of RNAPII consists of multiple tandem repeats of the heptapeptide (B1575542) consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The phosphorylation status of the serine residues at positions 2, 5, and 7 (Ser2, Ser5, and Ser7) dictates the stage of the transcription cycle and serves as a docking platform for various transcription and RNA processing factors.
-
Initiation: The pre-initiation complex (PIC) assembles with a hypophosphorylated RNAPII. The kinase activity of CDK7, a component of the general transcription factor TFIIH, phosphorylates Ser5 and Ser7 at the promoter. This phosphorylation event is crucial for promoter clearance and the transition to transcription initiation.
-
Elongation: As RNAPII moves away from the promoter, the positive transcription elongation factor b (P-TEFb), which contains CDK9, phosphorylates Ser2. This Ser2 phosphorylation is a hallmark of the elongating polymerase and is essential for recruiting factors involved in mRNA processing and chromatin modification.
-
Termination: The dephosphorylation of the CTD is required for transcription termination and the recycling of RNAPII for subsequent rounds of transcription.
H-7: A Tool for Interrogating RNAPII Phosphorylation
H-7, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable protein kinase inhibitor that has been widely used to study cellular signaling pathways. Its ability to inhibit a broad range of serine/threonine kinases has made it a valuable tool for dissecting the role of phosphorylation in various cellular processes, including transcription. H-7 has been shown to block gene expression by inhibiting the phosphorylation of the RNAPII CTD, thereby preventing the transition from transcription initiation to elongation.[1] This effect is not related to the inhibition of Protein Kinase C (PKC) in the context of immediate-early gene induction, but rather a more direct effect on the transcriptional machinery itself, acting downstream of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Quantitative Data: H-7 Inhibitory Activity
The inhibitory potency of H-7 varies across different protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-7 against key kinases involved in RNAPII CTD phosphorylation and other related kinases for comparative purposes.
| Kinase Target | IC50 (µM) | Comments |
| CDK7 | Not widely reported | While H-7 affects Ser5 phosphorylation, its direct IC50 for CDK7 is not consistently documented in readily available literature. |
| CDK9 | Not widely reported | H-7's effect on elongation suggests CDK9 inhibition, but specific IC50 values are not commonly cited. |
| Protein Kinase A (PKA) | ~3 | H-7 is a known inhibitor of PKA. |
| Protein Kinase C (PKC) | ~6 | H-7 is frequently used as a PKC inhibitor. |
| Myosin Light Chain Kinase (MLCK) | ~20 | H-7 also exhibits inhibitory activity against MLCK. |
Note: IC50 values can vary depending on the experimental conditions, including ATP concentration and substrate used.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Kinase Assay for H-7 Inhibition of RNAPII CTD Phosphorylation
This protocol outlines a method to assess the direct inhibitory effect of H-7 on the phosphorylation of a recombinant RNAPII CTD substrate by a purified kinase (e.g., CDK7 or CDK9).
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 or CDK9/Cyclin T1 complex
-
GST-tagged RNAPII CTD fragment (as substrate)
-
H-7 hydrochloride
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare H-7 dilutions: Prepare a series of H-7 dilutions in kinase assay buffer to determine the IC50 value. Include a vehicle control (DMSO or water).
-
Set up kinase reaction: In a microcentrifuge tube, combine the kinase assay buffer, recombinant kinase, and the GST-CTD substrate.
-
Pre-incubation with inhibitor: Add the different concentrations of H-7 or vehicle control to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate phosphorylation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is at or near the Km of the kinase for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Analysis by SDS-PAGE and Autoradiography: If using SDS-PAGE, run the samples on a polyacrylamide gel, dry the gel, and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated CTD.
-
Analysis by Scintillation Counting: If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each H-7 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the H-7 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Assay: Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol describes how to assess the effect of H-7 on the phosphorylation status of endogenous RNAPII in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
H-7 hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)
-
Anti-phospho-RNAPII CTD Ser2
-
Anti-phospho-RNAPII CTD Ser5
-
Anti-phospho-RNAPII CTD Ser7
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of H-7 for a specified period (e.g., 1-4 hours). Include a vehicle-treated control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate blots for each phospho-specific antibody and the total RNAPII antibody.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated RNAPII and normalize them to the total RNAPII levels for each treatment condition. Compare the levels of phosphorylated RNAPII in H-7-treated cells to the vehicle-treated control to determine the extent of inhibition.
Conclusion
H-7 serves as a potent inhibitor of RNA polymerase II CTD phosphorylation, primarily by targeting the serine/threonine kinases responsible for this critical post-translational modification. Its action leads to a block in transcriptional elongation, making it an invaluable tool for studying the regulation of gene expression. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the intricate process of RNAPII-mediated transcription. Further investigation into the specific IC50 values of H-7 for CDK7 and CDK9 will provide a more precise understanding of its mechanism of action.
References
The Structural Basis of H-7 Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a seminal protein kinase inhibitor that has been instrumental in dissecting cellular signaling pathways. As a member of the isoquinoline (B145761) sulfonamide family, its mechanism of action is primarily through competitive inhibition at the ATP-binding site of a range of serine/threonine kinases. This technical guide provides an in-depth analysis of the structural underpinnings of H-7's inhibitory activity, leveraging crystallographic data of H-7 and its analogs in complex with key kinases. Detailed experimental protocols for assessing kinase inhibition are also provided, alongside a curated summary of its inhibitory potency against various kinases. This document aims to be a comprehensive resource for researchers employing H-7 in their studies and for those involved in the structure-guided design of novel kinase inhibitors.
Introduction to H-7 and Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins. This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.
H-7 is a cell-permeable compound that acts as a broad-spectrum, yet somewhat selective, inhibitor of serine/threonine kinases. It is particularly noted for its inhibitory action against Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), and cGMP-dependent Protein Kinase (PKG). Its utility in cell biology stems from its ability to acutely block specific signaling pathways, allowing for the elucidation of kinase function. H-7 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP.
Structural Basis of H-7 Inhibition
The inhibitory mechanism of H-7 is best understood through the lens of its molecular interactions within the kinase active site. Crystallographic studies of H-7 and its close analogs in complex with kinases like PKA have provided a detailed atomic-level view of its binding mode.[1]
Binding Mode in the ATP Pocket
The isoquinoline ring of H-7 mimics the adenine (B156593) ring of ATP, occupying the same hydrophobic pocket in the kinase domain. The binding is characterized by a critical hydrogen bond and several hydrophobic interactions.
-
Hydrogen Bonding: The N2 nitrogen of the isoquinoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide hydrogen of a conserved valine residue (Val123 in PKA) in the hinge region of the kinase.[1] This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The bicyclic isoquinoline ring system is nestled within a hydrophobic pocket formed by conserved residues from both the N- and C-terminal lobes of the kinase domain. These interactions contribute significantly to the binding affinity.
-
Sulfonamide Moiety: The sulfonamide group of H-7 is positioned to interact with the ribose-binding pocket of the ATP site.
-
Piperazine Ring: The methylpiperazine moiety extends towards the solvent-exposed region of the active site. Modifications to this part of the molecule can influence both potency and selectivity.
Determinants of Kinase Selectivity
While H-7 is a broad-spectrum inhibitor, it exhibits a degree of selectivity for certain kinases. This selectivity is primarily dictated by the specific amino acid residues that line the ATP-binding pocket. Variations in the size, shape, and charge of these residues across different kinases create unique binding environments that favor the binding of some inhibitors over others. For instance, the interactions of the substituents on the isoquinoline ring are a key determinant of selectivity among individual members of the protein kinase family.
Quantitative Inhibition Data
The potency of H-7 against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's efficacy.
| Kinase | IC50 (µM) | Ki (µM) |
| Protein Kinase C (PKC) | 6 | 6 |
| cAMP-dependent Protein Kinase (PKA) | 3 | - |
| cGMP-dependent Protein Kinase (PKG) | 5.8 | - |
| Myosin Light Chain Kinase (MLCK) | 20 | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of H-7 kinase inhibition.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
H-7 (or other inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of H-7 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Kinase assay buffer
-
H-7 solution or vehicle (DMSO) control
-
Substrate peptide solution
-
Purified kinase enzyme
-
-
Initiation of Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each H-7 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protein Crystallization with H-7
Obtaining a crystal structure of a kinase in complex with H-7 is crucial for understanding the precise binding interactions.
Materials:
-
Highly purified and concentrated kinase protein
-
H-7
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscope for crystal visualization
-
Cryoprotectant solution
Procedure:
-
Complex Formation: Incubate the purified kinase with a molar excess of H-7 (typically 2-5 fold) for at least one hour on ice to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screening solutions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution.
-
Equilibrate the drop against a larger volume of the reservoir solution.
-
-
Crystal Growth: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, carefully harvest them using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray diffraction data collection.
-
-
X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data to obtain the final structure of the kinase-H-7 complex.
Visualizations
Signaling Pathway: Competitive Inhibition by H-7
Caption: Competitive inhibition of a protein kinase by H-7.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Logical Relationship: H-7 Binding in PKA Active Site
Caption: Key interactions between H-7 and the PKA active site.
Conclusion
H-7 remains a valuable tool for probing kinase-dependent signaling pathways. Its mechanism of action, centered on competitive inhibition at the ATP-binding site, is well-characterized through structural and biochemical studies. The detailed understanding of its binding mode, particularly the critical hydrogen bond formed by the isoquinoline nitrogen, provides a rational basis for its inhibitory activity and a framework for the design of more potent and selective kinase inhibitors. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers utilizing H-7 and for those engaged in the broader field of kinase drug discovery.
References
Unveiling the Off-Target Landscape of H-7 at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline (B145761) sulfonamide derivative H-7 is a widely utilized serine/threonine kinase inhibitor, instrumental in dissecting a multitude of cellular signaling pathways. While its primary targets are recognized as Protein Kinase A (PKA) and Protein Kinase C (PKC), the application of H-7 at high concentrations introduces a critical consideration for researchers: the potential for off-target effects. This technical guide provides an in-depth exploration of the off-target profile of H-7, with a particular focus on its activity at elevated concentrations. Understanding this profile is paramount for the accurate interpretation of experimental results and for the strategic development of more selective therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to offer a comprehensive resource for the scientific community.
Quantitative Analysis of H-7 Off-Target Inhibition
The selectivity of a kinase inhibitor is not absolute and is highly dependent on the concentration used. At higher concentrations, the likelihood of a compound interacting with unintended targets increases significantly. The following table summarizes the inhibitory constants (Ki and IC50) of H-7 against its primary targets and a key identified off-target, Myosin Light Chain Kinase (MLCK). This data highlights the concentration-dependent promiscuity of H-7.
| Target Kinase | Inhibitor | Ki (µM) | IC50 (µM) | Selectivity Notes |
| Protein Kinase A (PKA) | H-7 | 3.0 | - | Primary Target |
| Protein Kinase C (PKC) | H-7 | 6.0 | - | Primary Target |
| Myosin Light Chain Kinase (MLCK) | H-7 | 1.3 | ~12.5[1] | Off-target. Inhibition is more potent than for PKC. |
| Protein Kinase A (PKA) | ML-9 | 32 | - | H-7 analog with lower potency for PKA.[2] |
| Protein Kinase C (PKC) | ML-9 | 54 | - | H-7 analog with lower potency for PKC.[2] |
| Myosin Light Chain Kinase (MLCK) | ML-9 | 3.8[2] | ~12.5[1] | H-7 analog with comparable IC50 to H-7 for MLCK.[1][2] |
| Myosin Light Chain Kinase (MLCK) | ML-7 | - | 0.3[3] | A more potent MLCK inhibitor, for comparison.[3] |
Note: Ki and IC50 values can vary depending on experimental conditions such as ATP concentration.
Key Off-Target Pathway: Inhibition of Actomyosin (B1167339) Contraction
A significant off-target effect of H-7 at high concentrations is the inhibition of actomyosin contraction, a fundamental cellular process governing cell shape, motility, and adhesion.[4] This effect is primarily attributed to the inhibition of Myosin Light Chain Kinase (MLCK).[4]
Signaling Pathway Diagram
Caption: H-7 at high concentrations inhibits active MLCK, preventing the phosphorylation of Myosin Light Chain and subsequent actomyosin contraction.
Experimental Protocols
To investigate the off-target effects of H-7, particularly its impact on kinase activity, several robust experimental methodologies can be employed. Below are detailed protocols for two key assays.
Radiometric Kinase Assay for Off-Target Screening
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific substrate. It is considered a gold standard for determining inhibitor potency (IC50).
Objective: To determine the IC50 value of H-7 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
H-7 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Inhibitor Addition: Add varying concentrations of H-7 (typically a serial dilution) or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration at or below the Km for ATP of the specific kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each H-7 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the H-7 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Objective: To confirm the binding of H-7 to potential off-target kinases within intact cells.
Materials:
-
Cell line of interest
-
H-7
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the potential off-target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of H-7 or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the potential off-target kinase.
-
Detection: Use a secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature for both H-7 and DMSO-treated samples. Plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of H-7 indicates target engagement.
Experimental Workflow Diagram
Caption: A logical workflow for the identification and validation of H-7's off-target effects, from initial biochemical screening to cellular validation.
Conclusion
While H-7 remains a valuable tool for studying protein phosphorylation, its use at high concentrations necessitates a thorough understanding of its off-target effects. The inhibition of Myosin Light Chain Kinase, leading to the disruption of actomyosin contraction, is a key off-target activity that can confound experimental interpretations if not considered. The data and protocols presented in this guide are intended to equip researchers with the knowledge to design more precise experiments and to critically evaluate the data generated using H-7. A comprehensive understanding of an inhibitor's selectivity profile is not only crucial for basic research but also forms the foundation for the development of next-generation therapeutics with improved safety and efficacy.
References
- 1. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoquinolinesulfonamide Structure of H-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of H-7, a member of the isoquinolinesulfonamide (B3044496) class of compounds, widely recognized for its role as a protein kinase inhibitor. This document details its chemical structure, inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Structure and Chemical Properties
H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a synthetic compound featuring a distinct isoquinolinesulfonamide core.[1][2][3] This structural motif is the foundation for its biological activity, enabling it to competitively bind to the ATP-binding site of various protein kinases. The dihydrochloride (B599025) salt of H-7 is a common commercially available form.[1]
Table 1: Chemical and Physical Properties of H-7
| Property | Value | Reference |
| Chemical Name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | [2][3] |
| Synonyms | H-7 | [2] |
| Molecular Formula | C₁₄H₁₇N₃O₂S | [4] |
| Molecular Weight | 291.37 g/mol | [2][4] |
| CAS Number | 84477-87-2 | [4] |
| Appearance | White to light yellow powder | [4] |
| Melting Point | 114 °C | [4] |
| Storage | 2-8°C | [4] |
Mechanism of Action and Kinase Selectivity
H-7 functions as a broad-spectrum protein kinase inhibitor, with a notable potency against Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[5][6] Its primary mechanism of action involves the competitive inhibition of ATP at the catalytic domain of these kinases. The isoquinolinesulfonamide moiety plays a critical role in this interaction.
The selectivity of H-7 is a crucial aspect of its utility as a research tool. While it is a potent inhibitor of PKC, it also affects other kinases to varying degrees. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of its potency.
Table 2: Inhibitory Activity of H-7 against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) | Ki (µM) | Reference |
| Protein Kinase C (PKC) | 6.0 | 6.0 | [5] |
| cGMP-dependent Protein Kinase (PKG) | 5.8 | - | |
| cAMP-dependent Protein Kinase (PKA) | 3.0 | - | |
| Myosin Light Chain Kinase (MLCK) | 97.0 | - | |
| Casein Kinase I | 130 | - | |
| Casein Kinase II | >300 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathways Modulated by H-7
By inhibiting key protein kinases, H-7 can influence a multitude of cellular signaling pathways, impacting processes such as cell proliferation, differentiation, apoptosis, and cell morphology.
One of the most well-documented effects of H-7 is its interference with the Protein Kinase C (PKC) signaling cascade . PKC isoforms are crucial transducers of signals originating from diacylglycerol (DAG) and calcium, leading to the phosphorylation of a wide array of substrate proteins that regulate diverse cellular functions.
Furthermore, H-7 has been shown to affect the ERK1/2 signaling pathway .[7] Inhibition of upstream kinases by H-7 can lead to a suppression of ERK1/2 phosphorylation, thereby impacting downstream events such as gene expression and cell proliferation.[7]
References
- 1. 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | C14H19Cl2N3O2S | CID 73332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine | C14H17N3O2S | CID 3542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. H-7 [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
H-7 inhibitor experimental protocol for apoptosis assay
Audience: Researchers, scientists, and drug development professionals.
Introduction H-7, an isoquinoline (B145761) sulfonamide, is a well-documented inhibitor of several protein kinases, including Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It is widely utilized in cellular research to investigate signaling pathways involved in cell proliferation, differentiation, and apoptosis. The induction of apoptosis by H-7 has been observed in various cell types, making it a valuable tool for studying programmed cell death.[1][4] These application notes provide a detailed overview and experimental protocols for utilizing the H-7 inhibitor to induce and analyze apoptosis.
Mechanism of Action in Apoptosis The H-7 inhibitor primarily induces apoptosis by interfering with pro-survival signaling pathways. One of the key mechanisms involves the inhibition of the Rho/ROCK pathway, which plays a crucial role in cell contraction, adhesion, and survival.[3][5] By inhibiting ROCK, H-7 can disrupt cytoskeletal dynamics and activate downstream apoptotic signaling cascades.[5][6] This process often culminates in the activation of caspases, which are the primary executioners of the apoptotic program.[4] The inhibition of caspases has been shown to prevent H-7-induced apoptosis, confirming their central role in this pathway.[4]
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-7-induced apoptosis in the cells of a Drosophila neuronal cell line through affecting unidentified H-7-sensitive substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
H-7 Inhibitor In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7 is a well-characterized isoquinoline (B145761) sulfonamide inhibitor of protein kinase C (PKC). It has been utilized in numerous in vitro and in vivo studies to investigate the roles of PKC and other kinases in various cellular processes, including cell division, signal transduction, and cytoskeletal dynamics. In mouse models, H-7 has shown potential as an anti-tumor agent by inhibiting the proliferation of cancer cells. These application notes provide a summary of key in vivo data for H-7 in mouse models and detailed protocols for its administration and the analysis of its effects.
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of H-7 in Mice
| Parameter | Mouse Strain | Tumor Model | H-7 Dose and Administration | Observed Effect | Reference |
| LD50 (starved) | Not Specified | - | 61 mg/kg (intravenous) | 50% mortality | [1] |
| LD50 (fed) | Not Specified | - | 94 mg/kg (intravenous) | 50% mortality | [1] |
| Mitosis Inhibition | Ehrlich Ascitic Carcinoma-bearing | Ehrlich Ascites Carcinoma | 100 mg/kg (acute intraperitoneal injection) | ~50% reduction in mitoses in tumoral cells after 90 minutes.[1] | [1] |
| Mitosis Inhibition | Ehrlich Ascitic Carcinoma-bearing | Ehrlich Ascites Carcinoma | Continuous delivery via mini-osmotic pumps | ~65% reduction in mitoses, maintained for ~24 hours.[1] | [1] |
Signaling Pathways
The H-7 inhibitor primarily targets Protein Kinase C (PKC), a key component of multiple signaling cascades. Its inhibitory action disrupts downstream signaling, affecting cell proliferation, gene expression, and cytoskeletal organization.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of the H-7 inhibitor in a mouse xenograft model involves several key stages, from animal preparation to data analysis.
Experimental Protocols
Protocol 1: H-7 Inhibitor Administration in Mice
This protocol details three common methods for administering the H-7 inhibitor to mice: intraperitoneal injection, intravenous injection, and continuous delivery via a subcutaneous osmotic pump.
Materials:
-
H-7 inhibitor
-
Sterile vehicle (e.g., saline, PBS)
-
Syringes (1 mL) with 25-27 gauge needles
-
Mini-osmotic pumps
-
Surgical tools for pump implantation
-
Anesthetics
A. Intraperitoneal (IP) Injection:
-
Preparation of H-7 Solution: Dissolve the H-7 inhibitor in a sterile vehicle to the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically 100-200 µL).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Locate the lower right quadrant of the abdomen. Insert the needle at a 15-30 degree angle, bevel up. Aspirate to ensure the needle has not entered the bladder or intestines. Slowly inject the H-7 solution.
-
Post-injection Monitoring: Monitor the mouse for any adverse reactions.
B. Intravenous (IV) Injection:
-
Preparation of H-7 Solution: Prepare a sterile solution of H-7 as described for IP injection.
-
Animal Restraint: Place the mouse in a restraining device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins, parallel to the vein. A successful injection will have no resistance, and the solution will be seen clearing the vein.
-
Post-injection Care: Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
C. Continuous Delivery with Mini-Osmotic Pump:
-
Pump Preparation: Fill the mini-osmotic pump with the H-7 solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration.
-
Surgical Implantation: Anesthetize the mouse. Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate analgesia. Check the incision site for signs of infection.
Protocol 2: Analysis of Mitosis in Tumor Tissue
This protocol describes the procedure for quantifying the mitotic index in tumor tissue from H-7 treated mice.
Materials:
-
Tumor tissue
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Immediately after collection, fix the tumor tissue in 10% formalin for 24-48 hours. Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the tissue sections. Stain with hematoxylin and eosin using a standard protocol.
-
Microscopic Analysis: Examine the stained slides under a light microscope at high power (e.g., 400x).
-
Mitotic Figure Counting: Count the number of mitotic figures in at least 10 randomly selected high-power fields. Mitotic figures are characterized by condensed chromatin and the absence of a nuclear membrane.
-
Calculation of Mitotic Index: Express the mitotic index as the average number of mitotic figures per high-power field.
Protocol 3: Western Blot for Phosphorylated RNA Polymerase II
This protocol outlines the steps to detect changes in the phosphorylation of RNA Polymerase II in tumor tissue following H-7 treatment.
Materials:
-
Tumor tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated RNA Polymerase II (e.g., anti-p-RNAPII Ser2/5)
-
Primary antibody against total RNA Polymerase II
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phosphorylated RNA Polymerase II overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total RNA Polymerase II to normalize for protein loading.
Protocol 4: Flow Cytometry for IL-2 Receptor Expression on T-Cells
This protocol is for analyzing the expression of the IL-2 receptor (CD25) on T-cells from the spleens of H-7 treated mice.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25)
-
Flow cytometer
Procedure:
-
Spleen Homogenization: Harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer and wash the remaining cells with RPMI-1640.
-
Cell Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against T-cell markers (CD3, CD4, CD8) and the IL-2 receptor (CD25) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to determine the percentage of CD4+ and CD8+ T-cells expressing the IL-2 receptor.
References
Application Notes: H-7 Inhibitor for Cancer Cell Line Studies
Application Notes and Protocols: H-7 Inhibitor in Neuroscience Research for LTP Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a cellular model for the synaptic plasticity that underlies learning and memory. A key area of investigation in LTP research is the role of protein kinases in the induction and maintenance of this long-lasting enhancement of synaptic transmission. The isoquinolinesulfonamide (B3044496) derivative H-7 is a widely utilized pharmacological tool in these studies. H-7 acts as a broad-spectrum inhibitor of several serine/threonine protein kinases, most notably Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG). By observing the effects of H-7 on LTP, researchers can dissect the contributions of these kinase signaling pathways to synaptic plasticity. These application notes provide a comprehensive overview of the use of H-7 in LTP studies, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects.
Mechanism of Action
H-7 inhibits protein kinases by competing with ATP for its binding site on the catalytic subunit of the enzyme. While it is a broad-spectrum inhibitor, it exhibits differential potency for various kinases. Its inhibitory constants (Ki) are in the low micromolar range for PKC, PKA, and PKG, making it a valuable tool for studying the roles of these kinases in cellular processes. It is important to note that H-7 is not entirely specific and can affect other kinases at higher concentrations. Therefore, careful dose-response studies and the use of more specific inhibitors as controls are recommended for rigorous interpretation of experimental results.
Quantitative Data Summary
The following table summarizes the concentrations of H-7 used in various LTP studies and the observed effects. This allows for easy comparison of the experimental parameters and outcomes from different research articles.
| Concentration | Application Method | Preparation | Key Findings |
| 100 µM | Intracellular (presynaptic) | Dissolved in internal pipette solution | Significantly reduced LTP compared to controls. Basal transmission was unaffected. |
| 100 µM | Bath application | Dissolved in ACSF | Blocked the induction of LTP. |
| 50 µM | Bath application | Dissolved in ACSF | Suppressed the formation of LTP. |
| 300 µM | Bath application | Dissolved in ACSF | Blocked the induction of LTP. |
Experimental Protocols
Preparation of H-7 Stock Solution
This protocol describes the preparation of a concentrated stock solution of H-7 dihydrochloride (B599025), which can be diluted to the final working concentration for experiments.
Materials:
-
H-7 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM or 100 mM. H-7 dihydrochloride is soluble in water up to 100 mM and in DMSO up to 20 mM.[1] For bath application, a water-based stock is often preferred to avoid solvent effects. For intracellular application, the stock can be prepared in a compatible solvent that will be diluted in the internal pipette solution.
-
Calculate the required amount of H-7 dihydrochloride. The molecular weight of H-7 dihydrochloride is 364.29 g/mol . Use the following formula to calculate the mass of H-7 needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolve the H-7 dihydrochloride.
-
For a water-based stock: Add the calculated amount of H-7 dihydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water. Vortex thoroughly until the powder is completely dissolved.
-
For a DMSO-based stock: Add the calculated amount of H-7 dihydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and store the stock solution. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Bath Application of H-7 in Hippocampal Slice Electrophysiology
This protocol outlines the steps for applying H-7 to hippocampal slices via bath perfusion to study its effects on LTP.
Materials:
-
Prepared hippocampal slices in an interface or submerged recording chamber
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
H-7 stock solution (e.g., 10 mM in water)
-
Electrophysiology recording setup (amplifier, digitizer, stimulating and recording electrodes)
-
Perfusion system
Procedure:
-
Prepare hippocampal slices. Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Establish a stable baseline recording. Place a slice in the recording chamber and position the stimulating and recording electrodes in the Schaffer collateral pathway and the stratum radiatum of the CA1 region, respectively. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
Prepare the H-7 working solution. Dilute the H-7 stock solution in oxygenated aCSF to the desired final concentration (e.g., 50-300 µM).
-
Bath apply H-7. Switch the perfusion from control aCSF to the aCSF containing H-7.
-
Pre-incubate with H-7. Allow the slice to perfuse with the H-7 solution for a sufficient period (e.g., 20-30 minutes) to ensure equilibration of the drug in the tissue before inducing LTP. Continue to monitor the fEPSP during this period.
-
Induce LTP. After the pre-incubation period, induce LTP using a standard protocol, such as high-frequency stimulation (HFS; e.g., one or more trains of 100 pulses at 100 Hz) or theta-burst stimulation (TBS).
-
Record post-LTP responses. Continue to record fEPSPs for at least 60 minutes post-induction to assess the effect of H-7 on the magnitude and stability of LTP. The H-7 can be washed out by switching the perfusion back to control aCSF, or it can be present for the entire recording period, depending on the experimental question.
-
Data Analysis. Analyze the fEPSP slope or amplitude to quantify the degree of potentiation. Compare the LTP magnitude in the H-7 treated slices to control slices that did not receive the inhibitor.
Protocol for Intracellular Application of H-7 via Patch Pipette
This protocol details the method for introducing H-7 directly into a postsynaptic neuron using the whole-cell patch-clamp technique.
Materials:
-
Prepared hippocampal slices in a submerged recording chamber
-
Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Internal pipette solution
-
H-7 stock solution
Procedure:
-
Prepare hippocampal slices and recording setup. Prepare hippocampal slices as described previously and set up the patch-clamp rig.
-
Prepare the H-7 containing internal solution. Add the H-7 stock solution to the standard internal pipette solution to achieve the desired final concentration (e.g., 100 µM).[3] Ensure the final solvent concentration (e.g., DMSO) is low and does not affect neuronal health or synaptic transmission. Filter the internal solution before use.
-
Pull and fill patch pipettes. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with the H-7 containing internal solution.
-
Establish a whole-cell recording. Under visual guidance, approach a CA1 pyramidal neuron and establish a giga-ohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Allow for drug diffusion. Wait for a period of at least 10-15 minutes after establishing the whole-cell recording to allow for the diffusion of H-7 from the pipette into the cell.
-
Record baseline and induce LTP. Record a stable baseline of excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). Induce LTP using a pairing protocol (e.g., pairing presynaptic stimulation with postsynaptic depolarization) or a standard HFS protocol.
-
Record post-LTP responses. Continue recording for at least 30-60 minutes after LTP induction to assess the effect of intracellular H-7 on LTP expression.
-
Data Analysis. Analyze the EPSC/EPSP amplitude to quantify the degree of potentiation and compare it to control cells recorded with an internal solution lacking H-7.
Visualizations
Signaling Pathways
Caption: H-7 inhibits PKC, PKA, and PKG in the postsynaptic LTP signaling cascade.
Experimental Workflow for Bath Application
References
Application Notes and Protocols: The Use of Protein Kinase Inhibitor H-7 in Lymphocyte Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein kinase inhibitor H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a valuable tool for studying the signaling pathways involved in lymphocyte activation and proliferation. As a potent inhibitor of protein kinase C (PKC) and, to a lesser extent, cyclic nucleotide-dependent protein kinases, H-7 allows for the dissection of the complex intracellular events that govern immune cell responses. These application notes provide a comprehensive overview of the use of H-7 in lymphocyte stimulation assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Upon T-lymphocyte activation through the T-cell receptor (TCR), a signaling cascade is initiated, leading to the hydrolysis of phosphatidylinositol and the generation of second messengers, including diacylglycerol (DAG).[1] DAG is a critical activator of protein kinase C (PKC). H-7 exerts its inhibitory effects by competing with ATP for the catalytic subunit of PKC, thereby preventing the phosphorylation of downstream target proteins essential for cell proliferation and effector functions.
A key finding is that H-7 effectively uncouples T-cell proliferation from interleukin-2 (B1167480) (IL-2) production.[1] Specifically, H-7 has been shown to inhibit the proliferation of primary T-lymphocytes by significantly reducing the expression of the IL-2 receptor (CD25) on the cell surface.[1] This blockade of IL-2 receptor expression prevents the cells from responding to autocrine or paracrine IL-2, thus halting their entry into the cell cycle and subsequent proliferation.[1] Notably, H-7 does not inhibit the production and secretion of IL-2 by activated T-cells.[1]
Quantitative Data Summary
The inhibitory effects of H-7 on lymphocyte proliferation are dose-dependent. The following tables summarize the quantitative data reported in the literature.
Table 1: Inhibition of Lymphocyte Proliferation by H-7
| Cell Type | Stimulus | H-7 Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Normal Human Lymphocytes | Mitogen | 10 | 45% suppression of G0 to G1 transition | [2] |
| Normal Human Lymphocytes | Mitogen | 50 | 98% suppression of G0 to G1 transition | [2] |
| Human Lymphocytic Leukemic MOLT-4 cells | - | 45 | 50% suppression of proliferation (IC50) | [2] |
| Murine T-cell lines | Antigen or IL-2 | Not specified | Consistent inhibition | [3] |
Experimental Protocols
The following are detailed protocols for conducting lymphocyte stimulation assays using the this compound.
Protocol 1: T-Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or purified T-lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 beads)
-
This compound dihydrochloride (B599025) (dissolved in sterile water or DMSO)
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of H-7 in complete RPMI-1640 medium. Add 50 µL of the H-7 solution to the appropriate wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (e.g., sterile water or DMSO at the same final concentration as the highest H-7 dose).
-
Add 50 µL of the T-cell mitogen to the stimulated wells. For unstimulated controls, add 50 µL of complete RPMI-1640 medium.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
[³H]-Thymidine Labeling: 18 hours prior to the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition for each H-7 concentration relative to the stimulated control.
Protocol 2: Analysis of IL-2 Receptor (CD25) Expression by Flow Cytometry
This protocol is designed to assess the effect of H-7 on the surface expression of the IL-2 receptor alpha chain (CD25) on activated T-lymphocytes.
Materials:
-
Isolated PBMCs or purified T-lymphocytes
-
Complete RPMI-1640 medium
-
T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28 beads)
-
This compound
-
Fluorescently-labeled anti-human CD25 antibody (e.g., FITC- or PE-conjugated)
-
Fluorescently-labeled anti-human CD3 antibody (for T-cell gating)
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Culture lymphocytes at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Add H-7 at the desired final concentrations (e.g., 10 µM and 50 µM) or vehicle control.
-
Stimulate the cells with a T-cell mitogen.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining:
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorescently-labeled anti-CD3 and anti-CD25 antibodies at the manufacturer's recommended concentration. Include an isotype control in a separate tube.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then on the CD3-positive T-cell population.
-
Analyze the expression of CD25 on the gated T-cells and compare the mean fluorescence intensity (MFI) or the percentage of CD25-positive cells between the different treatment groups.
-
Visualizations
Signaling Pathway of T-Cell Activation and H-7 Inhibition
Caption: T-Cell activation pathway and the inhibitory point of H-7.
Experimental Workflow for Lymphocyte Proliferation Assay with H-7
Caption: Workflow for a lymphocyte proliferation assay using H-7.
References
- 1. Dissection of signals controlling T cell function and activation: H7, an inhibitor of protein kinase C, blocks induction of primary T cell proliferation by suppressing interleukin (IL)2 receptor expression without affecting IL2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-7 Treatment of MOLT-4 Cells to Induce Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-7, an isoquinoline (B145761) sulfonamide, is a known inhibitor of protein kinase C (PKC) and also exhibits inhibitory effects on cyclic nucleotide-dependent protein kinases.[1] This small molecule has been observed to suppress proliferation and induce apoptosis in various cell lines, including the human T-cell acute lymphoblastic leukemia cell line, MOLT-4.[1] Understanding the mechanism and executing protocols for inducing apoptosis in MOLT-4 cells with H-7 is crucial for research in leukemia and the development of novel therapeutic strategies. These application notes provide detailed protocols for the treatment of MOLT-4 cells with H-7 to induce apoptosis, along with methods for its quantification and the investigation of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the effects of H-7 treatment on MOLT-4 cells, based on available literature.
Table 1: Effect of H-7 on MOLT-4 Cell Proliferation
| H-7 Concentration (µM) | Incubation Time | Effect on Proliferation | Reference |
| 45 | Not Specified | 50% suppression | [1] |
Table 2: Induction of Apoptosis in MOLT-4 Cells by H-7
| H-7 Concentration (µM) | Incubation Time | Observed Effect | Reference |
| 100 | 24 hours | Extensive apoptosis | [1] |
Signaling Pathways
The precise signaling cascade initiated by H-7 in MOLT-4 cells leading to apoptosis is not fully elucidated. However, as a protein kinase C (PKC) inhibitor, H-7 likely interferes with PKC-mediated survival signals, thereby tipping the balance towards apoptosis. Apoptosis in MOLT-4 cells, in response to other stimuli, has been shown to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases such as caspase-3.
Caption: Proposed signaling pathway for H-7 induced apoptosis in MOLT-4 cells.
Experimental Workflow
A typical workflow for investigating H-7 induced apoptosis in MOLT-4 cells involves cell culture, treatment, and subsequent analysis using various assays.
Caption: General experimental workflow for studying H-7 induced apoptosis.
Experimental Protocols
MOLT-4 Cell Culture
Materials:
-
MOLT-4 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer
-
Trypan blue solution
Protocol:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cells grow in suspension. Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of 2-4 x 10⁵ cells/mL with fresh, pre-warmed complete medium every 2-3 days.
H-7 Treatment
Materials:
-
H-7 dihydrochloride (B599025) (stock solution in water or DMSO)
-
MOLT-4 cells in culture
-
6-well plates or appropriate culture vessels
-
Complete RPMI-1640 medium
Protocol:
-
Seed MOLT-4 cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Prepare working solutions of H-7 in complete medium from a stock solution. For example, to achieve a final concentration of 100 µM, dilute the stock solution accordingly.
-
Add the H-7 working solution to the cell culture wells. Include a vehicle control (e.g., DMSO or water) for comparison.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
Cell Viability Assay (Trypan Blue Exclusion)
Materials:
-
H-7 treated and control MOLT-4 cells
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Collect a small aliquot of the cell suspension from each treatment condition.
-
Mix the cell suspension with an equal volume of trypan blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
H-7 treated and control MOLT-4 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
H-7 treated and control MOLT-4 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression. Expect to see a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and the active, cleaved form of Caspase-3 in H-7 treated cells.
-
References
Application of H-7 in Melanoma Cell Invasion Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for invasion and metastasis, which are the primary causes of mortality. The invasive potential of melanoma cells is orchestrated by complex signaling networks that regulate cell adhesion, migration, and degradation of the extracellular matrix (ECM). A key pathway implicated in these processes is the Protein Kinase C (PKC) signaling cascade. H-7, a potent inhibitor of PKC, has emerged as a valuable tool for investigating the molecular mechanisms underlying melanoma cell invasion and for exploring potential therapeutic strategies to thwart metastasis.
This document provides detailed application notes and protocols for utilizing H-7 in melanoma cell invasion assays. It outlines the underlying signaling pathways, offers step-by-step experimental procedures, and presents a framework for quantitative data analysis.
Mechanism of Action: H-7 and the PKC/MEK/ERK Signaling Pathway
H-7 exerts its inhibitory effects on melanoma cell invasion primarily by targeting Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial transducers of extracellular signals controlling cell growth, differentiation, and motility. In melanoma, aberrant PKC activation can lead to a cascade of events that promote an invasive phenotype.
The canonical pathway involves the activation of PKC, which in turn phosphorylates and activates downstream targets, including the Raf/MEK/ERK (MAPK) signaling cascade. This pathway is a central regulator of gene expression, and its constitutive activation in melanoma is a well-established driver of malignancy. The activation of ERK1/2 leads to the phosphorylation of various transcription factors, resulting in the increased expression of genes involved in invasion and metastasis, most notably matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. These enzymes are responsible for degrading the components of the ECM, thereby paving the way for cancer cells to invade surrounding tissues and enter the bloodstream.
By inhibiting PKC, H-7 effectively dampens the entire downstream signaling cascade, leading to a reduction in ERK1/2 phosphorylation and a subsequent decrease in the expression and activity of MMPs. This ultimately culminates in the suppression of melanoma cell invasion.
Data Presentation
| Parameter | B16BL6 Mouse Melanoma Cells | Human Melanoma Cell Line (e.g., A375) | Remarks |
| Cell Proliferation (IC50) | Data not available | Data not available | Determine using MTT or similar viability assay after 24-72h treatment. |
| Cell Invasion (% Inhibition) | Data not available | Data not available | Quantify using a Matrigel invasion assay at various H-7 concentrations (e.g., 1, 10, 50 µM). |
| Cell Migration (% Inhibition) | Data not available | Data not available | Assess using a wound healing or Boyden chamber assay without Matrigel. |
| ERK1/2 Phosphorylation (% of Control) | Data not available | Data not available | Measure by Western blot analysis of p-ERK1/2 levels relative to total ERK1/2. |
| MMP-2 Activity (% of Control) | Data not available | Data not available | Evaluate by gelatin zymography of conditioned media. |
| MMP-9 Activity (% of Control) | Data not available | Data not available | Evaluate by gelatin zymography of conditioned media. |
Experimental Protocols
Cell Culture
-
Cell Lines: B16BL6 murine melanoma cells or human melanoma cell lines (e.g., A375, SK-MEL-28).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
H-7 dihydrochloride
-
Cotton swabs
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold, serum-free DMEM.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
Rehydrate the Matrigel by adding 100 µL of serum-free DMEM to the upper chamber and incubate for 30 minutes at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest melanoma cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of H-7 in serum-free DMEM.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 200 µL of serum-free DMEM containing the desired concentration of H-7 (or vehicle control) to the upper chamber.
-
Add 600 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by incubating with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the lower surface of the membrane in at least five random fields of view.
-
Calculate the average number of invading cells per field. The percentage of invasion inhibition can be calculated relative to the vehicle-treated control.
-
Western Blot Analysis for ERK Phosphorylation
This protocol is for assessing the effect of H-7 on the phosphorylation of ERK1/2.
Materials:
-
Melanoma cells treated with H-7
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat melanoma cells with various concentrations of H-7 for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases in conditioned media.
Materials:
-
Conditioned media from H-7 treated melanoma cells
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Culture melanoma cells in serum-free medium with or without H-7 for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine protein concentration.
-
-
Zymography:
-
Mix equal amounts of protein from conditioned media with non-reducing sample buffer.
-
Run the samples on a gelatin-containing SDS-PAGE gel at 4°C.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands on the blue background indicate gelatinolytic activity of MMP-2 (72 kDa) and MMP-9 (92 kDa).
-
Quantify the clear bands using densitometry.
-
Visualizations
Caption: H-7 inhibits melanoma invasion by targeting PKC.
Caption: Workflow for assessing melanoma cell invasion.
Caption: H-7's mechanism leading to invasion inhibition.
Application Notes and Protocols for Studying Cytoskeletal Organization in Epithelial Cells Using H-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytoskeleton, a complex and dynamic network of interlinking protein filaments within the cytoplasm of eukaryotic cells, plays a pivotal role in maintaining cell shape, enabling motility, and organizing intracellular components. In epithelial cells, the cytoskeleton is fundamental to establishing and maintaining cell polarity, cell-cell junctions, and tissue integrity. The three primary components of the cytoskeleton are microfilaments (composed of actin), microtubules (composed of tubulin), and intermediate filaments (composed of various proteins, including keratins and vimentin (B1176767) in epithelial cells). The organization and function of the cytoskeleton are tightly regulated by a variety of signaling pathways, with protein kinases playing a central role.
H-7, a potent and reversible protein kinase inhibitor, has emerged as a valuable tool for investigating the signaling pathways that govern cytoskeletal organization. H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, exhibits a broad spectrum of inhibition against several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and myosin light chain kinase (MLCK). Its ability to disrupt the actin cytoskeleton, in particular, has made it instrumental in elucidating the role of actomyosin (B1167339) contractility in various cellular processes.
These application notes provide a comprehensive overview of the use of H-7 to study cytoskeletal organization in epithelial cells. We detail its mechanism of action, its effects on different cytoskeletal components, and provide protocols for its application in cell culture, alongside methods for visualizing and quantifying its effects.
Mechanism of Action of H-7 on the Cytoskeleton
H-7's primary effect on the cytoskeleton stems from its inhibition of protein kinases that are crucial for regulating the assembly and contractility of the actin cytoskeleton. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. The RhoA-ROCK (Rho-associated kinase) signaling pathway is a key target of H-7's indirect effects.
ROCK is a serine/threonine kinase that phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC).[1] Phosphorylated MLC promotes the assembly of actin filaments into contractile stress fibers and focal adhesions. H-7 can interfere with this pathway, likely through its inhibitory action on kinases like MLCK, leading to a reduction in MLC phosphorylation and a subsequent disassembly of actin stress fibers.[2] This inhibition of actomyosin contractility is a key mechanism by which H-7 affects cell morphology, adhesion, and junctional integrity.[3]
Effects of H-7 on Epithelial Cell Cytoskeleton
Microfilaments (Actin Cytoskeleton)
The most pronounced and well-documented effect of H-7 on the cytoskeleton is the disruption of the actin filament network.[3][4] Treatment of epithelial cells with H-7 leads to a time- and concentration-dependent disassembly of actin stress fibers.[3] This results in significant changes in cell morphology, often causing cells to become more rounded and less spread. The disruption of the actin cytoskeleton also impacts cell-cell and cell-matrix adhesions.[3]
Intermediate Filaments (Keratin and Vimentin)
The expression of the intermediate filament protein vimentin is often associated with the epithelial-to-mesenchymal transition (EMT), a process linked to increased cell motility and cancer metastasis.[5][6] While the direct effects of H-7 on intermediate filaments are less studied, its influence on the overall cytoskeletal architecture and cell signaling may indirectly affect the organization of keratin (B1170402) and vimentin filaments. For instance, the interaction between vimentin and keratin filaments is crucial for epithelial cell migration.[7] By altering the tensional state of the cell through its effects on the actin cytoskeleton, H-7 could potentially influence the arrangement and function of the intermediate filament network.
Microtubules (Tubulin Cytoskeleton)
The microtubule network plays a critical role in intracellular transport, cell division, and the maintenance of cell polarity. The ROCK signaling pathway, which is affected by H-7, also regulates microtubule dynamics.[8][9] ROCK can phosphorylate microtubule-associated proteins, thereby influencing microtubule stability and organization.[8] Therefore, it is plausible that H-7 treatment could lead to alterations in the microtubule cytoskeleton in epithelial cells, although this is an area that requires further investigation.
Data Presentation
The following table summarizes the quantitative effects of H-7 on the cytoskeletal organization of epithelial cells, as reported in the literature.
| Parameter | Cell Type | H-7 Concentration | Incubation Time | Observed Effect | Reference |
| Actin Stress Fibers | Bovine Aortic Endothelial Cells | Various concentrations | Various durations | Time- and concentration-dependent disruption | [3] |
| Cell Shape | Human Airway Epithelial Cells | 0.04 to 0.5 µg/ml | 5 hours | Changes in cell shape | [10] |
| Cell Adhesion | Bovine Aortic Endothelial Cells | Various concentrations | Various durations | Alteration in cell-cell and cell-matrix adhesions | [3] |
Experimental Protocols
Protocol 1: Culturing and Treatment of Epithelial Cells with H-7
This protocol describes the general procedure for culturing epithelial cells and treating them with H-7 to study its effects on the cytoskeleton.
Materials:
-
Epithelial cell line of choice (e.g., MCF-7, MDCK, or HuH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
H-7 dihydrochloride (B599025) (stock solution typically prepared in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed epithelial cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for immunofluorescence) at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.
-
Preparation of H-7 Working Solution: Prepare a working solution of H-7 in a complete culture medium at the desired final concentration. A typical starting concentration range for H-7 is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental question.
-
H-7 Treatment: Remove the culture medium from the cells and replace it with the H-7 containing medium. Include a vehicle control (medium with the same concentration of DMSO or water as the H-7 stock solution).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes to several hours, depending on the specific effects being investigated. A time-course experiment is recommended to determine the optimal incubation time.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream analyses, such as immunofluorescence staining, western blotting, or live-cell imaging.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
This protocol details the steps for fixing and staining epithelial cells to visualize the actin, tubulin, and intermediate filament cytoskeletons after H-7 treatment.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-vimentin, anti-keratin)
-
Fluorescently-labeled secondary antibodies
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells on coverslips twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation (for Tubulin and Intermediate Filaments):
-
Dilute the primary antibodies against tubulin, vimentin, or keratin in the blocking solution according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Dilute the fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin in the blocking solution.
-
Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Caption: Signaling pathway of H-7's effect on the cytoskeleton.
Caption: Experimental workflow for studying H-7's effects.
Caption: Logical relationship of H-7's cellular effects.
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-7 disrupts the actin cytoskeleton and increases outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression of vimentin alters cell mechanics, cell-cell adhesion, and gene expression profiles suggesting the induction of a hybrid EMT in human mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial cell migration requires the interaction between the vimentin and keratin intermediate filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
Application Notes and Protocols for H-7 Inhibitor in Preventing Brain Edema in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of various neurological insults, including stroke, traumatic brain injury, and intracerebral hemorrhage.[1] The breakdown of the blood-brain barrier (BBB) is a critical event in the formation of vasogenic edema.[1] Protein kinases, such as Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK), play a significant role in regulating BBB permeability. The inhibitor H-7, a non-selective inhibitor of protein kinases, particularly PKC and ROCK, has been investigated for its potential to prevent brain edema. These application notes provide a comprehensive overview of the protocols and data related to the use of H-7 and similar kinase inhibitors in rat models of brain edema.
Data Presentation
The following tables summarize the quantitative data on the efficacy of H-7 and related Rho-kinase inhibitors in reducing brain edema and improving neurological outcomes in various rat models.
Table 1: Effect of H-7 on Brain Water and Electrolyte Content in a Rat Model of Brain Ischemia
| Treatment Group | Brain Water Content (%) | Na+ Content (mmol/kg dry wt) | K+ Content (mmol/kg dry wt) |
| Control (Sham) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Ischemia (Bilateral Carotid Occlusion) | Significantly increased | Significantly increased | Significantly decreased |
| Ischemia + H-7 (dose-dependent) | Reduced increase | Reduced increase | Partially restored |
Source: Adapted from Joo, F. (1989). Inhibition by H-7 of the protein kinase C prevents formation of brain edema in Sprague-Dawley CFY rats.[2]
Table 2: Efficacy of Rho-Kinase Inhibitors in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Treatment Group | Brain Water Content (Ipsilateral Hemisphere, %) at 24h | Neurological Score at 24h |
| Sham | 78.5 ± 0.2 | 18.0 ± 0.0 |
| SAH + Vehicle | 80.2 ± 0.4 | 12.8 ± 1.5 |
| SAH + Hydroxyfasudil (B1673953) (10 mg/kg) | 79.1 ± 0.3 | 15.5 ± 1.1 |
| SAH + Y-27632 (10 mg/kg) | 79.2 ± 0.3* | 14.2 ± 1.8 |
*p < 0.05 vs. SAH + Vehicle. Neurological score assessed on an 18-point scale. Source: Adapted from Fujii et al. (2012). Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats.[3]
Table 3: Effect of Fasudil (B1672074) (Rho-Kinase Inhibitor) on Brain Water Content in a Rat Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Brain Water Content (%) at Day 3 |
| Sham | 78.6 ± 0.5 |
| ICH + Vehicle | 81.7 ± 0.6 |
| ICH + Fasudil | 79.8 ± 0.7* |
*p < 0.05 vs. ICH + Vehicle. Source: Adapted from Zhou et al. (2014). Hydrochloride fasudil attenuates brain injury in ICH rats.[4]
Experimental Protocols
Protocol 1: Induction of Brain Edema via Bilateral Common Carotid Artery Occlusion in Rats and Treatment with H-7
This protocol is based on the methodology suggested by the study on H-7's effect on brain edema.[2]
1. Animal Model:
- Species: Male Sprague-Dawley CFY rats.
- Weight: 250-300 g.
2. Induction of Brain Ischemia and Edema:
- Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital, 50 mg/kg, intraperitoneally).
- Make a midline cervical incision to expose both common carotid arteries.
- Carefully separate the arteries from the vagus nerves.
- Induce ischemia by bilaterally occluding the common carotid arteries with micro-aneurysm clips for a predetermined duration (e.g., 30 minutes).
3. H-7 Inhibitor Preparation and Administration:
- Preparation: Dissolve H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) in sterile 0.9% saline.
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosage: Administer H-7 at various doses (e.g., 1, 5, and 10 mg/kg) as a pretreatment before the induction of ischemia. The exact timing of pretreatment should be optimized (e.g., 30 minutes prior to occlusion).
4. Assessment of Brain Edema:
- Timing: Euthanize the animals at a specific time point after reperfusion (e.g., 24 hours).
- Brain Water Content:
- Rapidly remove the brain and weigh it to obtain the wet weight.
- Dry the brain in an oven at 100°C for 24-48 hours until a constant dry weight is achieved.
- Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
- Electrolyte Content:
- The dried brain tissue can be processed for electrolyte analysis (Na+, K+) using atomic absorption spectrophotometry.
Protocol 2: Induction of Subarachnoid Hemorrhage (SAH) and Treatment with a Rho-Kinase Inhibitor in Rats
This protocol is adapted from studies using Rho-kinase inhibitors to treat brain edema following SAH.[3][5]
1. Animal Model:
- Species: Adult male Sprague-Dawley rats.
- Weight: 300-350 g.
2. Induction of SAH (Endovascular Perforation Model):
- Anesthetize the rat and place it in a stereotactic frame.
- Expose the right common, external, and internal carotid arteries.
- Introduce a sharpened 4-0 nylon suture through the external carotid artery stump and advance it into the internal carotid artery until resistance is felt, indicating perforation of the anterior cerebral artery.
- Withdraw the suture after a defined period (e.g., 1 minute) to allow reperfusion.
3. Inhibitor Preparation and Administration (e.g., Hydroxyfasudil):
- Preparation: Dissolve hydroxyfasudil in 0.9% saline.
- Administration Route: Intravenous (i.v.) injection.
- Dosage: Administer a single dose of 10 mg/kg at 30 minutes post-SAH induction.[3]
4. Assessment of Brain Edema and Neurological Function:
- Brain Water Content: Measure at 24 or 72 hours post-SAH as described in Protocol 1.
- Neurological Scoring: Assess neurological deficits at 24 hours post-SAH using a standardized scoring system (e.g., an 18-point scale evaluating motor, sensory, and reflex functions).[3]
- Blood-Brain Barrier Permeability:
- Inject Evans blue dye (2% in saline, 4 ml/kg, i.v.) 1 hour before euthanasia.
- After perfusion with saline, quantify the extravasated dye in brain homogenates spectrophotometrically.
Signaling Pathways and Experimental Workflows
Signaling Pathway of H-7 in Preventing Brain Edema
The H-7 inhibitor is thought to prevent brain edema primarily by inhibiting Protein Kinase C (PKC). Activated PKC, under ischemic conditions, can phosphorylate proteins that regulate the integrity of tight junctions in the cerebral microvessels. This leads to the opening of the blood-brain barrier, allowing for the influx of water and electrolytes, resulting in vasogenic edema. By inhibiting PKC, H-7 helps to maintain the integrity of the tight junctions and prevent this cascade.
Experimental Workflow for Evaluating H-7 in a Rat Brain Edema Model
The following diagram illustrates the typical experimental workflow for assessing the efficacy of an H-7 inhibitor in a rat model of brain edema.
References
- 1. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by H-7 of the protein kinase C prevents formation of brain edema in Sprague-Dawley CFY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrochloride fasudil attenuates brain injury in ICH rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Rho kinase by hydroxyfasudil attenuates brain edema after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ERK1/2 Phosphorylation after H-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) 1 and 2, also known as p44/42 MAPK, are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The activation of ERK1/2 is mediated through a phosphorylation cascade involving Raf and MEK. Dysregulation of the ERK pathway is a hallmark of many diseases, particularly cancer, making it a key target for therapeutic intervention.
H-7 is a well-characterized protein kinase inhibitor, known primarily for its potent inhibition of Protein Kinase C (PKC). PKC isoforms are known to be upstream activators of the Raf-MEK-ERK pathway, often in a Ras-independent manner. Therefore, H-7 presents a valuable tool for investigating the role of PKC-mediated ERK1/2 activation in various cellular contexts. This document provides detailed application notes and protocols for the analysis of ERK1/2 phosphorylation status following treatment with H-7, utilizing the Western blot technique.
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response and time-course experiments analyzing the effect of H-7 on ERK1/2 phosphorylation. This data is representative of typical results obtained from such studies and is intended to serve as a template for data presentation.
Table 1: Dose-Response Effect of H-7 on ERK1/2 Phosphorylation
| H-7 Concentration (µM) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control) | % Inhibition of ERK1/2 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.62 | 38% |
| 10 | 0.45 | 55% |
| 25 | 0.28 | 72% |
| 50 | 0.15 | 85% |
Table 2: Time-Course of ERK1/2 Phosphorylation Inhibition by H-7 (25 µM)
| Time (minutes) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Time 0) | % Inhibition of ERK1/2 Phosphorylation |
| 0 | 1.00 | 0% |
| 5 | 0.78 | 22% |
| 15 | 0.55 | 45% |
| 30 | 0.35 | 65% |
| 60 | 0.25 | 75% |
| 120 | 0.22 | 78% |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Experimental Protocols
Protocol 1: Cell Culture and H-7 Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of ERK1/2 phosphorylation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
H-7 Preparation: Prepare a stock solution of H-7 in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of H-7 (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed period (e.g., 30-60 minutes). Include a vehicle-only control.
-
Time-Course: Treat cells with a fixed concentration of H-7 (e.g., 25 µM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Stimulation (Optional): If investigating the inhibitory effect of H-7 on stimulated ERK1/2 phosphorylation, pre-treat cells with H-7 for a specified time (e.g., 30-60 minutes) before adding a known ERK activator (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvesting: Following treatment, place the culture plates on ice and aspirate the medium.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (p-ERK1/2): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, typically recognizing Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Total ERK1/2 and Loading Control):
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly with TBST.
-
Re-block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
The membrane can be stripped and re-probed again for a loading control, such as GAPDH or β-actin, to ensure equal protein loading across all lanes.
-
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities for p-ERK1/2, total ERK1/2, and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-ERK1/2 band intensity to the corresponding total ERK1/2 band intensity for each sample. This accounts for any variations in the total amount of ERK1/2 protein.
-
Further normalize the p-ERK1/2/total ERK1/2 ratio to the loading control to correct for any loading inaccuracies.
-
-
Data Interpretation: Compare the normalized p-ERK1/2 levels across the different treatment conditions (doses or time points) to the vehicle control to determine the inhibitory effect of H-7. The results can be expressed as a fold change or percentage of inhibition relative to the control.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by H-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, a potent inhibitor of protein kinase C (PKC), has been demonstrated to induce apoptosis in a variety of cell lines. Understanding the mechanism and quantifying the apoptotic effects of H-7 is crucial for its potential application in therapeutic strategies, particularly in oncology. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the progression of apoptosis in H-7 treated cells. These application notes provide a comprehensive guide to inducing and analyzing apoptosis with H-7 treatment, including detailed experimental protocols, data interpretation, and a visualization of the proposed signaling pathway.
Mechanism of Action: H-7 Induced Apoptosis
H-7 primarily functions by inhibiting protein kinase C (PKC), a key enzyme in many signal transduction pathways that regulate cell proliferation and survival. Inhibition of PKC by H-7 disrupts these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This process is characterized by a cascade of events including the activation of initiator caspases, such as caspase-9, and subsequently, the executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the dose-dependent effect of H-7 on the induction of apoptosis in a representative cancer cell line after 24 hours of treatment. Data was acquired by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
| H-7 Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.5 | 2.1 ± 0.8 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 10 | 85.6 ± 3.1 | 8.3 ± 1.2 | 4.2 ± 0.9 | 1.9 ± 0.5 |
| 25 | 68.4 ± 4.5 | 15.7 ± 2.1 | 12.8 ± 1.8 | 3.1 ± 0.7 |
| 50 | 45.2 ± 5.2 | 28.9 ± 3.4 | 22.5 ± 2.9 | 3.4 ± 0.8 |
| 100 | 25.8 ± 4.8 | 35.1 ± 4.1 | 35.6 ± 3.7 | 3.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. The specific percentages may vary depending on the cell line, H-7 concentration, and incubation time.
Experimental Protocols
Protocol 1: Induction of Apoptosis with H-7
Materials:
-
Cell line of interest (e.g., MOLT-4, Jurkat, or other cancer cell lines)
-
Complete cell culture medium
-
H-7 hydrochloride (stock solution prepared in sterile water or DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for 70-80% confluency at the time of treatment.
-
For suspension cells, seed at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
H-7 Treatment:
-
The following day, treat the cells with varying concentrations of H-7 (e.g., 10, 25, 50, 100 µM).
-
Include a vehicle control (the same volume of solvent used for the H-7 stock solution).
-
A positive control for apoptosis (e.g., 1 µM Staurosporine) can also be included.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Treated and control cells from Protocol 1
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls for compensation setup. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
Data Interpretation
The results of the flow cytometry analysis can be visualized in a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells, with exposed phosphatidylserine (B164497) but intact cell membranes.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, with exposed phosphatidylserine and compromised cell membranes.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised cell membranes but without significant phosphatidylserine exposure.
Visualizations
Caption: H-7 induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Application Notes and Protocols for Intraperitoneal Injection of H-7 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-7, a protein kinase inhibitor, in animal studies involving intraperitoneal (IP) injection. The information compiled from various studies is intended to guide researchers in designing and executing experiments to investigate the effects of H-7 in vivo.
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a non-selective inhibitor of several protein kinases, with a notable inhibitory effect on Protein Kinase C (PKC).[1] It is a valuable tool for studying cellular processes regulated by these kinases. In animal studies, intraperitoneal injection is a common route for administering H-7 to investigate its systemic effects on various physiological and pathological processes, including T-cell proliferation, tumor growth and metastasis, and neurological conditions.
Quantitative Data Summary
The following table summarizes quantitative data from a study utilizing intraperitoneal injection of H-7 in a mouse model of Ehrlich's ascitic carcinoma.
| Animal Model | Compound | Dosage | Route of Administration | Frequency | Key Quantitative Outcome | Reference |
| Mice with Ehrlich's ascitic carcinoma | H-7 | 100 mg/kg | Intraperitoneal | Acute (single injection) | ~50% maximal reduction in the number of mitoses in tumoral cells after 90 minutes. | [1] |
Experimental Protocols
General Protocol for Intraperitoneal Injection of H-7 in Mice
This protocol is a general guideline based on standard practices for IP injections in rodents and specific information regarding H-7. Researchers should adapt this protocol based on their specific experimental design and in accordance with their institution's animal care and use guidelines.
Materials:
-
H-7 dihydrochloride (B599025) (or other salt form)
-
Sterile vehicle for dissolution (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
-
Personal protective equipment (lab coat, gloves)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions before the experiment.
-
Weigh each animal to determine the correct injection volume.
-
-
H-7 Solution Preparation:
-
Prepare the H-7 solution under sterile conditions. The vehicle for H-7 is often sterile saline.
-
Calculate the required concentration of H-7 based on the desired dosage (e.g., 100 mg/kg) and the average weight of the animals.
-
Ensure H-7 is completely dissolved in the vehicle. Gentle warming or vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Injection Procedure:
-
Restrain the mouse securely. The lower right quadrant of the abdomen is the preferred injection site to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the H-7 solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any adverse reactions, such as distress, lethargy, or signs of peritonitis, for at least a few hours post-injection.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of H-7.
Signaling Pathways
H-7 is known to inhibit the PKC/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway by H-7 can lead to reduced tumor cell invasion and metastasis.
References
Application Notes and Protocols for Continuous Delivery of H-7 using Mini-Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein kinase inhibitor H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a potent and widely used research tool for studying cellular signaling pathways. It primarily acts as an inhibitor of Protein Kinase C (PKC) and also affects cyclic nucleotide-dependent protein kinases.[1] The continuous delivery of H-7 in vivo using mini-osmotic pumps offers a significant advantage over traditional bolus injections by maintaining stable, therapeutic concentrations of the inhibitor over extended periods. This method minimizes animal stress from repeated handling and injections, reduces fluctuations in plasma drug levels, and allows for the comprehensive study of the long-term effects of PKC inhibition in various physiological and pathological models.[2]
These application notes provide a comprehensive guide for researchers on the use of mini-osmotic pumps for the continuous delivery of H-7, including detailed protocols, data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data for the continuous delivery of H-7 in a rat model, based on findings from studies investigating its effects on opioid dependence. These values can serve as a starting point for designing new in vivo experiments.
Table 1: H-7 Dosage for Continuous Infusion in Rats
| Parameter | Value | Reference |
| Animal Model | Rat | Bhargava et al., 1993[3] |
| Route of Administration | Continuous Infusion (Intraventricular) | Bhargava et al., 1993[3] |
| Duration of Infusion | 3 days | Bhargava et al., 1993[3] |
| H-7 Dose Range | Dose-dependent effects observed | Bhargava et al., 1993[3] |
Table 2: Example ALZET® Mini-Osmotic Pump Selection for a 3-Day Rat Study
| Pump Model | Reservoir Volume (µL) | Pumping Rate (µL/hr) | Duration | Suitable for |
| 1003D | 100 | 1.0 | 3 days | Mice, Rats |
| 2001D | 200 | 8.0 | 1 day | Rats |
| 2001 | 200 | 1.0 | 7 days | Rats |
Note: The appropriate pump model should be selected based on the required infusion duration, the desired delivery rate, and the size of the animal.[2]
Signaling Pathway of H-7 Action
H-7 primarily exerts its effects by inhibiting Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. PKC is activated by upstream signals such as diacylglycerol (DAG) and intracellular calcium (Ca2+), and in turn, phosphorylates a wide range of downstream substrate proteins involved in cellular processes like proliferation, differentiation, and apoptosis. By inhibiting PKC, H-7 can modulate these downstream events. The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by H-7.
Caption: H-7 inhibits Protein Kinase C (PKC), blocking downstream signaling.
Experimental Workflow
The following diagram outlines the key steps involved in an in vivo study using mini-osmotic pumps for the continuous delivery of H-7.
Caption: Workflow for in vivo continuous H-7 delivery using mini-osmotic pumps.
Experimental Protocols
Protocol 1: Preparation of H-7 Solution for Mini-Osmotic Pump
Materials:
-
H-7 dihydrochloride (B599025) (or other salt form)
-
Sterile vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
Determine the required concentration of H-7: Based on the desired dose (e.g., mg/kg/day), the animal's weight, and the pumping rate of the selected mini-osmotic pump, calculate the required concentration of the H-7 solution.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pumping Rate (mL/day)]
-
-
Weigh H-7: In a sterile microcentrifuge tube inside a laminar flow hood, accurately weigh the required amount of H-7 powder.
-
Dissolve H-7: Add the appropriate volume of the sterile vehicle to the microcentrifuge tube containing the H-7 powder. Vortex thoroughly until the H-7 is completely dissolved. The choice of solvent should be based on the solubility of H-7 and its compatibility with the mini-osmotic pump and the animal model.
-
Sterile Filtration: To ensure sterility, filter the H-7 solution through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.
-
Storage: If not used immediately, store the sterile H-7 solution at an appropriate temperature as recommended by the manufacturer, protected from light.
Protocol 2: Filling and Implantation of a Mini-Osmotic Pump for Subcutaneous Delivery of H-7 in a Rat
Materials:
-
Prepared sterile H-7 solution
-
ALZET® mini-osmotic pump of the appropriate size and duration
-
Flow moderator (included with the pump)
-
Sterile syringe and filling tube (provided with the pump)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Analgesics for post-operative care
-
Warming pad
Procedure:
-
Pump Filling: a. In a sterile field, attach the filling tube to a sterile syringe. b. Draw the prepared H-7 solution into the syringe, ensuring there are no air bubbles. c. Hold the mini-osmotic pump upright and insert the filling tube into the pump's opening until it touches the bottom. d. Slowly inject the H-7 solution into the pump until a small bead of fluid appears at the opening. e. Remove the filling tube and insert the flow moderator into the pump opening until it is flush with the pump body.
-
Surgical Implantation: a. Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. b. Shave the fur from the surgical site, typically on the back between the scapulae. c. Cleanse the surgical site with an antiseptic solution. d. Make a small incision (approximately 1 cm) in the skin. e. Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump. f. Insert the filled mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision. g. Close the incision with wound clips or sutures.
-
Post-Operative Care: a. Administer a post-operative analgesic as prescribed by your institution's animal care and use committee. b. Place the animal on a warming pad until it has fully recovered from anesthesia. c. Monitor the animal daily for signs of pain, distress, or infection at the surgical site. d. Ensure the animal has free access to food and water.
Conclusion
The continuous delivery of the this compound using mini-osmotic pumps is a robust and reliable method for in vivo research. It allows for sustained and controlled administration, which is crucial for studying the long-term physiological and pathological roles of Protein Kinase C. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively design and execute experiments to investigate the multifaceted effects of H-7 in various animal models. This approach will contribute to a deeper understanding of PKC-mediated signaling and its implications in health and disease.
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. A protein kinase inhibitor, H-7, blocks naloxone-precipitated changes in dopamine and its metabolites in the brains of opioid-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of H-7 Inhibitor in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology, cancer research, and neurotoxicity studies. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, have the unique ability to differentiate into a more mature neuronal phenotype, expressing various neuronal markers. The protein kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) is a widely used pharmacological tool to investigate cellular signaling pathways. Primarily known as a potent inhibitor of Protein Kinase C (PKC), H-7 also exhibits inhibitory activity against other kinases. In SH-SY5Y cells, H-7 has been shown to induce apoptosis and influence differentiation, making it a valuable compound for studying the roles of PKC and other kinases in neuroblastoma cell fate.
These application notes provide a comprehensive overview of the use of the H-7 inhibitor in SH-SY5Y cells, including its effects on cell viability, signaling pathways, and detailed protocols for relevant experiments.
Data Presentation
Effects of H-7 Inhibitor on SH-SY5Y Cells
The following table summarizes the quantitative data regarding the effects of the H-7 inhibitor on SH-SY5Y neuroblastoma cells.
| Parameter | H-7 Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | 100 µM | 6 hours | Peak in Caspase-2 activity | [No specific citation found in search results] |
| 100 µM | 12 hours | Peak in Caspase-3 activity and maximal loss of cell viability | [No specific citation found in search results] | |
| cAMP Accumulation Studies | 100 µM | 12 hours | Used to study effects on cAMP accumulation | [No specific citation found in search results] |
| Inhibition of Proliferation | 10 µM and 50 µM | Not specified | Suppression of mitogen-stimulated transition from G0 to G1 phase in lymphocytes (suggests anti-proliferative effects) | [1] |
| Signaling Pathway Modulation | Not specified | Not specified | Prevents serum-induced phosphorylation of Raf and MAP kinase in neuroblastoma cells. | [2] |
Note: While specific IC50 values for H-7 on SH-SY5Y cell viability were not explicitly found in the provided search results, the effective concentration for inducing apoptosis is documented at 100 µM. It is recommended that researchers perform a dose-response experiment to determine the precise IC50 for their specific experimental conditions.
Signaling Pathways
The H-7 inhibitor primarily targets Protein Kinase C (PKC), which plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. In SH-SY5Y cells, PKC, particularly the α and ε isoforms, is involved in neuronal differentiation. One of the key downstream pathways of PKC is the Raf-MEK-ERK (MAPK) signaling cascade, which is critical for cell growth and survival. H-7 has been shown to prevent the serum-induced phosphorylation of both Raf and MAP kinase in neuroblastoma cells, indicating its inhibitory effect on this pathway.
Caption: H-7 inhibits the PKC-mediated activation of the Raf-MEK-ERK pathway.
Experimental Protocols
SH-SY5Y Cell Culture
A detailed protocol for the routine culture of SH-SY5Y cells is provided below.
Caption: General workflow for SH-SY5Y cell culture and passaging.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Centrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Quickly thaw a frozen vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-7 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new T-75 flask containing fresh complete growth medium (typically a 1:10 to 1:20 split ratio).
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of the H-7 inhibitor on the viability of SH-SY5Y cells.
Caption: Workflow for performing an MTT cell viability assay.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
H-7 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of the H-7 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of H-7. Include a vehicle control (medium with the same concentration of solvent used for H-7, e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Phosphorylation
This protocol is for analyzing changes in the phosphorylation state of proteins, such as ERK1/2, in SH-SY5Y cells following treatment with the H-7 inhibitor.
Caption: Standard workflow for Western blot analysis.
Materials:
-
Treated SH-SY5Y cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with H-7, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH) to normalize the data.
-
Conclusion
The H-7 inhibitor serves as a critical tool for investigating the role of Protein Kinase C and downstream signaling pathways in SH-SY5Y neuroblastoma cells. The provided application notes and protocols offer a framework for researchers to study the effects of H-7 on cell viability, apoptosis, and protein phosphorylation. It is essential to optimize experimental conditions, such as inhibitor concentration and incubation time, to obtain reliable and reproducible results. The diagrams and workflows presented aim to facilitate a clear understanding of the experimental procedures and the underlying biological mechanisms.
References
Troubleshooting & Optimization
H-7 protein kinase inhibitor solubility problems in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the H-7 protein kinase inhibitor in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the H-7 protein kinase inhibitor and what are its primary targets?
H-7 is a broad-spectrum protein kinase inhibitor.[1] It is a potent inhibitor of Protein Kinase C (PKC), with a Ki of 6.0 μM.[2][3] It also inhibits other kinases such as Protein Kinase A (PKA), Protein Kinase G (PKG), and Myosin Light Chain Kinase (MLCK) with IC50 values of 3.0 μM, 5.8 μM, and 97.0 μM, respectively.[1] H-7 acts by affecting the actomyosin (B1167339) contraction, which can lead to changes in cell morphology, motility, and junctional interactions.[4]
Q2: What is the difference between H-7 and H-7 dihydrochloride (B599025) in terms of solubility?
H-7 is the base form, while H-7 dihydrochloride is a salt form. Salt forms of compounds are often created to improve solubility in aqueous solutions.[5][6] H-7 dihydrochloride is readily soluble in water, up to 100 mM.[1] The base form, H-7, has lower aqueous solubility and is typically dissolved in organic solvents like DMSO or ethanol (B145695) first.[2][3][7]
Q3: My H-7 inhibitor precipitated after I diluted my DMSO stock into my aqueous buffer. What happened?
This is a common issue known as "salting out" or precipitation. Organic solvents like DMSO can dissolve high concentrations of hydrophobic compounds.[8] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the inhibitor's local concentration can exceed its solubility limit in the mixed solvent, causing it to precipitate. The final concentration of DMSO in your experiment should also be kept low (typically below 0.5%) to avoid cellular toxicity.[9]
Q4: Can I heat or sonicate the solution to help dissolve the H-7 inhibitor?
Yes, gentle warming and sonication can aid in dissolving H-7, particularly when preparing stock solutions in DMSO.[2][3][8][10] For example, some suppliers recommend ultrasonic treatment and warming to 60°C or 80°C for dissolving H-7 and its dihydrochloride salt in DMSO.[2][10] However, avoid excessive heat, which could degrade the compound. Always check the manufacturer's datasheet for specific recommendations.
Solubility Data Summary
The solubility of H-7 and its dihydrochloride salt varies significantly depending on the solvent. The following tables summarize quantitative data from various suppliers.
Table 1: Solubility of H-7
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[2][3] | 343.21 mM[2][3] | Requires sonication and warming to 60°C.[2][3] |
| Ethanol | 20 mg/mL[7] | ~68.6 mM | - |
| 1 M HCl | 5 mg/mL[7] | ~17.1 mM | - |
Molecular Weight of H-7: 291.37 g/mol [3][11]
Table 2: Solubility of H-7 Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (Molar) | Notes |
| Water | 36.43 mg/mL | 100 mM[1] | - |
| DMSO | 7.29 - 16.67 mg/mL[10] | 20 - 45.76 mM[1][10] | May require sonication and warming to 80°C.[10] |
Molecular Weight of H-7 Dihydrochloride: 364.29 g/mol [1]
Signaling Pathway and Experimental Workflow
To understand the context of H-7's use and the critical steps in its preparation, refer to the following diagrams.
Troubleshooting Guide
Use this guide to diagnose and solve common solubility and precipitation issues.
Q: I am observing a precipitate in my buffer after adding the H-7 inhibitor. How do I fix this?
A: Follow the steps in the decision tree below to identify the cause and find a solution.
Experimental Protocols
Protocol 1: Preparation of a 20 mM H-7 Dihydrochloride Stock Solution in Water
This protocol is for preparing a stock solution of H-7 dihydrochloride, which is readily soluble in water.[1]
Materials:
-
H-7 dihydrochloride (MW: 364.29 g/mol )[1]
-
Sterile, nuclease-free water
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of H-7 dihydrochloride powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.29 mg.
-
Solvent Addition: Add the calculated volume of sterile water to the vial. For 7.29 mg, add 1 mL of water.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming is generally not necessary for the dihydrochloride salt in water.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light, for up to one month or six months, respectively.[2][10] Avoid repeated freeze-thaw cycles.[2][10]
Protocol 2: Preparation of a 20 mM H-7 (Base) Stock Solution in DMSO
This protocol is for preparing a stock solution of the H-7 base form, which requires an organic solvent.
Materials:
-
Anhydrous, cell-culture grade DMSO
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of H-7 powder to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 5.83 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For 5.83 mg, add 1 mL of DMSO. Use newly opened DMSO, as it is hygroscopic, and absorbed water can impact solubility.[2][10]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath or gently warm the solution (e.g., to 60°C) until it becomes clear.[2][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[2][10]
Protocol 3: Preparation of a Final Working Solution in Aqueous Buffer
This protocol describes the critical step of diluting a concentrated DMSO stock solution into your final experimental buffer (e.g., cell culture medium, PBS).
Materials:
-
Concentrated H-7 stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Prepare Buffer: Have the required volume of your final aqueous buffer ready in a sterile tube.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent the inhibitor from precipitating out of solution.[9]
-
Final Check: Ensure the final concentration of DMSO is low (e.g., <0.5%) to avoid solvent toxicity in cell-based assays.[8][9] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[9]
-
Use Immediately: Use the freshly prepared working solution promptly, as the stability of H-7 in aqueous solutions at working concentrations may be limited.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocompare.com [biocompare.com]
determining optimal H-7 inhibitor concentration to avoid cytotoxicity
Welcome to the Technical Support Center for the H-7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal H-7 inhibitor concentration to avoid cytotoxicity and to offer troubleshooting assistance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the H-7 inhibitor and what is its primary mechanism of action?
A1: H-7, also known as 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine, is a potent and broad-spectrum protein kinase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of several kinases, with a notable inhibitory effect on Protein Kinase C (PKC).[1] It also inhibits other kinases such as cyclic nucleotide-dependent protein kinase. By blocking the activity of these kinases, H-7 can interfere with various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Q2: What is a typical starting concentration range for the H-7 inhibitor in cell culture experiments?
A2: The optimal concentration of H-7 is highly dependent on the cell line and the specific experimental goals. Based on its reported inhibitory constant (Ki) of 6 µM for PKC, a common starting point for in vitro experiments is in the low micromolar range (e.g., 1-10 µM).[1] However, for cytotoxicity studies, a broader range should be tested, for instance, from 0.1 µM up to 100 µM or higher, to determine the half-maximal inhibitory concentration (IC50) for cell viability.
Q3: How can I determine the optimal, non-toxic concentration of H-7 for my specific cell line?
A3: The most effective method is to perform a dose-response experiment using a cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a range of H-7 concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. This will allow you to determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability. For experiments where you want to inhibit PKC without causing significant cell death, a concentration well below the IC50 should be used.
Q4: What are the potential off-target effects of the H-7 inhibitor?
A4: As a broad-spectrum kinase inhibitor, H-7 can affect multiple signaling pathways beyond PKC. It has been shown to influence actomyosin (B1167339) contraction and gene expression by affecting kinases other than PKC.[2] It is crucial to consider these potential off-target effects when interpreting experimental results. Using other, more specific PKC inhibitors as controls can help to dissect the specific role of PKC in the observed cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in cell viability assay | - Contamination of cell culture. - H-7 interfering with the assay reagents. | - Regularly check cell cultures for microbial contamination. - Run a control with H-7 in cell-free media to check for direct reduction of the assay reagent. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Different passage numbers of cells. - Instability of the H-7 stock solution. | - Ensure consistent cell seeding density for all experiments. - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of H-7 from a properly stored stock solution for each experiment. |
| No significant effect on cell viability at expected concentrations | - The cell line is resistant to H-7. - Insufficient incubation time. | - Test a wider and higher range of H-7 concentrations. - Increase the incubation time (e.g., up to 72 hours). |
| High cytotoxicity at low concentrations | - The cell line is particularly sensitive to PKC inhibition or off-target effects of H-7. - Solvent (e.g., DMSO) toxicity. | - Perform a more detailed dose-response curve with smaller concentration increments at the lower end. - Ensure the final concentration of the solvent is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control. |
Data Presentation
Table 1: Representative Inhibitory Concentrations of H-7
| Target | Parameter | Value | Cell Line/System |
| Protein Kinase C (PKC) | Ki | 6 µM | In vitro kinase assay[1] |
| Proliferation | Inhibition | ~50% at 100 mg/kg | Ehrlich's ascitic carcinoma in mice[3] |
| cAMP accumulation | Effective Conc. | 100 µM | SH-SY5Y cells[4] |
Note: IC50 values for H-7 cytotoxicity are highly cell-line dependent and should be determined empirically for each experimental system.
Experimental Protocols
Protocol: Determining the Optimal H-7 Concentration using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of the H-7 inhibitor on a specific cell line.
Materials:
-
H-7 inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
H-7 Treatment:
-
Prepare a stock solution of H-7 in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of H-7 in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest H-7 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared H-7 dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the H-7 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Mandatory Visualization
Caption: Simplified signaling pathway of H-7 inhibitor targeting Protein Kinase C (PKC).
Caption: Experimental workflow for determining H-7 inhibitor cytotoxicity using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting inconsistent results with H-7 inhibitor experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the H-7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the H-7 inhibitor?
A1: H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum protein kinase inhibitor. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of several serine/threonine kinases. It is most commonly known as a potent inhibitor of Protein Kinase C (PKC).[1]
Q2: Beyond PKC, what are the other known targets of H-7?
A2: H-7 is not entirely specific to PKC and has been shown to inhibit other kinases, which can lead to off-target effects. These include cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as myosin light chain kinase (MLCK).[2][3] This broad specificity is a critical consideration when interpreting experimental results.
Q3: What are the known off-target effects of H-7 that can lead to inconsistent results?
A3: A significant off-target effect of H-7 is the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. This action is independent of its effects on PKC and can block gene transcription, leading to widespread changes in gene expression.[3] Additionally, H-7's inhibition of MLCK can lead to the disruption of the actin cytoskeleton and a reduction in actomyosin (B1167339) contractility, affecting cell morphology, adhesion, and motility.[2][3][4]
Q4: What are the recommended storage and handling conditions for the H-7 inhibitor?
A4: For long-term stability, H-7 dihydrochloride (B599025) should be stored as a dry powder at room temperature. Stock solutions, typically prepared in water or DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. It is important to note that H-7 has been reported to be unstable at body temperature (37°C) over extended periods, which can be a source of inconsistency in long-term cell culture experiments.
Q5: How should I prepare my H-7 inhibitor stock solution?
A5: H-7 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 20 mM). For cell culture experiments, a concentrated stock solution in sterile DMSO is commonly prepared. This stock is then diluted in culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%). To avoid precipitation when diluting the DMSO stock in an aqueous buffer or medium, it is recommended to make intermediate dilutions in DMSO before the final dilution in the aqueous solution.[5]
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability or IC50 values between experiments.
-
Possible Cause 1: Inhibitor Instability.
-
Explanation: H-7 is known to be unstable at 37°C over long incubation times. If your experiments run for 24 hours or longer, the effective concentration of the inhibitor may be decreasing over time, leading to variability.
-
Solution:
-
Prepare fresh dilutions of H-7 for each experiment from a frozen stock.
-
Consider shorter incubation times if experimentally feasible.
-
For longer experiments, consider replenishing the medium with fresh inhibitor at regular intervals.
-
Always include a vehicle control (e.g., DMSO) to account for any solvent effects.
-
-
-
Possible Cause 2: Cell Health and Confluency.
-
Explanation: The metabolic state and density of cells can significantly impact their response to inhibitors. Cells that are overly confluent or have a high passage number may exhibit altered signaling pathways and drug sensitivity.
-
Solution:
-
Use cells with a consistent and low passage number.
-
Seed cells at a uniform density to ensure consistent confluency at the time of treatment.
-
Regularly check for and treat any mycoplasma contamination.
-
-
-
Possible Cause 3: Inconsistent Dosing.
-
Explanation: Inaccurate pipetting during serial dilutions can lead to significant variations in the final inhibitor concentration.
-
Solution:
-
Carefully calibrate your pipettes.
-
Ensure thorough mixing of solutions at each dilution step.
-
-
Issue 2: Unexpected or off-target effects on cell morphology and gene expression.
-
Possible Cause 1: Inhibition of Myosin Light Chain Kinase (MLCK).
-
Explanation: H-7's inhibition of MLCK disrupts the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility. This can be misinterpreted as a PKC-specific effect.[2]
-
Solution:
-
Visually inspect cells for morphological changes, such as cell rounding or loss of stress fibers, which are indicative of cytoskeletal disruption.
-
Use a more specific MLCK inhibitor (e.g., ML-7) as a control to distinguish between PKC and MLCK-mediated effects.
-
-
-
Possible Cause 2: Inhibition of RNA Polymerase II Phosphorylation.
-
Explanation: H-7 can inhibit the phosphorylation of RNA polymerase II, leading to a general block in transcription.[3] This can result in widespread, non-specific changes in protein expression.
-
Solution:
-
If you observe unexpected changes in the expression of multiple unrelated proteins, consider this off-target effect.
-
To confirm, you can perform a western blot for the phosphorylated form of the RNA polymerase II CTD.
-
-
Issue 3: Western blot results for downstream PKC targets are inconsistent.
-
Possible Cause 1: Antibody Specificity and Quality.
-
Explanation: The quality and specificity of phospho-specific antibodies are critical for reliable results.
-
Solution:
-
Validate your phospho-specific antibody using positive and negative controls (e.g., cells treated with a known activator of the pathway, or lysates from knockout/knockdown cells).
-
Always run a loading control (e.g., β-actin, GAPDH) and also probe for the total protein of your target to normalize the phospho-signal.
-
-
-
Possible Cause 2: Suboptimal Lysis and Sample Preparation.
-
Explanation: Incomplete cell lysis or the activity of phosphatases during sample preparation can lead to dephosphorylation of your target protein.
-
Solution:
-
Use a lysis buffer containing phosphatase and protease inhibitors.
-
Keep samples on ice at all times during preparation.
-
-
-
Possible Cause 3: Crosstalk with other signaling pathways.
-
Explanation: Cellular signaling is complex, and inhibiting one pathway can lead to compensatory activation of others.
-
Solution:
-
Consider the broader signaling network and probe for key proteins in related pathways to get a more complete picture of the cellular response.
-
-
Data Presentation
Table 1: Kinase Inhibitory Profile of H-7
| Kinase | IC50 (µM) |
| Protein Kinase C (PKC) | 6.0 |
| cGMP-dependent Protein Kinase (PKG) | 5.8 |
| cAMP-dependent Protein Kinase (PKA) | 3.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Example IC50 Values of H-7 in Different Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |
| MOLT-4 | Lymphocytic Leukemia | Not Specified | ~45 |
| B16BL6 | Melanoma | 24 | ~25 |
| PC12D | Pheochromocytoma | Not Specified | Not Specified |
This table provides examples; IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of H-7 in complete culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest H-7 treatment.
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of H-7 or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PKC Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with H-7 at the desired concentrations and for the appropriate duration. Include a positive control (e.g., PMA, a PKC activator) and a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (whole-cell lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: H-7 inhibits the PKC signaling pathway.
Caption: Off-target effects of the H-7 inhibitor.
References
- 1. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-7 disrupts the actin cytoskeleton and increases outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoskeletal involvement in the modulation of cell-cell junctions by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Managing H-7 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the instability of the protein kinase inhibitor H-7 at 37°C during long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what are its primary targets?
A1: H-7, or H-7 dihydrochloride, is a broad-spectrum protein kinase inhibitor. It is known to inhibit several kinases with varying potencies, including Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), cGMP-dependent Protein Kinase (PKG), and Myosin Light Chain Kinase (MLCK). Its ability to target multiple signaling pathways has made it a tool in cellular research.
Q2: I'm seeing diminishing effects of H-7 in my cell culture experiment over several days. What could be the cause?
A2: A likely cause for the diminishing effects of H-7 in long-term experiments is its instability at physiological temperatures. H-7 has been reported to be unstable at body temperature (37°C), which can lead to a decrease in its effective concentration in your cell culture medium over time.[1] This degradation can result in reduced inhibition of its target kinases and a subsequent decrease in the observed biological effect.
Q3: How can I mitigate the effects of H-7 instability in my long-term experiments?
A3: To counteract the instability of H-7, it is recommended to replenish the cell culture medium with freshly prepared H-7 at regular intervals. The optimal frequency of media changes will depend on the specific degradation rate of H-7 in your experimental conditions. It is advisable to determine this rate empirically (see the experimental protocol below). Additionally, preparing fresh stock solutions of H-7 and minimizing their exposure to light and repeated freeze-thaw cycles can help ensure its initial potency.
Q4: Are there more stable alternatives to H-7 for inhibiting Protein Kinase C (PKC) in long-term studies?
A4: Yes, several other PKC inhibitors are available that may offer greater stability for long-term experiments. Some alternatives include:
-
Gö 6983: A broad-spectrum PKC inhibitor.
-
Bisindolylmaleimide I (BIM I): A highly selective and reversible PKC inhibitor.[2][3]
-
Ruboxistaurin (LY333531): A specific inhibitor of PKCβ.[6][7][8]
It is recommended to consult the manufacturer's data for stability information on these compounds and to perform your own stability assessments under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Initial strong effect of H-7, which fades over 24-48 hours. | H-7 is degrading at 37°C in the culture medium. | Perform a time-course experiment to determine the half-life of H-7 under your specific conditions (see protocol below). Based on the results, implement a schedule of partial or full media changes with fresh H-7 to maintain a therapeutic concentration. |
| Inconsistent results between experiments. | Variability in the age or storage of H-7 stock solutions. Degradation of H-7 in working solutions prepared in advance. | Prepare fresh stock solutions of H-7 in a suitable solvent like DMSO and store them in single-use aliquots at -20°C or -80°C.[3] Prepare working dilutions in culture media immediately before use. |
| Unexpected changes in cell morphology or behavior. | Accumulation of H-7 degradation products that may have off-target effects. | If possible, identify the degradation products of H-7 using techniques like mass spectrometry.[5][9] Consider switching to a more stable alternative inhibitor if degradation products are found to be a confounding factor. |
| Difficulty in achieving complete and sustained inhibition of a target pathway. | The concentration of active H-7 is falling below the required IC50 due to degradation. | Increase the frequency of media changes with fresh H-7. Alternatively, consider using a higher initial concentration of H-7, but be mindful of potential off-target effects and cytotoxicity. |
Quantitative Data on H-7 and Alternatives' Stability
| Compound | Solvent for Stock | Storage of Stock Solution | Reported Stability in Aqueous Solution at 37°C |
| H-7 dihydrochloride | Water or DMSO | Store at room temperature | Reported to be unstable at body temperature[1] |
| Bisindolylmaleimide I | DMSO[3] | DMSO stock solutions are stable for up to 4 months at -20°C[3] | Data not available |
| Gö 6983 | DMSO | Store at -20°C | Data not available |
| Enzastaurin | DMSO | Data not available | Used in multi-day in vitro experiments with media changes[1][10] |
| Ruboxistaurin | DMSO[6] | 1 year at -80°C in solvent; 1 month at -20°C in solvent[6] | Data not available |
Experimental Protocol: Determining H-7 Stability in Cell Culture Media
This protocol outlines a method to determine the stability of H-7 in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC).
Materials:
-
H-7 dihydrochloride
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile flasks or multi-well plates
-
37°C, 5% CO2 incubator
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Prepare H-7 Spiked Medium:
-
Prepare a stock solution of H-7 in an appropriate solvent (e.g., 10 mM in DMSO).
-
Warm your cell culture medium to 37°C.
-
Spike the pre-warmed medium with the H-7 stock solution to your desired final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Place the H-7 spiked medium in a sterile flask or plate and incubate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Immediately after spiking, collect the first sample (T=0).
-
Collect subsequent samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
For each time point, transfer an aliquot of the medium to a clean tube and immediately store it at -80°C to halt further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the collected samples on ice.
-
If your medium contains proteins (e.g., from FBS), precipitate them by adding an equal volume of ice-cold methanol. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate H-7 from any potential degradation products. A common starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where H-7 has maximum absorbance.
-
-
Quantification:
-
Create a standard curve by preparing serial dilutions of H-7 in the same cell culture medium (at time 0) and processing them in the same manner as the experimental samples.
-
Determine the concentration of H-7 in your samples by comparing the peak area of H-7 to the standard curve.
-
Plot the concentration of H-7 versus time to determine its degradation kinetics and half-life in your specific medium.
-
Signaling Pathway Diagrams
Below are simplified diagrams of signaling pathways inhibited by H-7, created using the DOT language.
References
- 1. Enzastaurin (LY317615), a protein kinase Cbeta inhibitor, inhibits the AKT pathway and induces apoptosis in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
- 10. Enzastaurin inhibits tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of H-7 in Cell Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the kinase inhibitor H-7 in cell signaling studies. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on H-7's kinase selectivity to help minimize and interpret its off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with H-7, focusing on differentiating on-target from off-target effects.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or exaggerated cellular phenotype (e.g., high toxicity, altered morphology). | Off-target kinase inhibition. H-7 is a broad-spectrum inhibitor and can affect multiple signaling pathways simultaneously. | 1. Perform a dose-response curve: Determine the minimal concentration of H-7 required to inhibit the target of interest.[1] 2. Use a more specific inhibitor: Compare the phenotype induced by H-7 with that of a more selective inhibitor for your primary target kinase. 3. Conduct a rescue experiment: If possible, express a drug-resistant mutant of your target kinase to see if it reverses the observed phenotype. |
| No observable effect, even at high concentrations. | 1. Low expression or activity of the target kinase in the cell model. 2. H-7 instability. | 1. Confirm target expression: Use Western blot to verify the presence and phosphorylation status of the target kinase in your cell line. 2. Use fresh H-7 solutions: H-7 can be unstable at body temperature.[2] Prepare fresh solutions for each experiment. |
| Results are inconsistent with published data for the on-target pathway. | Off-target effects are dominating the cellular response. H-7 is known to have effects independent of Protein Kinase C (PKC) inhibition. | 1. Validate on-target engagement: Use a phospho-specific antibody in a Western blot to confirm that H-7 is inhibiting the phosphorylation of a known substrate of your target kinase. 2. Profile H-7 against a kinase panel: This will provide a broader view of the kinases inhibited by H-7 at the concentrations used in your experiments. |
| Phenotype resembles inhibition of the ERK pathway. | H-7 can suppress the ERK1/2 pathway. This can occur downstream of PKC. | 1. Probe the ERK pathway: Perform a Western blot for phosphorylated and total ERK1/2 to assess the effect of H-7 on this pathway in your specific cell model. 2. Use a specific MEK inhibitor (e.g., U0126) as a control: This will help to dissect the contribution of the ERK pathway to the observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary target?
H-7, or 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable protein kinase inhibitor. It is most commonly used to study the roles of serine/threonine kinases, particularly Protein Kinase C (PKC).[3] However, it is a broad-spectrum inhibitor and also potently inhibits other kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Q2: What are the known off-target effects of H-7?
H-7 can inhibit a wide range of kinases beyond the PKC family. Studies have shown that it can also affect myosin light chain kinase (MLCK), leading to changes in cell contractility and morphology.[3] Furthermore, H-7 can suppress the ERK1/2 signaling pathway and has been reported to inhibit the phosphorylation of RNA polymerase II, a mechanism unrelated to PKC inhibition.
Q3: How can I be sure that the effects I'm seeing are due to the inhibition of my target kinase and not an off-target effect?
The most rigorous approach is to use multiple methods of validation. This includes:
-
Using a structurally different inhibitor: If a second, more specific inhibitor for your target kinase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Performing a rescue experiment: Expressing a version of your target kinase that is resistant to H-7 should reverse the on-target effects. If the phenotype persists, it is likely due to off-target inhibition.
-
Knockdown or knockout of the target kinase: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase should mimic the effects of H-7 if they are on-target.
Q4: At what concentration should I use H-7?
It is crucial to use the lowest effective concentration of H-7 that inhibits your target of interest. A full dose-response curve should be performed to determine the IC50 value for your specific cellular context. Using concentrations significantly above the IC50 for your primary target increases the likelihood of engaging off-target kinases.
Data Presentation
The following table summarizes the inhibitory activity of H-7 against a panel of kinases. The data is presented as the percentage of remaining kinase activity at a 10 µM concentration of H-7, as well as IC50 values for key targets.
| Kinase | % Activity Remaining at 10 µM H-7[4] | IC50 (µM) |
| Primary Targets | ||
| PKA | 48 | 3.0 |
| PKCα | 48 | 6.0 |
| PKG | Not Available | 5.8 |
| Selected Off-Targets | ||
| ROCK 2 | 15 | Not Available |
| RSK1 | 16 | Not Available |
| AMPK | 24 | Not Available |
| MSK1 | 36 | Not Available |
| RSK2 | 38 | Not Available |
| CDK2-Cyclin A | 52 | Not Available |
| Aurora C | 61 | Not Available |
| GSK3β | 64 | Not Available |
| Aurora B | 75 | Not Available |
| p38α MAPK | 85 | Not Available |
| JNK1 | 90 | Not Available |
| ERK2 | 92 | Not Available |
| ERK1 | 105 | Not Available |
| Myosin Light Chain Kinase | Not Available | 97.0 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC and ERK1/2 Pathway Activation
This protocol describes how to assess the effect of H-7 on the phosphorylation status of PKC substrates and ERK1/2.
Materials:
-
Cell culture reagents
-
H-7 dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-PKC substrate antibody
-
Total PKC antibody
-
Phospho-p44/42 MAPK (ERK1/2) antibody
-
Total p44/42 MAPK (ERK1/2) antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of H-7 (and a vehicle control, e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for determining the IC50 value of H-7 against a purified kinase in vitro.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
H-7 dihydrochloride
-
Kinase assay buffer
-
ATP
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of H-7 in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the purified kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted H-7 or vehicle control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each H-7 concentration relative to the vehicle control. Plot the percentage of inhibition against the H-7 concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor | H-7, Dihydrochloride | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
H-7 inhibitor stock solution preparation and storage
H-7 Inhibitor Technical Support Center
Welcome to the technical support center for the H-7 inhibitor. This guide provides detailed information on the preparation of stock solutions, storage, and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an H-7 dihydrochloride (B599025) stock solution?
A1: H-7 dihydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is common to use DMSO to prepare a concentrated stock solution, which is then further diluted in the cell culture medium.[1] Always use fresh, anhydrous grade DMSO to ensure maximum solubility and stability.[2]
Q2: How should I store the solid H-7 inhibitor and its stock solution?
A2:
-
Solid Form: H-7 dihydrochloride powder can be stored at room temperature according to some suppliers, while others recommend storing it as a powder at -20°C for up to three years.[3]
-
Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Q3: My H-7 inhibitor precipitated when I added it to my aqueous buffer/media. How can I prevent this?
A3: Precipitation of organic compounds dissolved in DMSO upon addition to aqueous solutions is a common issue.[5] To avoid this, it is recommended to make intermediate serial dilutions of the concentrated stock in DMSO first. Then, add the final, more diluted DMSO sample to your aqueous medium while vortexing.[5] This ensures that the compound remains soluble at its final working concentration.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Typically, a final DMSO concentration of less than 0.1% is recommended and well-tolerated by most cell lines.[2][5] It is essential to include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on the cells.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for H-7 dihydrochloride.
| Parameter | Solvent | Maximum Concentration | Storage (Powder) | Storage (Stock Solution) | Molecular Weight |
| H-7 Dihydrochloride | Water | 100 mM (36.43 mg/mL) | Room Temperature or -20°C (up to 3 years)[3] | -20°C (1 month) or -80°C (6 months)[3] | 364.29 g/mol |
| DMSO | 20 mM (7.29 mg/mL) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low: The IC50 can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific model system.[2] |
| Poor inhibitor stability: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[2] | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or incubation times can lead to variable results. | Standardize all experimental parameters. Ensure consistent cell handling and treatment conditions across all experiments.[6] |
| Incomplete dissolution of inhibitor: The inhibitor may not be fully dissolved in the stock solution. | If you encounter solubility issues, gentle warming or sonication can aid dissolution.[1] Always visually inspect the solution for any precipitates. | |
| High cell toxicity observed in controls | High concentration of solvent (e.g., DMSO): DMSO can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%).[2][7] Always run a vehicle-only control to assess solvent toxicity.[2] |
| Inhibitor is cytotoxic: H-7 itself may induce cell death in your specific cell line at the concentration used. | Lower the inhibitor concentration or reduce the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold.[2] |
Experimental Protocols
Preparation of a 10 mM H-7 Dihydrochloride Stock Solution in DMSO
Materials:
-
H-7 dihydrochloride (MW: 364.29 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out 3.64 mg of H-7 dihydrochloride powder. To minimize handling of small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.
-
Dissolution: Add the weighed H-7 dihydrochloride to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (not exceeding 50°C) or brief sonication can be used to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the inhibitor.[4]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
General Protocol for Cell-Based Assay
Procedure:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the H-7 stock solution. Prepare serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of H-7 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Following incubation, proceed with your downstream analysis, such as a cell viability assay, Western blotting for target proteins, or other relevant functional assays.
Visualizations
Caption: Simplified pathway of H-7 inhibiting key protein kinases.
Caption: Workflow for H-7 stock preparation and experimental use.
Caption: Troubleshooting decision tree for H-7 inhibitor experiments.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma | springermedizin.de [springermedizin.de]
appropriate controls for experiments using H-7 inhibitor
This guide provides technical support for researchers, scientists, and drug development professionals using the H-7 inhibitor in their experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the H-7 inhibitor?
A1: H-7 is a broad-spectrum protein kinase inhibitor. It is most recognized for its potent inhibition of Protein Kinase C (PKC), but it also inhibits other kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Myosin Light Chain Kinase (MLCK).[1][2] Its inhibitory action is ATP-competitive.
Q2: I'm seeing unexpected effects in my experiment that don't seem related to PKC inhibition. What could be the cause?
A2: H-7 is known to have off-target effects. One significant off-target effect is the inhibition of the phosphorylation of the C-terminal domain of RNA polymerase II, which can block transcription. This effect may be independent of its action on PKC. Additionally, H-7 can affect cell morphology and motility by inhibiting actomyosin (B1167339) contraction, an effect similar to that of myosin light chain kinase inhibitors.[3]
Q3: What is an appropriate negative control for my H-7 experiment?
Q4: What are suitable positive controls for an experiment using the H-7 inhibitor?
A4: Positive controls are essential to confirm that the signaling pathway you are investigating is active and responsive in your experimental system. The choice of a positive control will depend on the specific pathway being studied.
-
For PKC-dependent pathways: Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are potent activators of conventional and novel PKC isoforms and can serve as a positive control to induce the PKC-mediated effect you are studying.
-
Alternative Inhibitors: Using other well-characterized PKC inhibitors with different chemical structures can help confirm that the observed phenotype is due to PKC inhibition. Examples include Gö 6983, bisindolylmaleimide I, enzastaurin, sotrastaurin, Ro-31-8220, and GF109203X.[3][5]
-
Downstream Readouts: Measuring the phosphorylation of a known downstream target of the kinase you are studying can serve as a positive control for pathway activation.
Q5: What concentration of H-7 should I use in my cell-based assays?
A5: The optimal concentration of H-7 will vary depending on the cell type and the specific kinase you are targeting. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The IC50 values for H-7 against different kinases can provide a starting point for determining the concentration range to test.
Quantitative Data: Inhibitory Potency of H-7
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-7 against various protein kinases. These values should be used as a guide for determining the appropriate working concentration in your experiments.
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Note: These values are derived from in vitro kinase assays and may not directly translate to cellular activity. A dose-response experiment is crucial to determine the effective concentration in your specific cell system.[1][2]
Experimental Protocols
Protocol 1: Vehicle Control for H-7 Inhibition Assay
Objective: To control for non-specific effects of the solvent used to dissolve the H-7 inhibitor.
Methodology:
-
Prepare a stock solution of H-7 inhibitor in a suitable solvent (e.g., DMSO).
-
Determine the final concentration of H-7 to be used in your experiment.
-
Prepare a vehicle control solution containing the same concentration of the solvent as the final H-7 treatment, but without the inhibitor.
-
Treat a set of cells, tissues, or biochemical reactions with the vehicle control solution in parallel with the H-7 treated group and an untreated control group.
-
Incubate for the same duration as the experimental group.
-
Assess the experimental readout (e.g., cell viability, protein phosphorylation, gene expression) and compare the results of the vehicle control group to both the untreated and H-7 treated groups.
Protocol 2: Positive Control for PKC Inhibition using PMA
Objective: To confirm the activation of the PKC pathway in the experimental system.
Methodology:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA).
-
Treat a set of cells with an appropriate concentration of PMA to induce a known PKC-dependent response. This will serve as your positive control.
-
In parallel, treat other sets of cells with:
-
Vehicle control
-
H-7 inhibitor alone
-
H-7 inhibitor pre-treatment followed by PMA stimulation
-
-
Incubate for the appropriate time to observe the desired effect.
-
Analyze a known downstream event of PKC activation (e.g., phosphorylation of a PKC substrate) to confirm pathway activation by PMA and its inhibition by H-7.
Visualizations
Caption: H-7 inhibitor's primary targets and a key off-target effect.
Caption: Recommended experimental workflow with appropriate controls.
Caption: Logical flow for interpreting experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Morphological Changes with H-7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in their experiments involving the protein kinase inhibitor, H-7.
Troubleshooting Guides
Issue 1: Cells exhibit increased protrusions, such as lamellipodia and filopodia, after H-7 treatment.
Question: Why are my cells showing an increase in protrusions after H-7 treatment, instead of the expected inhibition of motility?
Answer: This is a commonly observed, yet often unexpected, effect of H-7 treatment. The primary reason for this morphological change is that H-7 is a potent inhibitor of actomyosin (B1167339) contractility.[1] H-7 achieves this primarily by inhibiting Myosin Light Chain Kinase (MLCK), which leads to a reduction in cellular tension and the disassembly of contractile stress fibers.[1] This decrease in tension can, in turn, lead to an increase in protrusive activity as the balance of forces within the cell shifts.[1]
Troubleshooting Steps:
-
Confirm the Phenotype:
-
Perform immunofluorescence staining for F-actin to visualize the actin cytoskeleton. Look for a reduction in thick stress fibers and an increase in cortical actin and protrusive structures.
-
Quantify the number and length of protrusions per cell to confirm the visual observation.
-
-
Investigate the Mechanism:
-
Perform a Western blot to assess the phosphorylation status of Myosin Light Chain 2 (MLC2). A decrease in phosphorylated MLC2 would support the inhibition of MLCK.
-
Consider performing an in vitro kinase assay to directly measure the effect of H-7 on MLCK activity in your experimental system.
-
-
Consider Off-Target Effects:
-
H-7 is also known to inhibit other kinases, including Protein Kinase C (PKC) and Rho-associated kinase (ROCK).[2] While the primary effect on morphology is often attributed to MLCK inhibition, consider the potential contribution of these other pathways.
-
Use more specific inhibitors for MLCK (e.g., ML-7) or ROCK (e.g., Y-27632) as controls to dissect the specific contributions of each pathway to the observed phenotype.
-
Issue 2: Cells are rounding up and detaching from the substrate following H-7 treatment.
Question: My cells are rounding up and detaching after H-7 treatment. Is this due to toxicity?
Answer: While high concentrations or prolonged exposure to any compound can lead to toxicity, cell rounding induced by H-7 is often a direct consequence of its mechanism of action rather than general cytotoxicity. The disruption of the actin cytoskeleton and the inhibition of actomyosin contractility can lead to a loss of cell adhesion and a rounded morphology.[3]
Troubleshooting Steps:
-
Assess Cell Viability:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to distinguish between a specific morphological effect and general toxicity.
-
Include a positive control for apoptosis/necrosis in your viability assay.
-
-
Titrate H-7 Concentration and Treatment Time:
-
Perform a dose-response experiment to find the optimal concentration of H-7 that induces the desired morphological change without significant cell death.
-
Conduct a time-course experiment to determine the earliest time point at which the morphological changes are observed.
-
-
Examine Focal Adhesions:
-
Perform immunofluorescence for focal adhesion proteins such as vinculin or paxillin. H-7 treatment can lead to the disassembly of focal adhesions, which contributes to cell rounding.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in cells treated with H-7?
A1: The most commonly reported morphological changes include a reduction or complete loss of actin stress fibers, an increase in membrane ruffling and the formation of lamellipodia and filopodia, and in some cases, cell rounding.[1][3] The specific outcome can be cell-type dependent.
Q2: H-7 is described as a Protein Kinase C (PKC) inhibitor. How does this relate to the observed cytoskeletal changes?
A2: While H-7 is a known PKC inhibitor, its effects on the actin cytoskeleton are more directly attributed to its potent inhibition of Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK).[1] These kinases are key regulators of actomyosin contractility. Inhibition of PKC can also influence the cytoskeleton, but the dramatic changes like stress fiber disassembly are more strongly linked to the MLCK/ROCK pathway.
Q3: Can H-7 treatment affect neuronal morphology?
A3: Yes, H-7 has been shown to induce neurite outgrowth in some neuronal cell lines. This effect is thought to be related to the modulation of the actin cytoskeleton and cell adhesion properties.
Q4: Are the morphological changes induced by H-7 reversible?
A4: In many cases, the morphological changes induced by H-7 are reversible upon removal of the compound from the culture medium. This indicates that the effects are due to the inhibition of kinase activity rather than irreversible cellular damage.
Data Presentation
Table 1: Summary of Quantitative Effects of H-7 Treatment on Cellular Morphology
| Parameter | Cell Type | H-7 Concentration | Treatment Time | Observed Effect | Reference |
| Stress Fibers | Bovine Aortic Endothelial Cells | 300 µM | 10 minutes | Complete disappearance of stress fibers | [3] |
| Human Umbilical Vein Endothelial Cells | 10 µM | 30 minutes | Significant reduction in the number and thickness of stress fibers | N/A | |
| Cell Protrusions | Madin-Darby Canine Kidney (MDCK) Cells | 50 µM | 1 hour | Increased number and length of lamellipodia | [1] |
| Cell Area | Swiss 3T3 Fibroblasts | 20 µM | 2 hours | Decrease in cell spreading area | N/A |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin
This protocol allows for the visualization of the actin cytoskeleton to assess changes in stress fibers and cellular protrusions.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells with H-7 at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain the nuclei with DAPI solution (diluted in PBS) for 5 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Rho-associated Kinase (ROCK) Activity Assay
This protocol provides a general workflow for measuring ROCK activity in cell lysates. Specific details may vary depending on the commercial kit used.
Materials:
-
H-7 treated and control cell lysates
-
ROCK activity assay kit (containing kinase buffer, ATP, ROCK substrate, and detection reagents)
-
Microplate reader
Procedure:
-
Prepare cell lysates from H-7 treated and control cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a microplate, add the reaction components including kinase buffer, ATP, and an equal amount of protein from each cell lysate.
-
Add the specific ROCK substrate to initiate the kinase reaction.
-
Incubate the plate at 30°C for the time specified in the kit protocol.
-
Stop the reaction and add the detection reagents as per the manufacturer's instructions. This often involves an antibody that recognizes the phosphorylated substrate.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the relative ROCK activity in H-7 treated samples compared to the control.
Mandatory Visualization
Caption: Signaling pathways affected by H-7 leading to morphological changes.
Caption: Experimental workflow for troubleshooting unexpected morphological changes.
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-7 disrupts the actin cytoskeleton and increases outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing H-7 inhibitor precipitation in cell culture media
This guide provides troubleshooting advice and protocols to address common issues with H-7 dihydrochloride (B599025) precipitation in cell culture media, ensuring experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my H-7 inhibitor precipitating after being added to the cell culture medium?
A1: H-7 dihydrochloride, a water-soluble compound, can still precipitate in complex solutions like cell culture media.[1] Several factors can cause this:
-
High Concentration: The final concentration in the media may exceed its solubility limit in that specific complex environment.
-
Solvent Shock: Adding a concentrated DMSO stock directly to the aqueous media can cause the inhibitor to rapidly fall out of solution.
-
Media Composition: Components in the media, such as salts and proteins, can interact with the inhibitor, reducing its solubility.[2]
-
Temperature and pH: Shifts in temperature or pH upon adding the inhibitor to the media can affect its stability and solubility.
-
Improper Dissolution: The initial stock solution may not have been fully dissolved.[3]
Q2: What is the best solvent for preparing H-7 stock solutions?
A2: H-7 dihydrochloride is highly soluble in water (up to 100 mM).[1] However, for cell culture applications, preparing a concentrated stock in sterile, anhydrous DMSO is also common (soluble up to 20 mM).[1] Using DMSO allows for the addition of a minimal volume of organic solvent to the final culture, reducing potential cytotoxicity.[4]
Q3: How can I prevent the H-7 inhibitor from precipitating?
A3: To prevent precipitation, it is crucial to follow proper preparation and dilution techniques. Key strategies include:
-
Prepare a Fresh Stock Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent. Sonication or gentle warming (up to 37°C) can aid dissolution.[5]
-
Use a Serial Dilution Method: Instead of adding the concentrated stock directly to your full volume of media, perform an intermediate dilution step.
-
Proper Mixing Technique: Add the inhibitor stock solution dropwise into the pre-warmed cell culture medium while gently swirling.[5] Never add the aqueous medium to the concentrated DMSO stock.[5]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid cell toxicity.[4]
Q4: What are the target kinases for the H-7 inhibitor?
A4: H-7 is a broad-spectrum protein kinase inhibitor. It primarily targets Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1] It also inhibits myosin light chain kinase (MLCK) but at higher concentrations.[1]
Data Summary
The solubility of H-7 dihydrochloride can vary based on the solvent and the specific salt form of the compound. The data below is compiled for the commonly used dihydrochloride salt.
| Property | Value | Source |
| Molecular Weight | 364.29 g/mol | |
| Solubility in Water | up to 100 mM (36.43 mg/mL) | [1] |
| Solubility in DMSO | up to 20 mM (7.29 mg/mL) | [1] |
| IC₅₀ for PKA | 3.0 µM | |
| IC₅₀ for PKG | 5.8 µM | |
| IC₅₀ for PKC | 6.0 µM | |
| IC₅₀ for MLCK | 97.0 µM |
Experimental Protocols
Protocol 1: Preparation of a 20 mM H-7 Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which can be further diluted for various cell culture experiments.
Materials:
-
H-7 dihydrochloride powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
Method:
-
Calculate Mass: To prepare 1 mL of a 20 mM stock solution, weigh out 7.29 mg of H-7 dihydrochloride powder.
-
Weighing: Accurately weigh the calculated amount of H-7 powder in a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial. Secure the cap and vortex thoroughly for 1-2 minutes.
-
Ensure Complete Solubilization: If the compound does not dissolve completely, use a sonicating water bath for 5-10 minutes or warm the solution gently to 37°C.[3][5] The final solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for long-term storage (up to 6 months).[6][7]
Protocol 2: Diluting H-7 Stock Solution into Cell Culture Media
This protocol minimizes the risk of precipitation when introducing the inhibitor to your experimental setup.
Materials:
-
Prepared H-7 stock solution (e.g., 20 mM in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Method:
-
Determine Final Concentration: Decide on the final working concentration of H-7 for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of stock solution needed. To achieve a 10 µM final concentration from a 20 mM stock, a 1:2000 dilution is required.
-
Example: To prepare 10 mL of media with 10 µM H-7, you will need 5 µL of the 20 mM stock.
-
-
Perform Dilution:
-
Dispense 10 mL of pre-warmed cell culture medium into a sterile tube.
-
Slowly add the 5 µL of H-7 stock solution drop-by-drop to the medium while gently swirling the tube.[5] This gradual introduction helps prevent "solvent shock" and precipitation.
-
-
Final Mix: Gently mix the final solution by inverting the tube or pipetting slowly before adding it to your cells.
-
Control: Always include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO used for the H-7 treatment.
Troubleshooting Guide
Caption: Troubleshooting workflow for H-7 inhibitor precipitation.
Signaling Pathway Visualization
Caption: Mechanism of action for the H-7 protein kinase inhibitor.
References
- 1. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for H-7 Treatment
Welcome to the technical support center for the protein kinase inhibitor, H-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on incubation time. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
A1: H-7 is a broad-spectrum protein kinase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of several serine/threonine kinases. It is most commonly known as a potent inhibitor of Protein Kinase C (PKC), but it also inhibits other kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] This inhibition prevents the phosphorylation of downstream target proteins, thereby blocking their signaling pathways.
Q2: Why is optimizing the incubation time for H-7 treatment crucial for my experiments?
A2: Optimizing the incubation time is critical for obtaining reliable and reproducible data for several reasons:
-
Target Engagement: Sufficient time is required for H-7 to enter the cells and bind to its target kinases.
-
Observation of Downstream Effects: The biological effect you are measuring (e.g., inhibition of cell proliferation, induction of apoptosis, or changes in protein phosphorylation) may take time to become apparent after the initial inhibition of the kinase.
-
Minimizing Off-Target Effects and Toxicity: Prolonged exposure to any inhibitor can lead to off-target effects or cellular stress, potentially confounding your results. Optimal incubation aims to maximize the on-target effect while minimizing these undesirable outcomes.
-
Understanding Dynamic Cellular Processes: Cellular signaling pathways are dynamic. A time-course experiment is often necessary to capture the peak effect of the inhibitor and to understand the kinetics of the cellular response.
Q3: What is a good starting point for incubation time when using H-7 in cell-based assays?
A3: A common starting point for incubation with kinase inhibitors in cell-based assays is 24 hours.[2][3] However, the optimal time can vary significantly depending on the cell line, the concentration of H-7 used, and the specific biological question being addressed. For some acute signaling events, a much shorter incubation of 30 minutes to a few hours may be sufficient.[4] For long-term effects like cell viability or apoptosis, longer incubation times of 24, 48, or even 72 hours may be necessary.[5][6] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: How does the concentration of H-7 influence the optimal incubation time?
A4: H-7 concentration and incubation time are interdependent. Generally:
-
Higher concentrations may produce a more rapid and robust effect, potentially requiring shorter incubation times. However, higher concentrations also increase the risk of off-target effects and cytotoxicity.
-
Lower concentrations may require longer incubation periods to achieve a significant effect.
It is advisable to perform a dose-response experiment at a fixed, intermediate time point (e.g., 24 hours) to identify the optimal concentration range before proceeding with detailed time-course studies.
Troubleshooting Guides
Problem 1: No observable effect of H-7 treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | The effect you are measuring may require a longer duration to manifest. Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours). |
| H-7 concentration is too low. | The concentration of H-7 may be insufficient to effectively inhibit the target kinase in your cell line. Perform a dose-response experiment with a range of concentrations. |
| Inhibitor instability. | H-7 may not be stable in your cell culture medium for extended periods. Consider replenishing the medium with fresh H-7 for long-term experiments. |
| Inactive target pathway. | The PKC signaling pathway may not be active or may not play a significant role in the cellular process you are studying in your chosen cell line. Confirm the activity of the PKC pathway in your cells using a positive control or by detecting phosphorylated PKC substrates via Western blot. |
| Cell permeability issues. | Although generally cell-permeable, the uptake of H-7 could be inefficient in your specific cell line. While less common for this compound, you could explore permeabilization techniques if other troubleshooting steps fail. |
Problem 2: High levels of cell death or unexpected toxicity.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too long. | Prolonged exposure to H-7 can induce cytotoxicity. Reduce the incubation time. A time-course experiment will help identify a window where you see the desired inhibitory effect without widespread cell death. |
| H-7 concentration is too high. | High concentrations can lead to off-target effects and toxicity. Perform a dose-response experiment to determine the lowest effective concentration. |
| Solvent toxicity. | The solvent used to dissolve H-7 (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Cell line sensitivity. | Your cell line may be particularly sensitive to the inhibition of PKC or other kinases targeted by H-7. Consider using a lower concentration range and shorter incubation times. |
Data Presentation
The following tables provide a general framework for how to structure and present quantitative data from H-7 treatment experiments. The specific values will need to be determined empirically for your experimental system.
Table 1: Effect of H-7 Incubation Time on Cell Viability (MTT Assay)
| Cell Line | H-7 Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| Huh-7 | 10 | 24 | Data to be generated |
| 10 | 48 | Data to be generated | |
| 10 | 72 | Data to be generated | |
| MCF-7 | 10 | 24 | Data to be generated |
| 10 | 48 | Data to be generated | |
| 10 | 72 | Data to be generated |
Table 2: Time-Course of PKC Substrate Phosphorylation upon H-7 Treatment (Western Blot Densitometry)
| Cell Line | H-7 Concentration (µM) | Incubation Time (hours) | Relative Phospho-Substrate Level (Normalized to Total Substrate & Loading Control) |
| B16BL6 | 50 | 0 | 1.00 |
| 50 | 2 | Data to be generated | |
| 50 | 6 | Data to be generated | |
| 50 | 12 | Data to be generated | |
| 50 | 24 | Data to be generated |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for H-7 using a Cell Viability (MTT) Assay
This protocol outlines a time-course experiment to assess the effect of H-7 on cell viability.
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Complete cell culture medium
-
H-7 dihydrochloride
-
DMSO (for dissolving H-7)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
H-7 Preparation: Prepare a stock solution of H-7 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest H-7 concentration.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of H-7 or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration. Plot cell viability against incubation time to determine the optimal duration for your desired effect.
Protocol 2: Time-Course Analysis of PKC Substrate Phosphorylation by Western Blot
This protocol allows for the assessment of H-7's inhibitory effect on the PKC pathway over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 dihydrochloride
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific PKC substrate and total PKC substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of H-7 or vehicle control for various time points (e.g., 0, 30 min, 1 hr, 2 hr, 6 hr, 12 hr, 24 hr).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Prepare samples by mixing equal amounts of protein with Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total PKC substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-specific signal to the total protein and loading control. Plot the relative phosphorylation level against incubation time to observe the kinetics of PKC inhibition by H-7.
Visualizations
References
- 1. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma | springermedizin.de [springermedizin.de]
Technical Support Center: Managing H-7 Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing H-7 in primary cell cultures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
A1: H-7, or 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum protein kinase inhibitor. It is known to inhibit several kinases, including Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), cGMP-dependent Protein Kinase (PKG), and Myosin Light Chain Kinase (MLCK).[1] Its primary mode of action in inducing cytotoxicity is through the initiation of apoptosis, a form of programmed cell death.
Q2: Why am I observing high levels of cytotoxicity at low concentrations of H-7 in my primary cell culture?
A2: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity at low concentrations could be due to several factors:
-
Cell Type Specificity: Different primary cell types exhibit varying sensitivities to H-7.
-
Cell Health: The initial health and viability of your primary cells are crucial. Stressed cells are more susceptible to drug-induced apoptosis.
-
Incorrect Concentration: Ensure your stock solution and dilutions are prepared accurately.
Q3: I am not observing the expected apoptotic effects of H-7. What could be the reason?
A3: A lack of apoptotic response could be due to several factors:
-
Sub-optimal Concentration: The concentration of H-7 may be too low to induce apoptosis in your specific primary cell type. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. You may need to extend the incubation period.
-
Cell Resistance: Some primary cell types may have intrinsic resistance mechanisms.
-
Compound Instability: H-7 can be unstable at body temperature over extended periods.[2]
Q4: What are the typical concentrations of H-7 used in primary cell cultures?
A4: The effective concentration of H-7 can vary significantly depending on the primary cell type. For normal human lymphocytes, concentrations between 10 µM and 50 µM have been shown to suppress cell cycle transition.[3] For other primary cells, it is recommended to perform a dose-response study to determine the IC50 value.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with H-7 in a question-and-answer format.
Issue 1: High variability in cytotoxicity results between experiments.
-
Question: I am getting inconsistent results in my H-7 cytotoxicity assays. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure you are seeding the same number of viable cells for each experiment. Use a cell counter and viability stain (e.g., Trypan Blue) before plating.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate H-7 and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for all experiments.
-
Variability in Primary Cell Lots: Primary cells from different donors or even different isolations from the same donor can have inherent biological variability. It is crucial to characterize each new lot of cells.
-
Issue 2: Cells are detaching from the culture plate after H-7 treatment.
-
Question: My primary cells are lifting off the plate after I add H-7. Is this normal?
-
Answer: Cell detachment can be a sign of apoptosis, as apoptotic cells lose their adhesion to the extracellular matrix. However, it can also indicate general cellular stress or toxicity not specific to apoptosis. To confirm if the detachment is due to apoptosis, you should perform an Annexin V/PI staining assay. If you observe a significant population of Annexin V-positive/PI-negative (early apoptosis) or Annexin V-positive/PI-positive (late apoptosis) cells, the detachment is likely part of the apoptotic process. If cells are primarily PI-positive only, it may indicate necrosis due to overly harsh treatment conditions.
Issue 3: Unexpected morphological changes in cells treated with H-7.
-
Question: My cells are showing unusual shapes after H-7 treatment, but not the typical signs of apoptosis. What is happening?
-
Answer: H-7's inhibition of MLCK can affect the cytoskeleton and cell morphology.[3][4] This can lead to changes in cell shape that are not directly indicative of apoptosis. It is important to use specific apoptosis assays, such as caspase activity assays or Annexin V staining, to confirm the mode of cell death rather than relying solely on morphological observations.
Quantitative Data on H-7 Induced Cytotoxicity
The following table summarizes reported cytotoxic concentrations of H-7 in various cell types. Note that data for primary cells is limited, and a dose-response experiment is highly recommended for your specific primary cell culture.
| Cell Type | Concentration | Effect | Reference |
| Normal Human Lymphocytes | 10 µM | 45% suppression of G0 to G1 transition | [3] |
| Normal Human Lymphocytes | 50 µM | 98% suppression of G0 to G1 transition | [3] |
| MOLT-4 (Human Lymphocytic Leukemia) | 45 µM | 50% suppression of proliferation | [3] |
| Smooth Muscle Cells | 20 µM | Induction of apoptosis | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess H-7 induced cytotoxicity.
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
H-7 Treatment: Treat the cells with a range of H-7 concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat your primary cells with H-7 in a culture dish or plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with H-7. After incubation, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., at Ex/Em = 400/505 nm for a fluorometric assay) or absorbance using a plate reader.
-
Data Analysis: The signal is proportional to the caspase-3 activity in the sample.
Signaling Pathways and Experimental Workflows
H-7 Induced Apoptosis Signaling Pathway
H-7 induces apoptosis by inhibiting multiple protein kinases. The diagram below illustrates the potential signaling cascade leading to apoptosis. Inhibition of Protein Kinase C (PKC) can lead to the de-repression of pro-apoptotic signals. Inhibition of Myosin Light Chain Kinase (MLCK) can also trigger apoptosis through a pathway that may involve the activation of p38 MAPK, downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and subsequent activation of the intrinsic apoptotic pathway.
Caption: H-7 Induced Apoptosis Signaling Pathway.
Experimental Workflow for Assessing H-7 Cytotoxicity
The following workflow provides a logical sequence of experiments to characterize H-7 induced cytotoxicity in your primary cell cultures.
Caption: Experimental Workflow for H-7 Cytotoxicity Assessment.
Troubleshooting Logic for Unexpected Cytotoxicity
If you observe unexpected levels of cytotoxicity, this decision tree can help you troubleshoot the potential causes.
Caption: Troubleshooting Logic for H-7 Experiments.
References
- 1. H-7-induced apoptosis in the cells of a Drosophila neuronal cell line through affecting unidentified H-7-sensitive substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Inhibiting Myosin Light Chain Kinase Induces Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C and myosin light chain kinase inhibition define a common step in actin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating H-7 Instability in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with "H-7" instability in in vivo studies. The term "H-7" can refer to different molecules in biological research. This guide is divided into two sections to address the most common subjects of this query: the protein kinase inhibitor H-7 and the transcription factor Hes7.
Section 1: this compound
The compound 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, commonly known as H-7, is a broad-spectrum inhibitor of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG).[1] Its use in in vivo studies can be complicated by issues of stability and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the H-7 inhibitor?
A1: H-7 is a competitive inhibitor of the ATP-binding site of several serine/threonine kinases.[2] Its effects on cell morphology, motility, and junctional interactions are largely attributed to the inhibition of actomyosin (B1167339) contraction, which may result from the inhibition of myosin light chain kinase (MLCK).[2]
Q2: What are the main stability concerns for H-7 in in vivo experiments?
A2: A significant challenge with H-7 is its instability at physiological body temperature.[3] This can lead to a rapid decrease in the effective concentration of the inhibitor over time, making it difficult to maintain a consistent therapeutic level for long-duration experiments.[3] Additionally, as with many small molecules, improper storage and handling can lead to degradation. H-7 is also noted to be light-sensitive.[4]
Q3: How should H-7 be stored to ensure its stability?
A3: For long-term storage, H-7 should be kept at 4°C and protected from light.[5] Stock solutions in solvents like DMSO should be stored at -80°C for up to six months or at -20°C for one month, also with light protection.[6][7]
Troubleshooting Guide: Inconsistent Results with H-7 Inhibitor
Issue: I am observing high variability or a lack of expected effect with H-7 in my animal studies.
This is a common issue that can often be traced back to the compound's formulation and inherent instability.
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Compound Degradation | Verify Compound Integrity: Use a fresh aliquot of H-7 for each experiment. If possible, confirm the purity and activity of your batch using an in vitro kinase assay before starting in vivo studies. Minimize Exposure: Protect the compound from light and elevated temperatures during all handling and preparation steps. Prepare formulations immediately before administration. |
| Poor Solubility/Precipitation | Optimize Formulation: H-7 has limited aqueous solubility. Ensure it is fully dissolved in a suitable vehicle. For in vivo use, a common strategy is to first dissolve H-7 in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection, such as saline or a solution containing solubilizing agents like Tween 80 or PEG300. Visual Inspection: After preparing the formulation, visually inspect it for any signs of precipitation. If precipitation occurs, sonication or gentle warming may help, but be mindful of the compound's temperature sensitivity. |
| Inadequate Dosing | Re-evaluate Dosing Regimen: Due to its instability at body temperature, a single bolus injection may not provide sustained inhibition.[3] Consider continuous infusion using an osmotic minipump to maintain a more stable concentration of the inhibitor over a longer period.[3] Dose-Response Curve: Perform a dose-response study to determine the optimal concentration for your specific animal model and desired biological effect. |
| Off-Target Effects | Use Appropriate Controls: H-7 is a broad-spectrum kinase inhibitor. To confirm that the observed effects are due to the inhibition of the intended target, include negative controls, such as a structurally related but inactive compound, or use a more specific inhibitor if available. |
Data Presentation: Physicochemical Properties of H-7
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₂S | [5] |
| Molecular Weight | 291.37 g/mol | [5] |
| Melting Point | 114 °C | [4][8] |
| Solubility | DMSO: 100 mg/mL (with heating) Water (as dihydrochloride (B599025) salt): Soluble to 100 mM Ethanol: 20 mg/mL | [1][5] |
| Storage | Solid: 4°C, protect from light In Solvent: -80°C (6 months), -20°C (1 month), protect from light | [5][6] |
Experimental Protocol: Formulation of H-7 for In Vivo Administration
This protocol provides a general guideline for preparing an H-7 formulation for intraperitoneal (IP) injection. Optimization for your specific application is recommended.
Materials:
-
H-7 dihydrochloride (more water-soluble form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes and syringes
Methodology:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution of H-7:
-
Weigh the required amount of H-7 dihydrochloride based on the desired final concentration and dosing volume.
-
Add the DMSO to the H-7 powder and vortex until fully dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
-
Admixing Components:
-
Add the PEG300 to the H-7/DMSO solution and vortex until the solution is clear.
-
Add the Tween 80 and vortex to mix thoroughly.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Formulation:
-
The resulting solution should be clear.
-
This formulation should be prepared fresh before each experiment and kept protected from light.
-
Administer the formulation via the desired route (e.g., IP injection) at the appropriate volume for the animal model.
-
Mandatory Visualizations
Caption: H-7 inhibits Myosin Light Chain Kinase (MLCK), preventing the phosphorylation of Myosin Light Chain (MLC) and subsequent actomyosin contraction.
Caption: A logical workflow for troubleshooting inconsistent results in H-7 in vivo experiments.
Section 2: Hes7 Protein
Hes7 is a basic helix-loop-helix (bHLH) transcription factor that is a key component of the segmentation clock, which governs the periodic formation of somites during embryonic development.[4][7] A defining characteristic of Hes7 is its inherent instability and rapid turnover, which is essential for its function.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of Hes7's instability?
A1: The instability of the Hes7 protein is crucial for its oscillatory expression pattern, which has a period of about two hours in mouse embryos.[3][6] This oscillation is driven by a negative feedback loop where Hes7 represses its own transcription.[1] The short half-life of the Hes7 protein ensures that this repression is quickly relieved, allowing for the next cycle of transcription to begin. This precise timing is essential for the rhythmic and sequential segmentation of the presomitic mesoderm into somites.[6][9]
Q2: How rapidly is the Hes7 protein degraded in vivo?
A2: The half-life of the Hes7 protein is remarkably short. Studies in mouse embryos have estimated it to be approximately 22 minutes.[3]
Q3: What happens if Hes7 protein is stabilized in vivo?
A3: Experiments using a mutant form of Hes7 with a longer half-life (around 30 minutes) demonstrated that this increased stability leads to severely disorganized somite segmentation and a disruption of the oscillatory gene expression in the presomitic mesoderm.[3][6][9] This highlights that the rapid degradation of Hes7 is not a flaw but a critical feature for its biological function.
Troubleshooting Guide: Studying the Highly Unstable Hes7 Protein
Issue: I am unable to reliably detect Hes7 protein or study its dynamics in vivo.
The rapid turnover of Hes7 presents significant technical challenges for its detection and functional analysis.
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Rapid Degradation | Use a Proteasome Inhibitor (with caution): For ex vivo or cultured tissue experiments, treatment with a proteasome inhibitor like MG132 can stabilize Hes7 protein levels, making it easier to detect by Western blot or immunohistochemistry. However, this approach globally affects protein degradation and should be used for short durations. Optimize Detection Methods: Use highly sensitive antibodies and detection systems. For immunohistochemistry, ensure optimal fixation and antigen retrieval protocols are followed to preserve the protein epitope. |
| Low Abundance | Enrich for the Target Tissue: Hes7 expression is largely restricted to the presomitic mesoderm (PSM).[10] Dissecting and isolating the PSM before protein extraction will increase the relative concentration of Hes7. Use a Tagged Hes7: Generate a mouse model expressing a tagged version of Hes7 (e.g., with a FLAG or HA tag) to facilitate immunoprecipitation and detection with high-affinity anti-tag antibodies. |
| Difficulty in Measuring Dynamics | Cycloheximide (B1669411) Chase Assay: To measure the half-life, treat PSM explant cultures with cycloheximide to block new protein synthesis and collect samples at various time points to measure the decay of the existing Hes7 protein by Western blot. Stable Isotope Labeling: For a more comprehensive analysis of protein turnover in vivo, consider metabolic labeling with stable isotopes (e.g., using a SILAM diet) followed by mass spectrometry to quantify the rates of protein synthesis and degradation.[11][12] |
| Challenges in Functional Analysis | Targeted Protein Degradation Systems: To study the acute loss of Hes7 function with precise temporal control, consider using degron systems like the auxin-inducible degron (AID) or dTAG systems.[5][13] These allow for rapid and reversible degradation of a tagged Hes7 protein upon administration of a small molecule. |
Data Presentation: Hes7 Protein Half-Life
| Protein | Organism/System | Half-Life (t₁/₂) (minutes) | Source |
| Wild-type Hes7 | Mouse Embryo | ~22 | [3] |
| Stabilized Mutant Hes7 | Mouse Embryo | ~30 | [3][6] |
Experimental Protocol: Measuring Hes7 Protein Half-Life via Cycloheximide Chase
This protocol is adapted for use with presomitic mesoderm (PSM) explant cultures from mouse embryos.
Materials:
-
Mouse embryos at the appropriate developmental stage (e.g., E10.5)
-
Dissection medium (e.g., DMEM/F12)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Anti-Hes7 antibody
Methodology:
-
PSM Dissection: Dissect the PSM from mouse embryos in cold dissection medium.
-
Explant Culture: Place individual PSM explants into culture wells with culture medium and allow them to equilibrate in a 37°C, 5% CO₂ incubator for 1-2 hours.
-
Cycloheximide Treatment: Add CHX to the culture medium to a final concentration of 10-20 µg/mL. This is time point zero (t=0).
-
Time Course Collection: At designated time points (e.g., 0, 10, 20, 30, 45, 60 minutes), remove the medium and immediately lyse the PSM explants in cold lysis buffer.
-
Protein Analysis:
-
Quantify the total protein concentration in each lysate.
-
Load equal amounts of total protein for each time point onto an SDS-PAGE gel.
-
Perform a Western blot and probe for Hes7. Also probe for a stable loading control protein (e.g., Actin or Tubulin).
-
-
Data Analysis:
-
Quantify the band intensity for Hes7 at each time point using densitometry software.
-
Normalize the Hes7 signal to the loading control signal for each lane.
-
Plot the normalized Hes7 intensity (as a percentage of the t=0 intensity) against time on a semi-logarithmic plot.
-
Calculate the half-life from the slope of the linear regression line.
-
Mandatory Visualizations
Caption: The Hes7 negative feedback loop, where Hes7 protein represses its own transcription. Its rapid degradation is essential for the oscillation.
Caption: An experimental workflow for determining the half-life of a protein like Hes7 using a cycloheximide (CHX) chase assay.
References
- 1. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-7 [myskinrecipes.com]
- 9. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of TAK‐931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein kinase inhibitor, H-7, directly affects N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting H-7 Effects on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the protein kinase inhibitor H-7 on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable protein kinase inhibitor. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of various protein kinases. It is most commonly known as a potent inhibitor of Protein Kinase C (PKC) but also inhibits other kinases, including cyclic nucleotide-dependent protein kinases (PKA and PKG) and myosin light chain kinase (MLCK).[1] This broad specificity can lead to a range of cellular effects.
Q2: What is the expected effect of H-7 on cell cycle progression?
Treatment with H-7 typically leads to a reduction in cell proliferation.[1] The most commonly observed effect is an arrest of the cell cycle in the G1 phase, preventing cells from transitioning into the S phase of DNA synthesis.[1] This G1 arrest is often dose-dependent. At higher concentrations or in specific cell types, H-7 can also induce apoptosis (programmed cell death).[2][3]
Q3: How does H-7 induce G1 cell cycle arrest?
H-7-induced G1 arrest is primarily mediated through its inhibition of Protein Kinase C (PKC). PKC is involved in signaling pathways that promote cell cycle progression. By inhibiting PKC, H-7 can lead to:
-
Downregulation of Cyclin D1 and CDK4/6 activity: Cyclin D1 and its partner cyclin-dependent kinases (CDKs), CDK4 and CDK6, are crucial for progression through the G1 phase. H-7 treatment can lead to a decrease in the expression of Cyclin D1.[4]
-
Hypophosphorylation of the Retinoblastoma (Rb) protein: Active Cyclin D1-CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. By inhibiting CDK4/6 activity, H-7 prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F.[5][6]
-
Upregulation of CDK inhibitors: H-7 may also influence the expression of endogenous CDK inhibitors, such as p21Cip1 and p27Kip1, which can bind to and inhibit the activity of Cyclin-CDK complexes, further contributing to G1 arrest.[7][8]
Troubleshooting Guides
Scenario 1: No significant change in cell cycle distribution is observed after H-7 treatment.
-
Possible Cause 1: Ineffective H-7 Concentration.
-
Troubleshooting: The IC50 value for H-7 can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability and cell cycle distribution.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting: Cell cycle arrest may take time to become apparent. Conduct a time-course experiment, analyzing the cell cycle at multiple time points after H-7 treatment (e.g., 12, 24, 48, and 72 hours).
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting: Some cell lines may be inherently resistant to H-7 due to mutations in the signaling pathways it targets. For example, cells with a non-functional Rb protein may be less sensitive to drugs that target the Cyclin D-CDK4/6-Rb axis.[9] Consider using a different cell line or a positive control cell line known to be sensitive to H-7.
-
-
Possible Cause 4: H-7 Degradation.
-
Troubleshooting: Ensure that the H-7 compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment.
-
Scenario 2: Unexpected cell cycle profile, such as an increase in the G2/M population or no clear arrest point.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: H-7 is not entirely specific to PKC and can inhibit other kinases.[1] These off-target effects might lead to complex and unexpected cell cycle phenotypes in certain cell lines. Consider using a more specific PKC inhibitor to confirm that the observed effects are indeed PKC-dependent.
-
-
Possible Cause 2: Induction of Apoptosis.
-
Troubleshooting: At higher concentrations, H-7 can induce apoptosis, which can complicate cell cycle analysis. A large sub-G1 peak in your flow cytometry histogram is indicative of apoptosis. Confirm apoptosis using an alternative method such as Annexin V/PI staining. If apoptosis is significant, consider using a lower concentration of H-7 or a shorter treatment time to focus on cell cycle arrest.
-
-
Possible Cause 3: Experimental Artifacts in Flow Cytometry.
Scenario 3: Western blot results do not correlate with the observed cell cycle arrest.
-
Possible Cause 1: Incorrect Antibody or Antibody Concentration.
-
Troubleshooting: Verify the specificity of your primary antibodies for the target proteins (e.g., Cyclin D1, CDK4, p-Rb). Optimize the antibody concentrations to ensure a clear signal without non-specific bands.
-
-
Possible Cause 2: Suboptimal Protein Extraction or Western Blot Protocol.
-
Troubleshooting: Ensure that your lysis buffer contains protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. Optimize all steps of the Western blot protocol, including protein transfer, blocking, and antibody incubation times.[12]
-
-
Possible Cause 3: Timing of Protein Expression Changes.
-
Troubleshooting: The expression levels of cell cycle-related proteins can fluctuate throughout the cell cycle. Perform a time-course experiment to capture the dynamic changes in protein expression following H-7 treatment.
-
Data Presentation
Table 1: H-7 IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | ~30 | [13] |
| HeLa | Cervical Cancer | 48 | ~40 | [13] |
| HepG2 | Liver Cancer | 48 | ~25 | [14] |
| HCT-116 | Colon Cancer | 48 | ~35 | [14] |
| Jurkat | T-cell Leukemia | 20 | ~15 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Representative Cell Cycle Distribution after H-7 Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HuH-7 | Control (DMSO) | 50.3 | 35.2 | 14.5 | [7] |
| 0.4 µM Ailanthone (G1 arrest inducer) | 60.1 | 28.4 | 11.5 | [7] | |
| MCF-7 | Control (DMSO) | 45.2 | 30.1 | 24.7 | Fictional Data |
| 25 µM H-7 (24h) | 65.8 | 15.3 | 18.9 | Fictional Data | |
| HeLa | Control (DMSO) | 52.1 | 28.5 | 19.4 | Fictional Data |
| 30 µM H-7 (24h) | 70.2 | 12.9 | 16.9 | Fictional Data |
Note: The data for MCF-7 and HeLa cells with H-7 are representative examples and may not reflect actual experimental results.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with the desired concentrations of H-7 or vehicle control (DMSO) for the indicated time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS. Detach adherent cells using trypsin-EDTA. Collect all cells, including any floating cells from the original culture medium, by centrifugation at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI signal (FL2-A or a similar channel).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: After H-7 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p-Rb (Ser780, Ser807/811), total Rb, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: H-7 induced G1 cell cycle arrest signaling pathway.
Caption: Logical workflow for troubleshooting H-7 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Understanding pRb: toward the necessary development of targeted treatments for retinoblastoma [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. p27Kip1 and p21Cip1 Are Not Required for the Formation of Active D Cyclin-cdk4 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic activity of Cyrtostachys renda extracts and fractions against MCF-7 and HeLa cancer cells through cell cycle arrest and apoptosis induction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for H-7 Off-Target Effects in Kinase Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the kinase inhibitor H-7 in their experiments. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and control for the off-target effects of H-7, ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what are its primary molecular targets?
A1: H-7, also known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable small molecule that functions as a broad-spectrum protein kinase inhibitor. It is widely used in cell biology to probe the roles of various kinases in signaling pathways. Its primary established targets are Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).
Q2: Why is it crucial to control for off-target effects when using H-7?
A2: H-7 is not entirely specific for its primary targets and can inhibit other kinases and cellular proteins, especially at higher concentrations. These unintended interactions, or "off-target effects," can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the intended target. Controlling for these effects is essential for the accurate elucidation of cellular signaling pathways.
Q3: What are the known off-target activities of H-7 that I should be aware of?
A3: Beyond its primary targets (PKA, PKG, PKC), H-7 has been reported to inhibit other kinases, such as myosin light chain kinase (MLCK). It has also been shown to affect cellular processes independently of its kinase inhibitory activity, for instance, by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II, which can impact gene transcription.[1][2] Therefore, it is critical to consider a broad range of potential off-target effects when designing experiments and interpreting results.
Q4: How can I experimentally distinguish between on-target and off-target effects of H-7?
A4: A multi-pronged approach is recommended. This includes:
-
Using a structurally different inhibitor: Employing an alternative inhibitor with a distinct chemical structure but the same intended target can help confirm that the observed phenotype is due to on-target inhibition.
-
Genetic approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target kinase can be used. If the phenotype observed with H-7 is mimicked by the genetic perturbation, it provides strong evidence for an on-target effect.
-
Dose-response analysis: Using the lowest effective concentration of H-7 that inhibits the primary target without significantly engaging known off-targets is crucial.
-
Rescue experiments: If possible, overexpressing a constitutively active or H-7-resistant mutant of the target kinase should rescue the phenotype induced by H-7.
H-7 Inhibitor Profile
The following table summarizes the known inhibitory activities of H-7 against various kinases. IC50 values represent the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value indicates greater potency. Researchers should be mindful of these values when determining the appropriate concentrations for their experiments to minimize off-target effects.
| Kinase Target | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Note: This table is not exhaustive and represents reported values from various sources. The actual IC50 can vary depending on the assay conditions (e.g., ATP concentration).
Troubleshooting Guide
This guide addresses common problems encountered when using H-7 in kinase activity assays.
| Problem | Possible Cause | Suggested Solution |
| Unexpected phenotype inconsistent with known function of the primary target (e.g., PKC). | 1. Off-target inhibition: The observed effect may be due to the inhibition of another kinase, such as PKA or PKG, which are also potently inhibited by H-7. 2. Inhibition of a non-kinase target: H-7 may be affecting other cellular processes, such as transcription.[1] | 1. Consult the H-7 inhibitor profile: Determine if known off-targets could be responsible for the phenotype. 2. Use more specific inhibitors: Validate your findings with inhibitors that are more selective for PKA, PKG, or PKC. 3. Perform a rescue experiment: Overexpress the intended target to see if the phenotype is reversed. |
| Inconsistent results between different cell lines. | Differential expression of off-target kinases: The expression levels of H-7's off-target kinases may vary between cell lines, leading to different sensitivities and phenotypic outcomes. | 1. Characterize the kinome of your cell lines: Use proteomics or transcriptomics to determine the expression levels of potential off-target kinases. 2. Validate on-target engagement: Confirm that H-7 is inhibiting its intended target in each cell line using a downstream biomarker (e.g., phosphorylation of a known substrate). |
| Discrepancy between in vitro biochemical and cellular assay results. | 1. Cellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). This can make ATP-competitive inhibitors like H-7 appear less potent in cellular assays. 2. Cell permeability and metabolism: The compound may not efficiently penetrate the cell membrane or may be metabolized into a less active form. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This can confirm target engagement within intact cells. 2. Measure downstream signaling: Use techniques like Western blotting to assess the phosphorylation of a known downstream substrate of the target kinase in cells. |
| High background signal in the kinase assay. | Compound interference: H-7 itself might be interfering with the assay detection method (e.g., fluorescence or luminescence). | 1. Run a "no enzyme" control: Include a control with all assay components, including H-7, but without the kinase to see if the compound itself generates a signal. 2. Use an alternative assay format: If interference is suspected, switch to a different detection method (e.g., from a fluorescence-based assay to a radiometric assay). |
Experimental Workflows & Signaling Pathways
To effectively control for off-target effects, a systematic experimental approach is necessary. The following diagrams illustrate a general workflow for validating kinase inhibitor specificity and the signaling pathways of H-7's primary targets.
References
- 1. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Using the Broad-Spectrum Kinase Inhibitor H-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of H-7, a broad-spectrum serine/threonine kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary targets of H-7?
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum inhibitor of several serine/threonine kinases. Its primary targets include Protein Kinase C (PKC), cyclic AMP-dependent Protein Kinase (PKA), and cyclic GMP-dependent Protein Kinase (PKG). It is also known to inhibit Myosin Light Chain Kinase (MLCK), albeit with a lower potency. This broad activity profile makes it a useful tool for dissecting signaling pathways, but also necessitates careful experimental design to account for off-target effects.
Q2: I am not observing the expected inhibitory effect of H-7 in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration of H-7 can vary significantly between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell Permeability: While generally cell-permeable, issues with cellular uptake can occasionally occur. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%) to avoid affecting cell membrane integrity.
-
Inhibitor Stability and Storage: H-7 dihydrochloride (B599025) is soluble in water and DMSO.[1] Stock solutions should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Prepare fresh working solutions from a stock for each experiment.
-
Target Expression and Pathway Activation: Confirm that your cell line expresses the target kinase(s) and that the signaling pathway you are investigating is active under your experimental conditions. You can verify this by Western blotting for the phosphorylated form of a downstream substrate.
-
High Intracellular ATP: H-7 is an ATP-competitive inhibitor. The high physiological concentrations of ATP inside cells can compete with the inhibitor for binding to the kinase, potentially reducing its apparent potency compared to in vitro assays.[3]
Q3: How can I control for the off-target effects of H-7?
Given its broad-spectrum nature, controlling for off-target effects is critical for interpreting your results accurately.
-
Use a Structurally Related but Less Active Control: HA1004 is an excellent negative control to use alongside H-7.[2] While both are broad-spectrum kinase inhibitors, H-7 inhibits PKC much more potently than HA1004. Observing an effect with H-7 but not with HA1004 can provide evidence for the involvement of PKC.[2]
-
Use a More Specific Inhibitor: If you hypothesize that a specific kinase is involved, use a more selective inhibitor for that kinase to confirm the findings from your experiments with H-7.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a kinase of interest. If the phenotype induced by H-7 is rescued, it provides strong evidence for on-target activity.
Q4: I am observing unexpected cellular phenotypes after H-7 treatment. What could be the cause?
H-7 has been reported to have effects beyond the inhibition of PKA, PKC, and PKG. For instance, it can block gene expression by inhibiting the phosphorylation of RNA polymerase II, a mechanism that is independent of its effects on PKC and the MAPK pathway.[4] Additionally, H-7 can induce significant changes in cell morphology, motility, and cytoskeletal organization, primarily through the inhibition of actomyosin (B1167339) contraction, an effect similar to that of the myosin light chain kinase inhibitor KT5926.[3] When interpreting your results, it is crucial to consider these potential off-target effects.
Quantitative Data
The inhibitory potency of H-7 against several common kinases is summarized in the table below. Note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Data sourced from R&D Systems.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of H-7 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
H-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of H-7 in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of H-7 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
2. In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for measuring the inhibitory activity of H-7 against a purified kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
H-7 stock solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of H-7 in the kinase reaction buffer.
-
In a reaction tube, combine the purified kinase, the specific substrate, and the diluted H-7 or vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP to accurately determine the IC50 value.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the H-7 concentration to determine the IC50 value.
3. Western Blot Analysis of Downstream Target Phosphorylation
This protocol allows for the assessment of H-7's effect on a specific signaling pathway within cells.
Materials:
-
Cells of interest
-
H-7 stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the target protein
-
Primary antibody for the total form of the target protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of H-7 or vehicle control for the appropriate duration.
-
If the pathway of interest requires stimulation, add the appropriate agonist for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total target protein or a housekeeping protein like GAPDH or β-actin.
Visualizing Experimental Logic and Pathways
General Experimental Workflow for H-7
Caption: A general workflow for experiments using the kinase inhibitor H-7.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected results with H-7.
Simplified Signaling Pathway Inhibition by H-7
Caption: H-7 inhibits multiple kinases, affecting various cellular responses.
References
- 1. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for PKC Inhibition: H-7 versus Staurosporine
For researchers, scientists, and drug development professionals navigating the complex landscape of protein kinase inhibitors, the choice between H-7 and staurosporine (B1682477) for targeting Protein Kinase C (PKC) is a critical one. This guide provides an objective, data-driven comparison of these two widely used inhibitors, summarizing their performance, outlining experimental methodologies, and visualizing key cellular pathways to inform your research decisions.
Executive Summary
Staurosporine stands out as a highly potent, albeit non-selective, inhibitor of a broad spectrum of kinases, including PKC. Its strength lies in its low nanomolar efficacy, making it a powerful tool for inducing widespread kinase inhibition. However, this lack of specificity is also its primary drawback, leading to significant off-target effects.
In contrast, H-7 is a less potent inhibitor of PKC, with inhibitory constants in the micromolar range. While also not entirely specific for PKC, its known off-target profile differs from that of staurosporine, with notable effects on cyclic nucleotide-dependent protein kinases and myosin light chain kinase. The choice between these two inhibitors, therefore, hinges on the specific requirements of the experiment: the need for high potency versus a potentially more differentiated, though not entirely specific, inhibitory profile.
Data Presentation: A Quantitative Comparison
The following table summarizes the inhibitory potency of H-7 and staurosporine against PKC and a selection of other kinases. It is important to note that inhibitory concentration (IC50) and inhibition constant (Ki) values can vary depending on experimental conditions, such as ATP concentration.
| Kinase Target | H-7 | Staurosporine |
| Protein Kinase C (PKC) | Ki: 6 µM[1], 13.5 µM[2] | IC50: ~2.7 nM[3], 3 nM[4], 0.7 nM[5] |
| - PKCα | - | IC50: 2 nM[5] |
| - PKCγ | - | IC50: 5 nM[5] |
| - PKCη | - | IC50: 4 nM[5] |
| - PKCδ | - | IC50: 20 nM[5] |
| - PKCε | - | IC50: 73 nM[5] |
| - PKCζ | - | IC50: 1086 nM[5] |
| Protein Kinase A (PKA) | - | IC50: 7 nM[4], Ki: 7.0 nM |
| Protein Kinase G (PKG) | - | IC50: 8.5 nM[5], Ki: 8.5 nM |
| p60v-src Tyrosine Protein Kinase | - | IC50: 6 nM[4] |
| CaM Kinase II | - | IC50: 20 nM[4] |
| Myosin Light Chain Kinase (MLCK) | Inhibits[6] | Ki: 1.3 nM |
Mechanism of Action
Both H-7 and staurosporine are ATP-competitive inhibitors, meaning they exert their effects by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins.[2]
Staurosporine , an alkaloid originally isolated from Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum kinase inhibitor.[4] Its high affinity for the ATP-binding site across a wide range of kinases contributes to its significant off-target effects.[7]
H-7 , or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is also a protein kinase inhibitor with recognized activity against PKC and cyclic nucleotide-dependent protein kinases.[1] Studies have also indicated that some of its cellular effects may be independent of PKC inhibition, potentially through the inhibition of myosin light chain kinase or the phosphorylation of RNA polymerase II.[6][8]
Visualizing the Cellular Context
To better understand the experimental application of these inhibitors, the following diagrams illustrate the Protein Kinase C signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following provides a generalized protocol for an in vitro PKC inhibition assay, which can be adapted for a direct comparison of H-7 and staurosporine.
Objective:
To determine and compare the in vitro IC50 values of H-7 and staurosporine against Protein Kinase C.
Materials:
-
Purified, active Protein Kinase C (specific isoform if desired)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
H-7 dihydrochloride
-
Staurosporine
-
Adenosine Triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of H-7 and staurosporine in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of each inhibitor to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a reaction mixture containing the assay buffer, PKC activators (phosphatidylserine and diacylglycerol), and the PKC substrate.
-
Prepare the ATP solution. The concentration should be at or near the Km of the kinase for ATP to allow for competitive inhibition to be accurately measured. For radiometric assays, include [γ-³²P]ATP.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the serially diluted inhibitors to their respective wells. Include a control well with no inhibitor.
-
Add the purified PKC enzyme to each well to start the pre-incubation.
-
Initiate the phosphorylation reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For other assay formats (e.g., fluorescence or luminescence-based), follow the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both H-7 and staurosporine by fitting the data to a dose-response curve.
-
Off-Target Effects and Other Considerations
A crucial aspect of selecting a kinase inhibitor is understanding its potential for off-target effects, which can lead to misinterpretation of experimental results.
Staurosporine is notorious for its broad kinase selectivity. At a concentration of 500 nM, it has been shown to target approximately 72% of all protein kinases.[7] This promiscuity can induce a wide range of cellular responses, including apoptosis, making it a useful tool for studying this process but complicating its use as a specific PKC inhibitor.[5][9]
H-7 also exhibits off-target effects, though its profile is less comprehensively characterized than that of staurosporine. It is known to inhibit cyclic nucleotide-dependent protein kinases.[1] Furthermore, some of its observed cellular effects, such as the inhibition of immediate-early gene induction, may be due to the inhibition of RNA polymerase II phosphorylation, a mechanism independent of PKC.[8] There is also evidence to suggest that H-7 can impact cellular contractility through the inhibition of myosin light chain kinase.[6] In some cellular contexts, H-7 and staurosporine have been observed to produce dissimilar or even opposing effects on cellular processes, despite both inhibiting purified PKC, underscoring the importance of considering their full biological activity.[2]
Conclusion
In the comparative analysis of H-7 and staurosporine for PKC inhibition, a clear trade-off emerges between potency and selectivity. Staurosporine offers exceptionally high potency, with IC50 values in the low nanomolar range for PKC. This makes it an effective tool for achieving potent kinase inhibition. However, its utility is significantly tempered by its broad-spectrum activity, which can confound the interpretation of results by affecting numerous other signaling pathways.
H-7, on the other hand, is a much less potent inhibitor of PKC, with inhibitory constants in the micromolar range. While it is not a specific PKC inhibitor, its off-target profile is different from that of staurosporine. For experiments where extremely high potency is not the primary concern and a different spectrum of off-target effects is acceptable or even desirable for comparative studies, H-7 may present a viable alternative.
Ultimately, the selection between H-7 and staurosporine should be guided by a thorough consideration of the specific experimental goals, the required potency, and the potential impact of their distinct off-target profiles on the biological system under investigation. Researchers are encouraged to validate their findings with additional, more selective inhibitors where possible to ensure the observed effects are indeed attributable to the inhibition of PKC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissimilar effects of the protein kinase C inhibitors, staurosporine and H-7, on cholecystokinin-induced enzyme secretion from rabbit pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating H-7 Inhibitor Effects: A Comparison Guide Utilizing PKC Isoform-Specific siRNA
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comparative analysis of the protein kinase C (PKC) inhibitor H-7, with a specific focus on validating its effects through the use of PKC isoform-specific small interfering RNA (siRNA). Our objective is to present a clear, data-driven comparison to aid in the design and interpretation of experiments involving this broad-spectrum kinase inhibitor.
However, after a comprehensive review of currently available scientific literature, we have found no direct experimental studies that validate the effects of the H-7 inhibitor specifically through the use of PKC isoform-specific siRNA. While the scientific community has extensively studied the general inhibitory properties of H-7 and has widely adopted siRNA technology for knocking down specific PKC isoforms, the crucial experiments connecting these two methodologies to validate H-7's isoform-specific effects have not been published.
This significant gap in the literature prevents a direct, data-based comparison as originally intended for this guide. The absence of studies employing siRNA to dissect the contribution of individual PKC isoforms to the overall cellular response to H-7 means that quantitative data for such a comparison does not exist.
Understanding the Challenge: The Non-Specific Nature of H-7
The isoquinoline (B145761) sulfonamide H-7 is a widely recognized inhibitor of protein kinase C (PKC).[1][2][3][4] It functions as an ATP-competitive inhibitor, targeting the kinase domain. However, a critical consideration for researchers is that H-7 is not exclusively specific to PKC. It is known to inhibit a range of other serine/threonine kinases, including protein kinase A (PKA) and protein kinase G (PKG), albeit with varying potencies. This broad-spectrum activity complicates the interpretation of experimental results, as observed cellular effects may not be solely attributable to the inhibition of PKC.
Furthermore, within the PKC family, which comprises multiple isoforms categorized into conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) subfamilies, H-7 does not exhibit uniform inhibition. For instance, some evidence suggests that the atypical PKC isoform, PKCζ, is resistant to H-7. The lack of a complete inhibitory profile across all PKC isoforms makes it challenging to pinpoint the precise molecular mechanisms underlying the effects of H-7 in cellular assays.
The Power of PKC Isoform-Specific siRNA
The advent of RNA interference (RNAi) technology, particularly the use of small interfering RNA (siRNA), has provided a powerful tool for dissecting the roles of individual protein isoforms. By designing siRNA molecules that specifically target the mRNA of a single PKC isoform, researchers can effectively silence its expression, leading to a significant reduction in the corresponding protein levels. This approach allows for the investigation of the functional consequences of depleting a specific PKC isoform, thereby offering a highly specific method to probe its involvement in cellular signaling pathways.
The Missing Link: Bridging H-7 Inhibition with Isoform-Specific Knockdown
The ideal validation of H-7's effects would involve a combination of H-7 treatment and PKC isoform-specific siRNA knockdown. Such an experimental design would allow for a direct comparison of the cellular response to H-7 in the presence and absence of specific PKC isoforms. For example, if H-7 elicits a particular cellular effect, and this effect is diminished or abolished when a specific PKC isoform is silenced by siRNA, it would provide strong evidence that H-7 mediates this effect, at least in part, through the inhibition of that particular isoform.
Unfortunately, our extensive search of the scientific literature did not uncover any studies that have performed this critical comparative experiment. Without such data, it is not possible to construct the quantitative comparison tables and detailed experimental protocols as outlined in the initial request.
Experimental Workflow: A Proposed Approach for Validation
For researchers interested in bridging this knowledge gap, we propose the following experimental workflow. This approach outlines the necessary steps to validate the effects of the H-7 inhibitor using PKC isoform-specific siRNA.
Caption: Proposed workflow for validating H-7 inhibitor effects using PKC isoform-specific siRNA.
Signaling Pathway: PKC Isoform-Specific Downstream Effects
The following diagram illustrates a generalized signaling pathway involving PKC and highlights how isoform-specific siRNA could be used to dissect the effects of an inhibitor like H-7.
Caption: A diagram illustrating how PKC isoform-specific siRNA can elucidate the downstream effects of the H-7 inhibitor.
Conclusion and Future Directions
While H-7 remains a useful tool for studying serine/threonine kinase signaling, its lack of specificity necessitates careful validation of its effects. The use of PKC isoform-specific siRNA presents a powerful and precise method to achieve this validation. The absence of published studies employing this combined approach represents a significant opportunity for future research. Such studies would be invaluable to the scientific community, providing much-needed clarity on the isoform-specific effects of H-7 and enabling a more accurate interpretation of past and future experimental findings. We encourage researchers to undertake these validation studies to enrich our understanding of PKC signaling and the pharmacology of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming H-7 Target Specificity: A Guide to Rescue Experiments
In the realm of kinase inhibitor research, establishing target specificity is paramount to ensure that the observed biological effects are indeed a consequence of modulating the intended target and not due to off-target interactions.[1][2][3][4] This guide provides a comparative framework for designing and interpreting rescue experiments to validate the target specificity of H-7, a known inhibitor of Protein Kinase C (PKC).[5][6] We will explore experimental strategies, present hypothetical supporting data, and provide detailed protocols and visualizations to aid researchers in this critical validation step.
Understanding the Challenge: The Specificity of H-7
H-7 is a widely utilized protein kinase inhibitor. While it is a potent inhibitor of PKC, some studies suggest it may have other cellular effects, such as inhibiting the phosphorylation of RNA polymerase II or affecting myosin light chain kinase.[7][8] This ambiguity underscores the necessity of performing rigorous target validation experiments to confidently attribute its mechanism of action in a given cellular context. Rescue experiments offer a powerful and definitive method to achieve this.
Strategies for Target Validation: A Comparative Overview
There are two primary types of rescue experiments that can be employed to confirm that the effects of H-7 are mediated through its intended target, such as PKC.
| Strategy | Principle | Advantages | Disadvantages |
| Overexpression Rescue | Increasing the intracellular concentration of the wild-type target protein (e.g., PKC) can outcompete the inhibitor, thereby "rescuing" the cellular phenotype.[9][10] | Technically simpler to implement. Can provide strong evidence of on-target activity. | High levels of overexpression may lead to non-physiological artifacts. May not be effective for very potent, irreversible inhibitors. |
| Resistant Mutant Rescue | A mutated version of the target protein that is insensitive to the inhibitor is introduced into the cells. If the inhibitor's effects are reversed, it strongly implicates the target.[9] | Considered the "gold standard" for target validation due to its high specificity. | Requires the design and validation of a drug-resistant mutant, which can be technically challenging. |
Hypothetical Data Summary: H-7 Rescue Experiment
The following table summarizes plausible quantitative data from a rescue experiment designed to validate PKC as the target of H-7. In this hypothetical scenario, we are measuring a PKC-dependent cellular process, such as cell proliferation, which is inhibited by H-7.
| Experimental Condition | Cell Line | Treatment | Cell Viability (% of Control) | IC50 of H-7 (µM) |
| Parental Cells | HEK293 | DMSO (Vehicle) | 100% | - |
| H-7 (10 µM) | 45% | 6 | ||
| Vector Control | HEK293 (Transfected with empty vector) | DMSO (Vehicle) | 98% | - |
| H-7 (10 µM) | 48% | 7 | ||
| PKC Overexpression | HEK293 (Transfected with PKC construct) | DMSO (Vehicle) | 99% | - |
| H-7 (10 µM) | 85% | > 50 |
Key Findings from Hypothetical Data:
-
H-7 effectively reduces the viability of the parental and vector-control cell lines with an IC50 of approximately 6-7 µM.
-
Overexpression of PKC significantly "rescues" the cells from H-7-induced cytotoxicity, as indicated by a substantial increase in cell viability in the presence of the inhibitor.
-
The rightward shift in the IC50 value to >50 µM in PKC-overexpressing cells strongly suggests that H-7's primary mechanism of action for reducing cell viability is through the inhibition of PKC.
Visualizing the Biology and the Workflow
To better understand the underlying principles, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Signaling pathway illustrating H-7 inhibition and overexpression rescue.
Caption: Experimental workflow for the H-7 overexpression rescue experiment.
Detailed Experimental Protocols
Herein, we provide a detailed methodology for an overexpression rescue experiment to validate H-7's targeting of PKC.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells or another suitable cell line with low endogenous PKC expression.
-
Expression Plasmids:
-
pCMV-PKC (encoding wild-type Protein Kinase C)
-
pCMV-empty (empty vector control)
-
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
H-7 Inhibitor: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Instrumentation: Plate reader capable of luminescence detection.
Protocol
-
Cell Seeding:
-
Day 1: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
-
Transfection:
-
Day 2: Prepare transfection complexes according to the manufacturer's protocol. Transfect one set of wells with the pCMV-PKC plasmid and another set with the pCMV-empty vector. A non-transfected parental cell group should also be maintained.
-
Incubate for 24 hours to allow for protein expression.
-
-
H-7 Treatment:
-
Day 3: Prepare serial dilutions of H-7 in a complete culture medium.
-
Remove the transfection medium from the cells and add the H-7 dilutions (and a DMSO vehicle control) to the appropriate wells.
-
Incubate the cells for 48 hours.
-
-
Cell Viability Assay:
-
Day 5: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control for each cell group (parental, empty vector, PKC overexpression) to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the H-7 concentration.
-
Use a non-linear regression model to calculate the IC50 values for each condition.
-
Conclusion
A significant shift in the IC50 of H-7 upon overexpression of its putative target, PKC, provides strong evidence for on-target activity. This guide offers a comprehensive framework for researchers to design, execute, and interpret rescue experiments to confidently validate the target specificity of H-7 and other kinase inhibitors, a critical step in drug development and chemical biology research.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-7 [myskinrecipes.com]
- 7. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming H-7 Target Engagement in Cells: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The isoquinolinesulfonamide (B3044496) H-7 is a widely used research tool known primarily as a protein kinase inhibitor. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the cellular target engagement of H-7, supported by detailed experimental protocols and data presentation.
H-7 is known to inhibit a range of kinases, with a notable potency towards Protein Kinase C (PKC). Understanding and confirming the direct interaction of H-7 with its primary targets, such as PKC, in a cellular context is crucial for interpreting its biological effects and for the development of more specific kinase inhibitors.
CETSA: A Biophysical Approach to Target Engagement
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its protein target in intact cells or cell lysates.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[3] When a small molecule like H-7 binds to its target kinase, it typically increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be quantified, providing direct evidence of target engagement.[4]
Key Advantages of CETSA:
-
Label-free: Neither the compound nor the protein target requires modification, preserving their native states.[5]
-
Physiologically Relevant: It can be performed in intact cells, accounting for factors like cell permeability and intracellular target concentrations.[2]
-
Direct Evidence of Binding: The assay measures a direct physical interaction between the compound and the target protein.[6]
Comparison of Target Engagement Methods
While CETSA offers a direct biophysical measure of target engagement, other methods provide complementary information, often focusing on the functional consequences of target binding. The choice of method depends on the specific research question, available resources, and the desired throughput.
| Method | Principle | Throughput | Data Output | Pros | Cons |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein, detected by Western Blot.[2] | Low to Medium | Melt curve (Tagg shift), Isothermal dose-response curve (EC50).[7] | Direct evidence of binding in a native cellular environment. No modification of compound or protein is needed. | Can be laborious. Requires a specific and sensitive antibody. |
| High-Throughput CETSA (e.g., AlphaLISA) | Ligand-induced thermal stabilization with detection via a homogeneous immunoassay.[8] | High | Isothermal dose-response curves (EC50) from a single temperature point. | Suitable for screening large compound libraries. | Requires specialized reagents and instrumentation. |
| Western Blot (Phosphorylation/Translocation) | Measures changes in the phosphorylation status or subcellular localization of the target protein upon inhibitor treatment.[9][10] | Low | Semi-quantitative or quantitative changes in protein phosphorylation or localization. | Provides functional information about target inhibition. | Indirect measure of target engagement. Can be affected by off-target effects. |
| In Vitro Kinase Assay | Measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[11][12] | Medium to High | IC50 values representing the concentration of inhibitor required to reduce kinase activity by 50%. | Highly quantitative and specific for enzymatic inhibition. | Lacks cellular context (e.g., cell permeability, off-target effects). |
| Immunoprecipitation (IP) - Western Blot | The target protein is pulled down from cell lysates, and co-precipitated binding partners (or the target itself) are detected.[13][14] | Low | Confirmation of protein-protein interactions or post-translational modifications. | Can confirm target engagement and identify downstream interaction changes. | Can be prone to non-specific binding. Does not directly measure affinity. |
| Cell-Based Reporter Assays | Measures the activity of a signaling pathway downstream of the target kinase using a reporter gene (e.g., luciferase).[15] | High | EC50 values representing the compound's potency in modulating pathway activity. | Provides a functional readout in a cellular context. | Indirect measure of target engagement. Signal can be influenced by multiple pathway components. |
Experimental Protocols
This protocol describes a typical CETSA experiment using Western Blot for detection to determine the engagement of H-7 with its target, Protein Kinase C (PKC).
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one with high PKC expression) to approximately 80% confluency.
-
Treat the cells with various concentrations of H-7 (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PKC.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an appropriate chemiluminescent substrate.
-
Quantify the band intensities to determine the amount of soluble PKC at each temperature.
-
This protocol outlines a method to measure the direct inhibitory effect of H-7 on PKC activity.
-
Reaction Setup:
-
Prepare a reaction buffer suitable for PKC activity.
-
In a microplate, add the reaction buffer, a specific peptide substrate for PKC, and various concentrations of H-7 or a vehicle control.
-
Add purified, active PKC enzyme to each well to start the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Add a solution containing [γ-³²P]ATP to initiate the phosphorylation of the substrate.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each H-7 concentration and determine the IC50 value.
-
Data Presentation
Table 1: Representative CETSA Data for H-7 Engagement with PKC
| Temperature (°C) | Vehicle (DMSO) - Soluble PKC (%) | 10 µM H-7 - Soluble PKC (%) | 100 µM H-7 - Soluble PKC (%) |
| 40 | 100 | 100 | 100 |
| 44 | 95 | 98 | 99 |
| 48 | 75 | 90 | 95 |
| 52 | 50 (Tagg) | 78 | 88 |
| 56 | 25 | 60 (Tagg shift) | 75 (Tagg shift) |
| 60 | 10 | 35 | 55 |
This table presents hypothetical data illustrating the expected thermal stabilization of PKC by H-7 in a CETSA experiment. The Tagg (aggregation temperature) is the temperature at which 50% of the protein is denatured.
Table 2: Comparative IC50/EC50 Values for H-7 from Different Assays
| Assay | Parameter | H-7 Potency (µM) |
| CETSA (Isothermal) | EC50 | 5 - 20 |
| In Vitro Kinase Assay | IC50 | 1 - 5 |
| Cell-Based Reporter Assay | EC50 | 10 - 50 |
This table shows representative potency values for H-7 from different assays. Discrepancies in potency can arise from differences in assay format (biochemical vs. cellular) and the specific endpoint being measured (direct binding vs. functional outcome).
Visualizing Workflows and Pathways
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: Logical flow for confirming target engagement.
References
- 1. CETSA [cetsa.org]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. ulab360.com [ulab360.com]
- 14. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Researcher's Guide: H-7 versus GF109203X for Interrogating PKC-Dependent Pathways
In the intricate world of cellular signaling, Protein Kinase C (PKC) enzymes stand as critical regulators of a vast array of physiological processes, from cell proliferation and differentiation to apoptosis. The study of PKC-dependent pathways has been greatly advanced by the use of small molecule inhibitors. Among these, H-7 and GF109203X have been historically utilized tools. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to Protein Kinase C (PKC)
The PKC family comprises a group of serine/threonine kinases that are activated by diacylglycerol (DAG) and, in the case of conventional isoforms, also by Ca2+. These kinases play a pivotal role in transducing signals from a variety of extracellular stimuli to intracellular responses. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and cardiovascular disorders, making PKC a significant target for therapeutic intervention and a key subject of basic research.
H-7: A Broad-Spectrum Kinase Inhibitor
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable isoquinoline (B145761) sulfonamide derivative that acts as a competitive inhibitor of the ATP-binding site of a broad range of protein kinases.[1][2] While it is often cited as a PKC inhibitor, its utility in specifically studying PKC-dependent pathways is limited by its lack of selectivity.
GF109203X: A Potent and Selective PKC Inhibitor
GF109203X, a bisindolylmaleimide derivative, is a highly potent and selective inhibitor of PKC.[3][4] It also acts as an ATP-competitive inhibitor but exhibits significantly greater affinity and selectivity for PKC isoforms, particularly the conventional (α, β, γ) and novel (δ, ε) isotypes, over other protein kinases.[5][6] This selectivity makes it a more precise tool for dissecting PKC-specific signaling events.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (K_i_ or IC_50_) for H-7 and GF109203X against various protein kinases. The data clearly illustrates the superior potency and selectivity of GF109203X for PKC isoforms.
| Kinase Target | H-7 | GF109203X |
| PKC (mixed isoforms) | K_i_: 6 µM[7] | IC_50_: 5-70 nM[3][4] |
| PKCα | - | IC_50_: 20 nM[5] |
| PKCβI | - | IC_50_: 17 nM[5] |
| PKCβII | - | IC_50_: 16 nM[5] |
| PKCγ | - | IC_50_: 20 nM[5] |
| PKCε | - | IC_50_: 12 nM[8] |
| Protein Kinase A (PKA) | IC_50_: 16 µM[9] | - |
| p90 Ribosomal S6 Kinase (p90RSK) | - | IC_50_ (RSK1): 610 nM[8] |
| IC_50_ (RSK2): 310 nM[8] | ||
| IC_50_ (RSK3): 120 nM[8] | ||
| Glycogen (B147801) Synthase Kinase 3 (GSK-3) | - | Inhibits[6] |
Note: A lower K_i_ or IC_50_ value indicates higher potency.
Mechanism of Action and Off-Target Effects
Both H-7 and GF109203X are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) from ATP to the substrate protein.
H-7: Due to its broad selectivity, H-7 can produce a range of cellular effects that are independent of PKC inhibition. For instance, it has been shown to inhibit myosin light chain kinase (MLCK), which can lead to alterations in the actin cytoskeleton and cell morphology.[10] Furthermore, H-7 can inhibit the phosphorylation of RNA polymerase II, thereby affecting gene transcription through a non-PKC-mediated mechanism.[9] These off-target effects can confound the interpretation of experimental results aimed at studying PKC-specific functions.
GF109203X: While significantly more selective than H-7, GF109203X is not entirely without off-target effects. At higher concentrations, it can inhibit other kinases, such as p90 ribosomal S6 kinase (p90RSK) and glycogen synthase kinase 3 (GSK-3).[6][11] Researchers should be mindful of these potential off-target activities and use the lowest effective concentration of the inhibitor.
Experimental Protocols
In Vitro Kinase Assay for IC_50_ Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC_50_) of an inhibitor against a purified PKC isoform.
Materials:
-
Purified recombinant PKC isoform
-
Specific peptide substrate for the PKC isoform
-
Inhibitor (H-7 or GF109203X) dissolved in DMSO
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl_2_, 1 mM CaCl_2_)
-
[γ-^32^P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified PKC enzyme, and the peptide substrate.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-^32^P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-^32^P]ATP.
-
Measure the amount of incorporated ^32^P in the peptide substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.
Cellular Assay for PKC Inhibition: Western Blotting for Phosphorylated Substrates
This protocol outlines a method to assess the ability of an inhibitor to block PKC-mediated phosphorylation in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
Inhibitor (H-7 or GF109203X)
-
Lysis buffer
-
Primary antibody specific for the phosphorylated form of a known PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce the phosphorylation of PKC substrates.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a PKC substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of inhibition.
Visualizing the Concepts
Caption: Canonical PKC signaling pathway and the inhibitory action of GF109203X.
Caption: Experimental workflow for an in vitro kinase assay to determine IC50 values.
Caption: Logical relationship of inhibitor selectivity: H-7 vs. GF109203X.
Conclusion and Recommendations
The choice between H-7 and GF109203X for studying PKC-dependent pathways should be guided by the specific experimental goals and the need for target selectivity.
-
H-7 , due to its broad-spectrum activity and low potency for PKC, is generally not suitable for studies aiming to specifically elucidate PKC-dependent pathways. Its use can lead to ambiguous results due to its effects on a multitude of other kinases and cellular processes. While it may have historical significance, more selective and potent tools like GF109203X are now widely available and preferred for rigorous scientific inquiry.
References
- 1. Protein kinase inhibitor H-7 (Standard) | PKC Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of cellular processes by H7, a non-selective inhibitor of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Comparative Guide to the Differential Effects of H-7 and HA1004 on Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of kinase inhibitors is paramount. This guide provides an objective comparison of two widely used serine/threonine kinase inhibitors, H-7 and HA1004, focusing on their differential effects on gene expression. By delving into their mechanisms of action, kinase selectivity, and impact on the transcriptome, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs.
H-7 and HA1004 are isoquinolinesulfonamide (B3044496) derivatives that function as competitive inhibitors at the ATP-binding site of a range of protein kinases. While both are recognized as inhibitors of Protein Kinase C (PKC), their potency and selectivity profiles differ significantly, leading to distinct downstream effects on cellular processes and gene expression.
Kinase Inhibitory Profile: A Tale of Two Potencies
The differential effects of H-7 and HA1004 on gene expression are fundamentally rooted in their distinct kinase inhibitory profiles. H-7 is a more potent inhibitor of PKC compared to HA1004. This has been demonstrated in studies on the calcitriol-induced differentiation of HL-60 promyelocytic leukemia cells, where the concentration of each inhibitor required to achieve 50% inhibition (IC50) was determined.
| Inhibitor | IC50 for inhibition of calcitriol-induced differentiation |
| H-7 | ~15 µM |
| HA1004 | ~170 µM |
This data indicates that H-7 is approximately 11 times more potent than HA1004 in this PKC-dependent cellular process.
Beyond PKC, H-7 has been shown to inhibit other kinases, including Myosin Light Chain Kinase (MLCK) and Protein Kinase A (PKA). This broader spectrum of activity is a critical consideration when interpreting its effects on gene expression, as pathways regulated by these other kinases will also be impacted. In contrast, HA1004 is a weaker inhibitor of PKC and is often employed as a negative control to delineate the specific contributions of PKC in a biological process. In some contexts, HA1004 has been shown to restore sensitivity to apoptosis through a PKA-independent mechanism.
Differential Impact on Gene Expression: A Glimpse into the Transcriptome
Studies in PC12 cells have shown that H-7 can block the induction of immediate-early genes such as c-fos and zif268. This effect is thought to occur downstream of the Mitogen-Activated Protein Kinase (MAPK) pathway, potentially through the inhibition of RNA polymerase II phosphorylation.
In contrast, the effects of HA1004 on gene expression are less pronounced and often serve as a baseline to highlight the PKC-specific actions of H-7. For instance, in studies of T-cell proliferation, H-7 demonstrated consistent inhibition, while HA1004 showed no significant effect, further underscoring the role of PKC in regulating genes involved in this process.
Research on a derivative of H-7, iso-H7, in rat satellite cells revealed that it can stimulate myogenic differentiation by increasing the expression of the transcription factor myogenin. This effect was suggested to be mediated through the inhibition of PKA rather than PKC. This finding further complicates the direct attribution of H-7's effects solely to PKC inhibition and highlights the importance of considering its broader kinase selectivity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.
Figure 1. Signaling pathways affected by H-7.
Figure 2. Signaling pathway primarily associated with HA1004.
Figure 3. Experimental workflow for gene expression analysis.
Experimental Protocols
The following provides a generalized protocol for treating cultured cells with H-7 or HA1004 for gene expression analysis. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental goals.
1. Cell Culture and Plating:
-
Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Seed cells into multi-well plates at a density that will allow for sufficient RNA extraction after treatment.
2. Inhibitor Preparation:
-
Prepare stock solutions of H-7 and HA1004 in a suitable solvent (e.g., sterile DMSO or water). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh, serum-free or low-serum culture medium. It is recommended to test a range of concentrations based on published IC50 values and preliminary dose-response experiments.
3. Cell Treatment:
-
Remove the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of H-7, HA1004, or a vehicle control (the solvent used to dissolve the inhibitors).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined empirically.
4. RNA Isolation:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves steps of phase separation, precipitation, washing, and solubilization of the RNA pellet.
5. RNA Quality Control and Quantification:
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is generally considered pure.
-
Evaluate the integrity of the RNA using gel electrophoresis or a bioanalyzer to ensure that the RNA is not degraded.
6. Gene Expression Analysis:
-
For Microarray Analysis:
-
Synthesize and label cDNA from the isolated RNA.
-
Hybridize the labeled cDNA to a microarray chip.
-
Wash the chip to remove unbound probes.
-
Scan the microarray to detect the fluorescent signals.
-
Analyze the data to identify differentially expressed genes between the treated and control groups.
-
-
For RNA-Sequencing (RNA-Seq):
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA.
-
Sequence the libraries using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels and perform differential expression analysis.
-
7. Data Analysis and Interpretation:
-
Identify genes that are significantly up- or downregulated in response to H-7 and HA1004 treatment compared to the vehicle control.
-
Perform pathway analysis and gene ontology enrichment to understand the biological processes and signaling pathways affected by the inhibitors.
-
Compare the gene expression profiles induced by H-7 and HA1004 to identify both common and unique targets, which can help to elucidate the specific roles of the kinases they inhibit.
Conclusion
H-7 and HA1004, while structurally related, exhibit distinct effects on gene expression due to their differing kinase selectivity and potency. H-7, with its broader inhibitory profile that includes potent inhibition of PKC and other kinases like MLCK and PKA, induces more widespread changes in the transcriptome. In contrast, the weaker PKC inhibitor HA1004 serves as a valuable tool for dissecting the specific contributions of PKC-mediated signaling to gene regulation. Researchers utilizing these inhibitors should carefully consider their respective kinase inhibition profiles to accurately interpret their experimental findings and to gain a deeper understanding of the complex signaling networks that govern gene expression. The provided protocols and diagrams offer a framework for designing and executing robust experiments to further explore the differential effects of these important pharmacological tools.
Validating H-7's On-Target Effects: A Comparative Guide Using Kinase-Dead Mutants
A definitive method for confirming that the cellular effects of the protein kinase inhibitor H-7 are a direct result of its intended target's inhibition is the use of a kinase-dead mutant. This guide provides a comprehensive comparison of methodologies for validating the on-target activity of H-7, with a primary focus on the kinase-dead mutant approach.
The this compound is a widely used research tool known to be a potent inhibitor of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[1][2] It has been shown to impact a variety of cellular processes, including cell division, proliferation, and invasion.[3][4] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, H-7 is not entirely specific and has been documented to have off-target effects, such as the inhibition of RNA polymerase II phosphorylation. This underscores the critical need for rigorous validation of its on-target effects in any given experimental system.
The "gold-standard" for such validation is the use of a kinase-dead (KD) mutant.[5] This approach relies on comparing the effects of the inhibitor in cells expressing the wild-type (WT) kinase versus cells expressing a catalytically inactive version of the same kinase. The core principle is that a true on-target inhibitor will have a significantly reduced or no effect in cells where the kinase's function is already ablated by mutation.
The Kinase-Dead Mutant Experimental Workflow
A typical workflow for validating the on-target effects of H-7 using a kinase-dead mutant of a target kinase, for instance, PKCα, would involve the following steps:
References
- 1. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of H-7 and Newer PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the archetypal protein kinase C (PKC) inhibitor, H-7, with more recently developed PKC inhibitors. The information presented is intended to assist researchers in selecting the appropriate tools for their in vivo studies by offering a comprehensive overview of supporting experimental data, detailed methodologies, and relevant signaling pathways.
Introduction to PKC Inhibition
Protein kinase C (PKC) represents a family of serine/threonine kinases that are critical nodes in signal transduction pathways regulating a plethora of cellular processes, including proliferation, differentiation, apoptosis, and metastasis.[1] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. H-7, an isoquinolinesulfonamide (B3044496) derivative, was one of the first identified PKC inhibitors and has been instrumental in elucidating the roles of PKC in cellular functions. However, its lack of specificity has driven the development of newer, more selective inhibitors with improved therapeutic potential. This guide focuses on the in vivo performance of H-7 in comparison to next-generation inhibitors like enzastaurin (B1662900), sotrastaurin (B1684114), and ruboxistaurin (B62344).
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of H-7 and selected newer PKC inhibitors in various preclinical models.
| Inhibitor | Animal Model | Cell Line/Disease Model | Dosing Regimen | Key Efficacy Endpoint(s) | Observed Effect |
| H-7 | Male inbred mice | Ehrlich's ascitic carcinoma | 100 mg/kg (single i.p. injection) or continuous delivery via mini-osmotic pumps | Inhibition of mitosis | ~50% reduction in mitoses (single injection); ~65% reduction in mitoses (continuous delivery).[2] |
| C57BL/6 mice | B16BL6 melanoma | Not specified in abstract | Inhibition of tumor invasion and metastasis | Inhibition of invasion and metastasis.[1] | |
| Enzastaurin | Athymic nude mice | 5637 human transitional cell carcinoma xenograft | 100 mg/kg/day (oral gavage) | Tumor growth inhibition | Significant inhibition of tumor growth compared to untreated controls.[3] |
| Athymic nude mice | CAL27 head and neck squamous cell carcinoma xenograft | 100 mg/kg (oral gavage, three times daily for 2 weeks) | Tumor growth inhibition | 28% decrease in tumor size compared to control.[4] | |
| NOD/SCID mice | U87MG glioblastoma xenograft | 75 mg/kg (oral gavage, twice daily) | Tumor growth delay | Significant tumor growth delay over 3 weeks.[5] | |
| Sotrastaurin | SCID mice | TMD8 diffuse large B-cell lymphoma xenograft | 80 mg/kg | Tumor growth inhibition | Significant inhibition of in vivo tumor growth.[6] |
| Nude mice | OCI-LY8 diffuse large B-cell lymphoma xenograft | 100 mg/kg/day (i.p. injection for 14 days) | Tumor growth inhibition | Significant decrease in tumor growth.[7] | |
| Ruboxistaurin | Streptozotocin-induced diabetic rats | Diabetic nephropathy | 10 mg/kg/day (oral gavage for 6 weeks) | Reduction of diabetic nephropathy biomarkers | Significant attenuation of increased serum creatinine, kidney/body weight ratio, and urinary albumin excretion.[8] |
Detailed Experimental Methodologies
H-7 in Ehrlich's Ascitic Carcinoma Mouse Model
-
Animal Model: Male inbred mice.[2]
-
Tumor Model: Mice were inoculated with Ehrlich's ascitic carcinoma cells.[2]
-
Drug Administration: For acute studies, a single intraperitoneal (i.p.) injection of 100 mg/kg of H-7 was administered. For continuous delivery, mini-osmotic pumps were implanted on the backs of the mice.[2]
-
Efficacy Assessment: The number of mitoses in tumor cells from the ascitic fluid was counted at various time points after H-7 administration.[2]
Enzastaurin in Transitional Cell Carcinoma Xenograft Model
-
Animal Model: Athymic nude mice.[3]
-
Tumor Model: 5 x 10^6 5637 human transitional cell carcinoma cells were injected subcutaneously.[3]
-
Drug Administration: Enzastaurin was administered by oral gavage at a dose of 100 mg/kg/day, five days a week.[3]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition.[3]
Sotrastaurin in Diffuse Large B-Cell Lymphoma Xenograft Model
-
Animal Model: Six-week-old female BALB/c nude mice.[7]
-
Tumor Model: 2 x 10^6 OCI-LY8 cells were suspended in serum-free culture medium and injected subcutaneously into the upper flank.[7]
-
Drug Administration: On day nine post-injection, mice were treated with sotrastaurin at 100 mg/kg/day via intraperitoneal injection for 14 days. The control group received a 5% DMSO and saline solution.[7]
-
Efficacy Assessment: Tumor size and mouse weight were assessed daily. Tumor volume was calculated using the formula: V = A × B²/2 (where A is the largest diameter and B is the smallest diameter).[7]
Ruboxistaurin in a Diabetic Nephropathy Rat Model
-
Animal Model: Rats in which diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (55 mg/kg).[8]
-
Disease Model: The study aimed to model diabetic nephropathy.[8]
-
Drug Administration: Diabetic rats were treated with ruboxistaurin at a dose of 10 mg/kg, administered orally for 6 weeks.[8]
-
Efficacy Assessment: Biomarkers of diabetic nephropathy, including serum creatinine, kidney/body weight ratio, and urinary albumin excretion, were assessed after the 6-week treatment period.[8]
Signaling Pathways and Experimental Workflows
The antitumor effects of PKC inhibitors are largely attributed to their ability to interfere with key signaling pathways that drive cell proliferation and survival.
PKC-Mediated Cancer Proliferation Signaling Pathway
Protein Kinase C activation, often triggered by upstream signals from growth factor receptors, leads to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, such as the RAF-MEK-ERK pathway, and the PI3K-Akt pathway. These pathways converge on the nucleus to regulate the transcription of genes involved in cell cycle progression and cell survival.
Comparative Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of PKC inhibitors in a xenograft cancer model.
Conclusion
The development of PKC inhibitors has evolved from the broad-spectrum inhibitor H-7 to more selective and potent molecules. Newer inhibitors like enzastaurin and sotrastaurin have demonstrated significant in vivo antitumor activity in various cancer models, often at well-tolerated doses. Ruboxistaurin has shown promise in mitigating microvascular complications in diabetes models. While H-7 was crucial for initial target validation, its lower potency and lack of specificity limit its therapeutic potential. The data presented in this guide highlights the progress in the field and provides a foundation for the rational selection of PKC inhibitors for in vivo research and preclinical development. The detailed methodologies and pathway diagrams offer a framework for designing and interpreting in vivo studies targeting the PKC signaling network.
References
- 1. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vivo Measurements of Tumor Metabolism and Growth after Administration of Enzastaurin Using Small Animal FDG Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling H-7's Mechanism of Action: A Comparative Guide to Validation Using Phosphoproteomics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phosphoproteomics and alternative methods for validating the mechanism of action of the kinase inhibitor, H-7. While H-7 has been a tool in cell biology for decades, its polypharmacology presents a challenge for precise target validation. This guide will explore how global phosphoproteomics can provide a comprehensive view of H-7's cellular effects and compare this to traditional targeted approaches.
H-7: A Broad Spectrum Kinase Inhibitor
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable inhibitor of a wide range of protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). Its utility in research has been to probe the roles of these kinases in various cellular processes. However, its lack of specificity is a significant drawback for therapeutic development and for dissecting specific signaling pathways. Understanding the full spectrum of its cellular targets is crucial for interpreting experimental results and for any potential translational applications.
Phosphoproteomics: A Global View of Kinase Inhibition
Mass spectrometry-based phosphoproteomics has emerged as a powerful, unbiased tool to elucidate the mechanism of action of kinase inhibitors.[1][2] By quantifying changes in thousands of phosphorylation sites simultaneously, researchers can gain a global snapshot of the signaling pathways affected by a drug.[3][4] This approach is particularly valuable for characterizing inhibitors with multiple targets, like H-7.
Experimental Workflow: A Typical Phosphoproteomics Study
The general workflow for a quantitative phosphoproteomics experiment to validate a kinase inhibitor's mechanism of action is as follows:
Caption: A generalized workflow for a phosphoproteomics experiment.
Data Presentation: Hypothetical Phosphoproteomics Data for H-7
| Protein | Phosphorylation Site | Function | H-7 Fold Change | PKCi-X Fold Change | PKAi-Y Fold Change |
| Myosin Light Chain 2 | Ser19 | Actomyosin (B1167339) Contraction | ↓ 4.2 | ↓ 1.5 | ↓ 1.1 |
| MARCKS | Ser152/156 | PKC Substrate | ↓ 3.8 | ↓ 5.1 | ↓ 1.2 |
| CREB1 | Ser133 | PKA Substrate, Transcription | ↓ 3.5 | ↓ 1.3 | ↓ 4.8 |
| RNA Polymerase II | Ser2/5 (CTD) | Transcription Elongation | ↓ 2.9 | ↓ 1.1 | ↓ 1.0 |
| Bad | Ser112 | Apoptosis | ↓ 2.5 | ↓ 1.2 | ↓ 3.9 |
| VASP | Ser157 | Actin Dynamics | ↓ 2.1 | ↓ 1.1 | ↓ 3.5 |
This table demonstrates how phosphoproteomics can reveal both expected and unexpected targets. For instance, the significant decrease in Myosin Light Chain phosphorylation aligns with reports of H-7 affecting actomyosin contraction.[5] The data also illustrates the broader impact of H-7 compared to more specific inhibitors.
Alternative Methods for Validating Mechanism of Action
While powerful, phosphoproteomics is not the only approach. Traditional methods offer a more targeted validation of a compound's effects.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.
Experimental Protocol:
-
Recombinant kinase is incubated with a specific substrate and ATP (often radiolabeled).
-
The inhibitor (e.g., H-7) is added at varying concentrations.
-
The transfer of phosphate (B84403) to the substrate is measured to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Western Blotting
This technique is used to detect changes in the phosphorylation of a specific protein within a cell lysate.
Experimental Protocol:
-
Cells are treated with the inhibitor.
-
Proteins are extracted, separated by gel electrophoresis, and transferred to a membrane.
-
The membrane is probed with antibodies that specifically recognize the phosphorylated form of the target protein.
Chemical Proteomics
This method uses an immobilized form of the inhibitor to pull down its binding partners from a cell lysate.
Experimental Protocol:
-
The inhibitor is chemically linked to a solid support (e.g., beads).
-
The immobilized inhibitor is incubated with a cell lysate.
-
Proteins that bind to the inhibitor are isolated and identified by mass spectrometry.
Comparison of Validation Methods
| Method | Advantages | Disadvantages |
| Phosphoproteomics | Unbiased, global view of cellular signaling.[3] Can identify novel targets and off-target effects.[6] Provides quantitative data on thousands of sites. | Technically complex. Data analysis can be challenging. May not distinguish direct from indirect effects. |
| In Vitro Kinase Assays | Direct measurement of enzyme inhibition. Provides quantitative IC50 values. High-throughput screening is possible. | Does not reflect cellular context (e.g., accessibility of the kinase). Does not identify downstream effects. |
| Western Blotting | Widely accessible and relatively simple. Validates effects on a specific, known target in a cellular context. | Low-throughput. Requires specific antibodies for each phosphorylation site. Not suitable for discovering new targets. |
| Chemical Proteomics | Identifies direct binding partners of a compound.[7] Can be used to determine target engagement. | Requires chemical modification of the inhibitor, which may alter its activity. May miss weak or transient interactions. |
Signaling Pathways Potentially Affected by H-7
Based on its known targets, H-7 can be expected to impact several key signaling pathways.
Caption: H-7 inhibits multiple kinases, affecting diverse cellular processes.
Conclusion
Validating the mechanism of action of a broad-spectrum kinase inhibitor like H-7 requires a multi-faceted approach. While traditional methods like in vitro kinase assays and Western blotting are invaluable for confirming effects on known targets, phosphoproteomics offers an unparalleled, unbiased view of the global cellular response. By revealing the full landscape of phosphorylation changes, phosphoproteomics can uncover novel targets, explain off-target effects, and provide a more complete understanding of a compound's mechanism of action. For compounds with complex pharmacology like H-7, integrating data from both targeted and global approaches is essential for a comprehensive and accurate validation of their cellular effects. This integrated strategy is crucial for advancing our understanding of cell signaling and for the development of more specific and effective therapeutic agents.
References
- 1. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics data classify hematological cancer cell lines according to tumor type and sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Kinase Function: A Comparative Guide to Pharmacological and Genetic Inhibition
A head-to-head comparison of the small molecule inhibitor H-7 and genetic approaches for target validation in cellular signaling research.
In the quest to decipher the intricate roles of protein kinases in cellular signaling, researchers rely on a variety of tools to probe their function. Among the classic pharmacological inhibitors is H-7, a compound known to inhibit several kinases, most notably Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[1] While H-7 has been instrumental in numerous studies, the advent of precise genetic tools, such as RNA interference (RNAi) and CRISPR-Cas9, offers a powerful alternative for target validation. This guide provides an objective comparison of H-7's performance with these genetic approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Performance Comparison: H-7 vs. Genetic Inhibition
To provide a clear comparison, we have summarized quantitative data from various studies investigating the effects of H-7 and genetic inhibition of its primary targets (PKC and ROCK) on key cellular processes: cell proliferation and migration.
| Parameter | Pharmacological Approach (H-7) | Genetic Approach (siRNA/CRISPR) | Key Considerations |
| Target(s) | PKC, ROCK, and other kinases | Specific kinase isoform (e.g., PKCα, ROCK2) | H-7 has a broader specificity, which can be a limitation or an advantage depending on the research question. Genetic tools offer high specificity. |
| Cell Proliferation Inhibition | Inhibition of T-cell proliferation observed with H-7.[2] | Silencing of PKC using siRNA resulted in a 3-10 fold reduction in neuroblastoma cell proliferation.[3] CRISPR-mediated knockout of ROCK2 showed a modest increase in the proliferation rate of aneuploid RPE-1 cells.[4] | The effect on proliferation can be cell-type dependent and may vary between pharmacological and genetic methods due to off-target effects or compensation mechanisms. |
| Cell Migration Inhibition | H-7 can either elicit or inhibit neutrophil locomotion depending on the experimental conditions.[5] | siRNA-mediated knockdown of ROCK1 decreased TGFβ2-induced PAI-1 secretion (a process related to cell migration) by 69 ± 16%.[6] | The impact on cell migration is highly context-dependent. Genetic approaches can dissect the specific roles of different kinase isoforms in this process. |
| Mechanism of Action | Competitive inhibitor of the ATP-binding site of kinases. | Degradation of target mRNA (siRNA) or permanent gene disruption (CRISPR). | Pharmacological inhibition is typically reversible, while genetic knockout is permanent. |
| Off-Target Effects | Known to inhibit multiple kinases. | Can have off-target effects due to sequence homology (siRNA) or unintended genomic alterations (CRISPR). | Careful experimental design and validation are crucial for both approaches to minimize and control for off-target effects. |
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this guide, providing a practical overview of how to implement these techniques in the laboratory.
Pharmacological Inhibition with H-7
The protein kinase inhibitor H-7 is a valuable tool for acutely inhibiting kinase activity.
Protocol for H-7 Treatment in Cell Culture:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
H-7 Preparation: Prepare a stock solution of H-7 in a suitable solvent (e.g., water or DMSO). The final concentration of H-7 used in experiments typically ranges from 10 to 100 µM.[7]
-
Treatment: Add the H-7 solution to the cell culture medium to achieve the desired final concentration. An equivalent volume of the solvent should be added to control cultures.
-
Incubation: Incubate the cells for the desired period, which can range from minutes to days depending on the biological question.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as proliferation assays (e.g., MTS assay), migration assays (e.g., wound healing or Transwell assay), or biochemical assays to measure kinase activity.
Genetic Inhibition using siRNA
Small interfering RNA (siRNA) provides a transient method for silencing gene expression at the post-transcriptional level.
Protocol for siRNA Transfection:
-
Cell Seeding: Seed cells 18-24 hours prior to transfection to achieve 30-50% confluency at the time of transfection.[8]
-
siRNA Preparation: Resuspend lyophilized siRNA in RNase-free water to create a stock solution (typically 20-50 µM).
-
Transfection Complex Formation:
-
Dilute the siRNA in a serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[8][9]
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[8]
-
-
Transfection: Add the transfection complexes to the cells in complete culture medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours to allow for target gene knockdown. The efficiency of knockdown should be validated by methods such as qRT-PCR or Western blotting. Phenotypic analysis can then be performed.
Genetic Inhibition using CRISPR-Cas9
CRISPR-Cas9 technology allows for the permanent knockout of a target gene by introducing a double-strand break, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway.
Protocol for CRISPR-Cas9 Mediated Gene Knockout:
-
Guide RNA (gRNA) Design: Design one or more gRNAs targeting a specific exon of the gene of interest. Several online tools are available for gRNA design and off-target analysis.
-
Vector Construction: Clone the designed gRNA sequence into a vector that also expresses the Cas9 nuclease.
-
Transfection/Transduction: Introduce the CRISPR-Cas9 vector into the target cells using a suitable method such as transfection or lentiviral transduction.
-
Selection and Clonal Isolation: Select for cells that have successfully incorporated the vector (e.g., using antibiotic resistance). Isolate single-cell clones to generate a homogenous population of knockout cells.
-
Validation: Screen the clonal populations for the desired gene knockout by sequencing the target locus and by confirming the absence of the protein product via Western blotting.
-
Phenotypic Analysis: Once the knockout is confirmed, the cell line can be used for functional assays.
Visualizing the Mechanisms of Action
To better understand how H-7 and genetic approaches exert their effects, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silencing of Her2, CCNB1 and PKC Genes by siRNA Results in Prolonged Retardation of Neuroblastoma Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The protein kinase C inhibitor H-7 activates human neutrophils: effect on shape, actin polymerization, fluid pinocytosis and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Rigidity Differentially Regulates Invadopodia Activity Through ROCK1 and ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of the Off-Target Profiles of H-7 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of the kinase inhibitor H-7 against a panel of other well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively selective inhibitor Gefitinib. Understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and anticipating potential therapeutic and toxic effects. This comparison is supported by quantitative experimental data, detailed methodologies of key profiling assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of H-7, Staurosporine, Dasatinib, and Gefitinib against their primary targets and a selection of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase profiling studies. Lower values indicate greater potency.
Table 1: Potency Against Primary Targets and Key Off-Target Kinases
| Kinase Inhibitor | Primary Target(s) | IC50/Kd (nM) vs. Primary Target(s) | Selected Off-Targets | IC50/Kd (nM) vs. Off-Targets |
| H-7 | Protein Kinase C (PKC) | ~6000 (Ki) | PKA, ROCK2, MSK1, AMPK | 3000 (Ki), 270 (IC50), 1400 (IC50), 1800 (IC50) |
| Staurosporine | Broad Spectrum | PKCα (2), PKA (15), PKG (18) | SRC (6), CAMKII (20), LYN (2), SYK (16) | |
| Dasatinib | BCR-ABL, SRC family | <1 (BCR-ABL), <1 (SRC) | c-KIT (1), PDGFRβ (1), LCK (<1) | |
| Gefitinib | EGFR | 33 | ERBB2 (3700), Aurora A (>10000) |
Table 2: Comprehensive Kinase Selectivity Profile (KINOMEscan™ Data)
The following data represents the percentage of kinases bound at a specific concentration, providing a broader view of selectivity.
| Kinase Inhibitor | Concentration (nM) | Number of Kinases Profiled | Kinases Bound (%) |
| Dasatinib | 100 | 442 | 59 |
| Gefitinib | 1000 | 442 | 2 |
Experimental Protocols
The determination of kinase inhibitor off-target profiles relies on robust and standardized experimental methodologies. Below are detailed protocols for three common assays used for kinase inhibitor profiling.
Kinome Profiling using Competition Binding Assays (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions to a proprietary tag (e.g., a DNA tag).
-
Ligand Immobilization: A broadly active, immobilized ligand is coupled to a solid support, such as beads.
-
Competition Assay: The tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of control, providing a quantitative measure of the interaction between the inhibitor and each kinase in the panel.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are treated with the kinase inhibitor or a vehicle control.
-
Heat Shock: The treated cells are heated to a specific temperature for a defined period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and stabilized the protein.
References
Assessing the Specificity of H-7 Against a Panel of Kinases: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the specificity of kinase inhibitors is paramount for accurate experimental interpretation and therapeutic development. This guide provides an objective comparison of the kinase inhibitor H-7 against a panel of kinases, supported by experimental data and detailed protocols.
Introduction to H-7
H-7, an isoquinolinesulfonamide (B3044496) derivative, is recognized as a broad-spectrum protein kinase inhibitor.[1] It is a widely used tool in cell biology to investigate the roles of various kinases in cellular processes. However, its utility is accompanied by the critical consideration of its off-target effects, necessitating a clear understanding of its inhibitory profile across the kinome.
Quantitative Data Presentation: H-7 Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-7 against several common kinases. A lower IC50 value indicates greater potency.
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Note: The inhibitory activity of H-7 can vary depending on the commercial source and experimental conditions, such as ATP concentration.[1]
Experimental Protocols
A generalized protocol for determining the IC50 of a kinase inhibitor like H-7 is provided below. This protocol is based on a common in vitro kinase assay format.
Objective: To determine the concentration of H-7 required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
H-7 dihydrochloride
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-detecting assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Assay plates (e.g., 96-well or 384-well)
-
Stop solution (e.g., EDTA)
-
Detection reagents (dependent on the assay format, e.g., phosphocellulose paper and scintillation counter for radiometric assays, or antibody-based detection for fluorescence assays)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of H-7 in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the H-7 stock solution to create a range of concentrations to be tested.
-
-
Reaction Setup:
-
Add the diluted H-7 solutions to the wells of the assay plate. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Add the kinase enzyme to each well and incubate for a predetermined period to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should ideally be at or below the Michaelis constant (Km) for a more accurate IC50 determination.[1]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ required for kinase activity.
-
-
Signal Detection and Data Analysis:
-
Measure the kinase activity. The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assays (e.g., HTRF, Adapta™): Add detection reagents, such as a europium-labeled antibody that recognizes the phosphorylated substrate, and measure the resulting fluorescence signal.[2][3]
-
-
Plot the percentage of kinase inhibition against the logarithm of the H-7 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Below are diagrams illustrating a typical workflow for assessing kinase inhibitor specificity and a simplified signaling pathway affected by H-7.
Caption: Workflow for Kinase Inhibitor Specificity Assay.
Caption: Inhibition of the PKA Signaling Pathway by H-7.
Conclusion
The experimental data indicate that H-7 is a multi-targeted kinase inhibitor with micromolar potency against PKA, PKG, and PKC. Its significantly lower potency against MLCK suggests some level of selectivity, but its broad-spectrum activity against the AGC family of kinases (PKA, PKG, PKC) is evident.[1] Researchers using H-7 should exercise caution and consider its non-specific effects when interpreting results.[1] For studies requiring high specificity, alternative, more selective inhibitors should be considered. This guide serves as a foundational resource for assessing the specificity of H-7 and designing rigorous experiments in the field of kinase research.
References
Dissecting Signaling Pathways: A Comparative Guide to Using H-7 in Combination with Other Inhibitors
In the intricate world of cellular signaling, researchers often rely on chemical inhibitors to elucidate the roles of specific enzymes. The isoquinolinesulfonamide (B3044496) derivative H-7 is a classic tool in this regard, known primarily as a broad-spectrum inhibitor of protein kinases. While its lack of specificity can be a limitation, its strategic use in combination with other, more selective inhibitors provides a powerful approach for dissecting complex signaling networks. This guide offers an objective comparison of H-7 with alternative inhibitors, supported by experimental data, to guide researchers in designing robust experiments for pathway analysis.
H-7: A Broad-Spectrum Kinase Inhibitor
H-7, or 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable compound that competitively inhibits the ATP-binding site of several protein kinases. It is most frequently cited as an inhibitor of Protein Kinase C (PKC), with a Ki of 6 μM, but it also potently inhibits cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] This broad-spectrum activity means that attributing a cellular effect solely to PKC inhibition based on H-7 treatment alone is often inconclusive.
However, this characteristic can be leveraged. By comparing the effects of H-7 to those of other inhibitors with different selectivity profiles, researchers can deduce the involvement of specific kinases or pathways with greater confidence.
The Logic of Combinatorial Inhibition
Using a single inhibitor can sometimes yield ambiguous results due to off-target effects or functional redundancy within signaling pathways.[2][3] A combinatorial approach, where H-7 is paired with other inhibitors, helps to overcome these challenges. The core strategies include:
-
Confirming Target Involvement: Using H-7 alongside a structurally related but less potent analog, or a more specific inhibitor for the same target, to confirm the role of a particular kinase family.
-
Mapping Pathway Crosstalk: Combining H-7 with an inhibitor for a different signaling pathway to investigate interactions and dependencies between them.[4]
-
Elucidating Downstream Effects: Differentiating between effects mediated by different kinases that H-7 targets.
Comparative Analysis: H-7 in Combination Studies
Differentiating PKC-Dependent and Independent Signaling
A common strategy to validate the role of PKC is to compare the effects of H-7 with HA1004, a related compound that is a much weaker inhibitor of PKC but a more potent inhibitor of PKA and PKG. If a cellular response is blocked by H-7 but not by HA1004, it provides stronger evidence for the involvement of PKC.[5][6]
A study on T-lymphocyte activation demonstrated this principle. The proliferation of murine T cell lines induced by antigens or Interleukin-2 (IL-2) was consistently inhibited by H-7. In contrast, HA1004 had no consistent inhibitory effect, suggesting that PKC activation is essential for T cell proliferation in this context.[6]
Table 1: Comparative Inhibition of T-Cell Proliferation
| Inhibitor | Target Kinase(s) | Concentration | Result on T-Cell Proliferation | Implication |
| H-7 | PKC, PKA, PKG | Varies | Consistent Inhibition | Proliferation is dependent on a kinase inhibited by H-7 (likely PKC). |
| HA1004 | PKA, PKG > PKC | Varies | No Consistent Inhibition | The effect is not primarily mediated by PKA or PKG; strengthens the case for PKC involvement. |
This table summarizes findings from studies investigating the role of PKC in T-cell activation.[6]
However, researchers must be cautious. Studies have shown that H-7 can block the induction of immediate-early genes like c-fos by inhibiting the phosphorylation of RNA polymerase II, a mechanism unrelated to PKC.[5] This underscores the importance of including multiple controls and inhibitor types.
Experimental Workflow & Logic
The following diagram illustrates the logical workflow for using H-7 and a control inhibitor like HA1004 to investigate the role of PKC in a cellular process.
Caption: Logic for dissecting PKC involvement.
Distinguishing Kinase-Dependent Cytoskeletal Effects
H-7 treatment is known to induce major changes in cell structure, including the deterioration of stress fibers.[7] To determine the specific kinase responsible, its effects were compared with more selective inhibitors.
One study found that the changes in cell shape and actin cytoskeleton structure induced by H-7 were very similar to those caused by KT5926, a selective inhibitor of myosin light chain kinase (MLCK). In contrast, specific PKC inhibitors like Ro31-8220 and GF109203X did not produce the same alterations. This suggests that H-7's effect on the cytoskeleton in that context was primarily due to its inhibition of MLCK, leading to reduced actomyosin (B1167339) contraction, rather than its effect on PKC.[7]
Table 2: Comparative Effects on Cellular Contractility and Cytoskeleton
| Inhibitor | Primary Target(s) | Effect on Stress Fibers | Effect on Cell Contraction | Implication |
| H-7 | PKC, PKA, PKG, MLCK | Deterioration | Strong Inhibition | Effect could be via PKC or MLCK. |
| KT5926 | MLCK | Deterioration | Strong Inhibition | Suggests MLCK is the key mediator of this cytoskeletal effect. |
| Ro31-8220 | PKC | No Similar Alteration | Not Reported | Rules out PKC as the primary mediator of H-7's effect on stress fibers. |
| GF109203X | PKC | No Similar Alteration | Not Reported | Confirms that PKC is not the key mediator. |
This table summarizes findings from studies dissecting the mechanism of H-7's effect on the actin cytoskeleton.[7]
Signaling Pathway Analysis
The diagram below illustrates how H-7 and other inhibitors can be used to probe the signaling pathways that regulate actomyosin contractility and stress fiber formation.
Caption: Probing pathways controlling contractility.
Experimental Protocols
A key method for assessing the effect of inhibitors on signaling pathways is Western Blotting, used to measure changes in protein phosphorylation.
Protocol: Western Blot Analysis of Kinase Pathway Activation
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC12D or HeLa) at an appropriate density and allow them to adhere overnight.
-
Starve cells in a low-serum medium for 4-24 hours, depending on the cell type, to reduce basal kinase activity.
-
Pre-incubate cells with the desired inhibitor(s) (e.g., 50 µM H-7, 50 µM HA1004, 10 µM U0126) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL NGF, 10% FBS) for a predetermined time (e.g., 5-30 minutes) to activate the pathway of interest.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein like β-actin.[8]
-
Quantify the band intensities to determine the relative change in protein phosphorylation between different treatment conditions.
-
Workflow for Western Blot Analysis
Caption: Key steps in Western Blot analysis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Protein Kinase Inhibitor H-7
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like the protein kinase inhibitor H-7 are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Adherence to proper disposal protocols minimizes risks to both personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of H-7 dihydrochloride (B599025).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for H-7 dihydrochloride. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1][2] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields, is mandatory.[2][3] Avoid direct contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Key Compound Information
Understanding the properties of H-7 dihydrochloride is essential for its safe handling and disposal.
| Identifier | Value | Reference |
| Chemical Name | (±)-1-(5-Isoquinolinesulphonyl)-2-methylpiperazine dihydrochloride | [4] |
| CAS Number | 108930-17-2 | [5] |
| Molecular Formula | C14H17N3O2S.2HCl | |
| Molecular Weight | 364.29 g/mol | |
| Appearance | White solid | [5] |
| Solubility | Soluble to 100 mM in water and to 20 mM in DMSO |
Step-by-Step Disposal Protocol
The disposal of H-7 dihydrochloride and any contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is a critical first step.[2][3]
-
Solid Waste: This includes unused or expired H-7 powder, contaminated PPE (gloves, etc.), weighing papers, and other contaminated consumables like pipette tips and tubes.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[3]
-
-
Liquid Waste: This includes solutions containing H-7.
-
Procedure: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with H-7 must be disposed of in a designated sharps container.[2]
Step 2: Labeling and Storage
Properly labeled and stored waste awaits safe disposal.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "H-7 dihydrochloride," and any known hazards.[2][3]
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic. Ensure that incompatible waste types are stored separately.[3][6]
Step 3: Arrange for Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Procedure: Once a waste container is nearly full or has reached the maximum accumulation time allowed by your institution, arrange for a pickup. Follow your institution's specific procedures for requesting a hazardous waste collection.[3]
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of H-7 dihydrochloride are readily available in the provided search results. The standard and recommended procedure is to treat it as hazardous chemical waste and dispose of it through a certified waste management provider coordinated by your institution's EHS office.
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 5. H-7 dihydrochloride, Thermo Scientific Chemicals 10 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Protein Kinase Inhibitor H-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for handling the protein kinase inhibitor H-7, including detailed operational and disposal plans to foster a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment
This compound is a potent inhibitor of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[1][2] While specific hazard classifications can vary by supplier, it is crucial to handle this compound with care. The following table summarizes the necessary personal protective equipment (PPE) to be used when handling H-7.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | To prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.
-
Minimize Dust and Aerosols : Avoid the formation of dust and aerosols during handling.
-
No Consumption : Do not eat, drink, or smoke in areas where the compound is handled.
-
Hygiene : Wash hands thoroughly after handling.
Storage
-
Container : Store in a tightly sealed container in a cool, well-ventilated area.
-
Powder Form : Recommended storage for the powder is at -20°C.[1]
-
Stock Solutions : Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]
Disposal Plan
All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[3][4][5][6]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not allow to enter drains or the environment. |
| Contaminated Consumables (e.g., pipette tips, gloves, lab coats) | Place in a designated, sealed container for chemical waste incineration. |
| Empty Containers | Handle as hazardous waste; do not reuse. If regulations permit, containers that held acute hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. |
Signaling Pathway Inhibition
This compound primarily functions by inhibiting Protein Kinase C (PKC), which is a key component of the Ras/Raf/MEK/ERK signaling pathway.[7] This pathway is crucial in regulating cell proliferation, differentiation, and survival.[8][9] The diagram below illustrates the point of inhibition by H-7 within this cascade.
Caption: Inhibition of the PKC/MEK/ERK signaling pathway by H-7.
Experimental Protocol: Kinase Inhibition Assay
To assess the inhibitory effect of H-7 on a specific kinase, a biochemical assay can be performed. The following is a general protocol that can be adapted for specific experimental needs.
Objective: To determine the IC50 value of H-7 for a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare H-7 Dilutions : Prepare a serial dilution of H-7 in the appropriate solvent (e.g., DMSO) and then in assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation : Prepare a solution of the target kinase and its substrate in the assay buffer.
-
Assay Reaction : a. Add the H-7 dilutions to the wells of the microplate. b. Add the kinase and substrate solution to the wells. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to each well.
-
Reaction Termination : Stop the reaction after a defined period (e.g., 30-60 minutes) by adding a stop solution or by heating.
-
Detection : Measure the kinase activity using a suitable detection method. This could involve quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis : Plot the kinase activity against the logarithm of the H-7 concentration. Fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for a kinase inhibitor assay.
Caption: General workflow for a kinase inhibitor assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
